Product packaging for Tetrahydrothiophene-2-carbonitrile(Cat. No.:CAS No. 112212-94-9)

Tetrahydrothiophene-2-carbonitrile

Cat. No.: B050589
CAS No.: 112212-94-9
M. Wt: 113.18 g/mol
InChI Key: WCHCAJNRBFUGJM-UHFFFAOYSA-N
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Description

Tetrahydrothiophene-2-carbonitrile (CAS 112212-94-9) is a versatile saturated heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. This organosulfur compound features a five-membered thiolane ring with a nitrile group at the 2-position. The non-aromatic, puckered ring system provides a three-dimensional structure that is highly advantageous in drug design for enabling specific binding to biological targets and improving physicochemical properties such as aqueous solubility . The compound's key value lies in its dual functionality: the tetrahydrothiophene ring is a privileged saturated scaffold, while the carbonitrile group serves as a versatile synthetic handle that can be transformed into other functional groups, such as amines or carboxylic acids, facilitating the construction of more complex molecular architectures . This makes it a valuable precursor in the synthesis of diverse heterocyclic systems. Research into analogous structures, particularly 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (THBTC) derivatives, underscores the potential of this scaffold. Such derivatives have demonstrated a range of pharmacological activities, including serving as potent and selective inhibitors of JNK2 and JNK3 kinases within the JNK signaling pathway, and exhibiting notable antioxidant properties in vitro . The compound is for research purposes only and is a key intermediate for further exploration in drug discovery and materials science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7NS B050589 Tetrahydrothiophene-2-carbonitrile CAS No. 112212-94-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

thiolane-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NS/c6-4-5-2-1-3-7-5/h5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCHCAJNRBFUGJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(SC1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20549188
Record name Thiolane-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20549188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112212-94-9
Record name Thiolane-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20549188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Method 1: Two-Step Synthesis via Halogenation and Cyanation

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of synthetic pathways for tetrahydrothiophene-2-carbonitrile reveals several viable strategies for its preparation. This technical guide details two prominent methods, providing comprehensive experimental protocols, comparative data, and workflow diagrams to assist researchers and professionals in drug development and chemical synthesis. The synthesis of this heterocyclic nitrile is of interest due to the prevalence of the tetrahydrothiophene moiety in various biologically active molecules and its potential as a versatile building block in medicinal chemistry.

This approach involves the initial formation of a 2-halotetrahydrothiophene intermediate, followed by a nucleophilic substitution with a cyanide salt. Alpha-chlorination of sulfides is a well-established transformation, often proceeding via a sulfurane intermediate, which then undergoes nucleophilic attack by a chloride ion. The subsequent cyanation of the resulting 2-chlorotetrahydrothiophene provides a direct route to the target molecule.

Experimental Protocol: Synthesis of 2-Chlorotetrahydrothiophene

A solution of tetrahydrothiophene (1.0 eq) in a suitable anhydrous solvent such as dichloromethane or carbon tetrachloride is prepared in a flask equipped with a magnetic stirrer and an inert atmosphere (e.g., nitrogen or argon). The solution is cooled to 0°C in an ice bath. To this stirred solution, N-chlorosuccinimide (NCS) (1.05 eq) is added portion-wise over 15-20 minutes, ensuring the temperature remains below 5°C. After the complete addition of NCS, the reaction mixture is stirred at 0°C for an additional 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the succinimide byproduct is removed by filtration. The filtrate is then washed sequentially with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 2-chlorotetrahydrothiophene, which can be purified by vacuum distillation.

Experimental Protocol: Synthesis of this compound from 2-Chlorotetrahydrothiophene

The crude 2-chlorotetrahydrothiophene (1.0 eq) is dissolved in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). To this solution, sodium cyanide (NaCN) or potassium cyanide (KCN) (1.2-1.5 eq) is added. The reaction mixture is heated to a temperature between 60°C and 80°C and stirred vigorously for 4-8 hours. The progress of the reaction is monitored by GC or TLC. Once the starting material is consumed, the reaction mixture is cooled to room temperature and diluted with water. The aqueous phase is extracted several times with a suitable organic solvent like ethyl acetate or diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel or by vacuum distillation to afford pure this compound.

Data Summary for Method 1
StepReactantsReagents/CatalystSolventTemperature (°C)Time (h)Yield (%)
1. ChlorinationTetrahydrothiopheneN-ChlorosuccinimideDichloromethane01-285-95
2. Cyanation2-ChlorotetrahydrothiopheneSodium CyanideDMF704-870-85

Logical Workflow for Method 1

cluster_0 Step 1: Chlorination cluster_1 Step 2: Cyanation A Tetrahydrothiophene C 2-Chlorotetrahydrothiophene A->C CH2Cl2, 0°C B N-Chlorosuccinimide (NCS) B->C E This compound C->E DMF, 70°C D Sodium Cyanide (NaCN) D->E

Diagram 1: Synthesis of this compound via halogenation-cyanation.

Method 2: Reductive Cyclization of a Dithioester

An alternative approach involves the reductive cyclization of a suitably substituted dithioester. This method builds the tetrahydrothiophene ring with the nitrile group already incorporated in the acyclic precursor. This strategy can offer good control over the regiochemistry of the final product.

Experimental Protocol: Synthesis of the Dithioester Precursor

To a solution of 2-cyanoethanethioamide (1.0 eq) in a solvent like acetone or ethanol, an alpha-bromoester such as ethyl bromoacetate (1.1 eq) is added, along with a mild base like potassium carbonate (1.5 eq). The mixture is stirred at room temperature for 12-16 hours. After the reaction is complete, the inorganic salts are filtered off, and the solvent is evaporated under reduced pressure. The residue is then treated with Lawesson's reagent (0.55 eq) in refluxing toluene for 2-4 hours to convert the thioamide to a dithioester. The solvent is removed, and the crude dithioester is purified by column chromatography.

Experimental Protocol: Reductive Cyclization to this compound

The purified dithioester (1.0 eq) is dissolved in a suitable solvent system, for instance, a mixture of acetic acid and pyridine. A reducing agent, such as zinc dust (4-5 eq), is added portion-wise to the stirred solution at a controlled temperature, typically between 25°C and 50°C. The reaction is exothermic and should be monitored carefully. The mixture is stirred for an additional 6-12 hours after the addition of the reducing agent is complete. The reaction is then quenched by the addition of water, and the excess zinc is removed by filtration. The filtrate is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The final product, this compound, is isolated by column chromatography or distillation.

Data Summary for Method 2
StepReactantsReagents/CatalystSolventTemperature (°C)Time (h)Yield (%)
1. Dithioester Formation2-Cyanoethanethioamide, Ethyl bromoacetateK2CO3, Lawesson's ReagentAcetone, TolueneRT, Reflux14-2060-75
2. Reductive CyclizationDithioester PrecursorZinc DustAcetic Acid/Pyridine25-506-1250-65

Reaction Pathway for Method 2

A 2-Cyanoethanethioamide + Ethyl Bromoacetate B Intermediate Thioamide A->B K2CO3, Acetone C Dithioester Precursor B->C Lawesson's Reagent, Toluene D This compound C->D Zn, Acetic Acid/Pyridine

In-Depth Technical Guide: Chemical Properties of Tetrahydrothiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydrothiophene-2-carbonitrile, a saturated heterocyclic compound, presents a unique scaffold of interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its chemical properties, including its structure, reactivity, and spectroscopic profile. While specific quantitative data for this compound remains limited in publicly accessible literature, this guide compiles available information and provides context based on related chemical structures. Detailed experimental methodologies for synthesis and analysis, where available for analogous compounds, are presented to facilitate further research.

Chemical and Physical Properties

This compound, also known as thiolane-2-carbonitrile, is an organosulfur compound with the molecular formula C₅H₇NS and a molecular weight of 113.18 g/mol .[1][2][3] Its structure features a five-membered saturated ring (thiolane) with a nitrile group attached to the carbon atom adjacent to the sulfur.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compoundTetrahydrothiopheneThiophene-2-carbonitrile
CAS Number 112212-94-9[1][2][3]110-01-01003-31-2[1][4]
Molecular Formula C₅H₇NS[2]C₄H₈SC₅H₃NS[1][4]
Molecular Weight 113.18 g/mol [1][2][3]88.17 g/mol 109.15 g/mol [1][4]
Melting Point Data not available-96 °CData not available
Boiling Point Data not available119-121 °C[5]192 °C[1]
Density Data not available0.997 g/mL1.172 g/mL at 25 °C[1]
logP (o/w) Data not availableData not available1.270[2]
Refractive Index Data not available1.5000–1.5014 (nD25)[5]n20/D 1.563

Structural Characteristics and Reactivity

The tetrahydrothiophene ring in this compound is not planar and adopts a puckered or "twist" conformation to minimize ring strain.[1] This three-dimensional structure is a key feature for potential interactions with biological targets.

The reactivity of this compound is primarily dictated by the sulfur atom and the nitrile group.

  • Sulfur Atom: The sulfur atom possesses lone pairs of electrons, making it a nucleophilic center. It can readily undergo oxidation to form the corresponding sulfoxide and sulfone.[1] This transformation can be achieved using oxidizing agents such as hydrogen peroxide or peroxy acids. The sulfur atom can also coordinate with transition metals, acting as a ligand.[1]

  • Nitrile Group: The electron-withdrawing nature of the nitrile group makes the adjacent carbon atom and the nitrile carbon itself electrophilic.[1] This functional group is susceptible to nucleophilic attack and can be hydrolyzed to a carboxylic acid or reduced to an amine, providing pathways for further functionalization.

Spectroscopic Analysis

3.1. Infrared (IR) Spectroscopy

The most characteristic feature in the IR spectrum of this compound is the stretching vibration of the carbon-nitrogen triple bond (C≡N) of the nitrile group. This typically appears as a sharp, strong absorption band in the region of 2260-2240 cm⁻¹.

3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for the structural elucidation and stereochemical assignment of this compound.[1] Due to the chiral center at the carbon bearing the nitrile group (C2), the protons on the tetrahydrothiophene ring are expected to exhibit complex splitting patterns. The geminal protons on the same carbon atom can be diastereotopic, leading to distinct chemical shifts and coupling constants.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not explicitly described in the reviewed literature. However, general methods for the synthesis of the tetrahydrothiophene ring and the introduction of a nitrile group can be adapted.

4.1. Synthesis of the Tetrahydrothiophene Ring (General Procedure)

A common method for the synthesis of the tetrahydrothiophene core involves the reaction of a 1,4-dihaloalkane with a sulfide source. The following is a general procedure for the synthesis of the parent compound, tetrahydrothiophene, which can serve as a starting point for further functionalization.[5]

  • Reaction: 1,4-Dichlorobutane is reacted with sodium sulfide in a suitable solvent such as dimethylformamide (DMF).

  • Procedure: A solution of 1,4-dichlorobutane and a solution of sodium sulfide in hot water are added simultaneously to hot DMF with stirring. The reaction mixture is refluxed for several hours.

  • Work-up: The product is distilled from the reaction mixture. The distillate is made alkaline, and sodium chloride is added to saturate the aqueous layer. The organic layer is separated, dried over potassium hydroxide, and purified by distillation.

4.2. Introduction of the Nitrile Group

The introduction of a nitrile group at the 2-position of a pre-formed tetrahydrothiophene ring would likely involve an α-functionalization strategy. This could potentially be achieved through α-halogenation followed by nucleophilic substitution with a cyanide salt.

4.3. Purification

Purification of this compound would likely involve standard techniques such as distillation under reduced pressure or column chromatography on silica gel.

Biological Activity and Drug Development Potential

While there is no specific information on the biological activity or signaling pathway modulation of this compound, the broader class of thiophene-containing molecules has significant importance in drug discovery.[6] Thiophene derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[6]

The tetrahydrothiophene scaffold, being a saturated heterocycle, offers a three-dimensional geometry that can be advantageous for specific binding to biological targets.[1] The nitrile group can participate in hydrogen bonding and other interactions within a binding site.

Further research, including biological screening and mechanistic studies, is required to elucidate the potential of this compound as a pharmacologically active agent.

Logical Relationships and Workflows

General Synthetic and Reactivity Pathways

The following diagram illustrates the general synthetic logic and key reactivity of the tetrahydrothiophene core, which is applicable to this compound.

G General Synthetic and Reactivity Pathways cluster_synthesis Synthesis cluster_reactivity Reactivity cluster_derivatization Nitrile Group Derivatization 1,4-Dihalobutane 1,4-Dihalobutane Tetrahydrothiophene Core Tetrahydrothiophene Core 1,4-Dihalobutane->Tetrahydrothiophene Core Cyclization Sulfide Source Sulfide Source Sulfide Source->Tetrahydrothiophene Core Sulfoxide Sulfoxide Tetrahydrothiophene Core->Sulfoxide Oxidation alpha-Functionalization alpha-Functionalization Tetrahydrothiophene Core->alpha-Functionalization Halogenation, etc. Sulfone Sulfone Sulfoxide->Sulfone Oxidation This compound This compound alpha-Functionalization->this compound Cyanation Carboxylic Acid Carboxylic Acid This compound->Carboxylic Acid Hydrolysis Amine Amine This compound->Amine Reduction

Caption: Synthetic and reactivity pathways for the tetrahydrothiophene scaffold.

Experimental Workflow for Compound Analysis

The following diagram outlines a typical workflow for the analysis of a synthesized compound like this compound.

G Experimental Workflow for Compound Analysis cluster_techniques Analytical Techniques Synthesis Synthesis Purification Purification Synthesis->Purification Structural_Characterization Structural Characterization Purification->Structural_Characterization Purity_Analysis Purity Analysis Structural_Characterization->Purity_Analysis NMR NMR Structural_Characterization->NMR IR IR Structural_Characterization->IR MS MS Structural_Characterization->MS Biological_Screening Biological Screening Purity_Analysis->Biological_Screening HPLC HPLC Purity_Analysis->HPLC

Caption: Workflow for the analysis of synthesized this compound.

Conclusion

This compound is a molecule with potential for further exploration in the field of medicinal chemistry. Its saturated heterocyclic nature and the presence of reactive functional groups make it an attractive scaffold for the design of novel bioactive compounds. This guide has summarized the currently available chemical information for this compound. However, significant gaps in the experimental data, particularly regarding its physical properties, detailed synthetic and analytical procedures, and biological activity, highlight the need for further research to fully unlock its potential. The provided information and proposed experimental workflows aim to serve as a valuable resource for scientists undertaking such investigations.

References

Technical Guide: Physical Properties of Tetrahydrothiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydrothiophene-2-carbonitrile, a heterocyclic organosulfur compound, presents a unique molecular scaffold of interest in various chemical and pharmaceutical research domains. Its structure, featuring a saturated five-membered thiolane ring with a nitrile functional group, suggests potential applications as a versatile synthetic intermediate. This technical guide provides a comprehensive overview of the known physical and spectral properties of this compound, alongside standardized experimental protocols for their determination. Due to the limited availability of experimental data for this specific compound, this guide combines catalog information with generalized methodologies and predicted spectral characteristics to serve as a foundational resource for researchers.

Core Physical and Chemical Properties

PropertyValueSource
Molecular Formula C₅H₇NSCymitQuimica[1], Benchchem[2]
Molecular Weight 113.18 g/mol CymitQuimica[1], Benchchem[2], Parchem[3]
CAS Number 112212-94-9CymitQuimica[1], Benchchem[2]
Synonyms Thiolane-2-carbonitrile, 2-CyanotetrahydrothiopheneCymitQuimica[1], Parchem[3]

Note: Experimental values for properties such as density, boiling point, melting point, and solubility are not currently available in surveyed literature and databases. The following sections provide standardized protocols for determining these essential physical properties.

Predicted Spectral Data Analysis

Computational predictions offer valuable insights into the spectral characteristics of molecules. The following tables summarize the expected features in NMR, IR, and Mass Spectrometry for this compound.[2]

Predicted ¹H NMR Spectral Data

Proton NMR is instrumental in elucidating the stereochemistry of this compound. The chiral center at the carbon adjacent to the nitrile group renders the protons on the tetrahydrothiophene ring diastereotopic, leading to complex splitting patterns.[2]

ProtonsPredicted Chemical Shift (ppm)Multiplicity
H at C2VariesMultiplet
Protons on C3, C4, C5VariesComplex Multiplets
Predicted ¹³C NMR Spectral Data

Carbon NMR provides information on the carbon framework of the molecule.

CarbonPredicted Chemical Shift (ppm)
Cyano Carbon (C≡N)~115-125
C2Varies
C3, C4, C5Varies
Predicted Infrared (IR) Spectroscopy Data

The IR spectrum is characterized by absorption bands corresponding to the vibrational modes of its functional groups.[2]

Functional GroupCharacteristic Frequency Range (cm⁻¹)Intensity
Cyano (C≡N) Stretch2260 - 2240Strong, Sharp
Alkane (C-H) Stretch3000 - 2850Medium to Strong
Methylene (CH₂) Bend~1465Medium
Carbon-Sulfur (C-S) Stretch700 - 600Weak
Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides the molecular weight and fragmentation patterns. The molecular ion peak ([M]⁺) for this compound would be observed at an m/z corresponding to its molecular weight.[2]

FeatureDescription
Molecular Ion Peak ([M]⁺) Expected at m/z ≈ 113.18
Major Fragmentation Pathways - Loss of the cyano group (•CN)- Cleavage of the tetrahydrothiophene ring

Experimental Protocols

The following are detailed, generalized protocols for the experimental determination of the primary physical properties of a liquid or low-melting solid organic compound such as this compound.

Determination of Boiling Point (Thiele Tube Method)

This method is suitable for small sample volumes.[4][5]

Apparatus:

  • Thiele tube

  • Thermometer (0-250 °C)

  • Capillary tubes (sealed at one end)

  • Small test tube (e.g., fusion tube)

  • Heat-resistant oil (e.g., mineral oil)

  • Bunsen burner or other heat source

  • Stand and clamp

Procedure:

  • Fill the Thiele tube with heat-resistant oil to a level above the side-arm.

  • Place a small amount of this compound into the small test tube.

  • Invert a capillary tube (sealed end up) and place it inside the test tube containing the sample.

  • Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

  • Immerse the assembly into the Thiele tube, with the oil level above the sample but below the opening of the test tube.

  • Gently heat the side arm of the Thiele tube.

  • Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary.

  • Continue heating until a continuous and rapid stream of bubbles is observed.

  • Remove the heat source and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles stops and the liquid begins to enter the capillary tube.[4][5]

G cluster_setup Apparatus Setup cluster_measurement Measurement A Fill Thiele Tube with Oil B Place Sample in Test Tube A->B C Insert Inverted Capillary B->C D Attach Test Tube to Thermometer C->D E Immerse Assembly in Thiele Tube D->E F Gently Heat Side Arm E->F G Observe Bubble Stream F->G H Heat Until Continuous Bubbles G->H I Remove Heat and Cool H->I J Record Temperature at Liquid Entry I->J

Boiling Point Determination Workflow
Determination of Melting Point (Capillary Method)

If this compound is a solid at room temperature, this method can be used.[6][7][8]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp) or Thiele tube setup

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Sample (in powdered form)

Procedure:

  • Ensure the sample is dry and finely powdered.

  • Press the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm height) into the sealed end.

  • Tap the capillary tube to ensure the sample is tightly packed at the bottom.

  • If using a melting point apparatus, place the capillary tube into the sample holder. If using a Thiele tube, attach the capillary to a thermometer.

  • Heat the apparatus. For an unknown sample, a rapid heating can be done first to find an approximate melting range.

  • For an accurate measurement, heat rapidly to about 20 °C below the approximate melting point, then reduce the heating rate to 1-2 °C per minute.

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

  • Record the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).[6]

G cluster_prep Sample Preparation cluster_measurement Measurement A Powder Dry Sample B Pack Capillary Tube A->B C Place in Apparatus B->C D Heat Rapidly (Approx. MP) C->D Optional First Run F Heat Slowly Near MP C->F Accurate Run E Cool and Repeat D->E E->F G Record Start of Melting F->G H Record End of Melting G->H

Melting Point Determination Workflow
Determination of Density (Pycnometer or Graduated Cylinder Method)

Apparatus:

  • Pycnometer (for high accuracy) or a 10 mL graduated cylinder

  • Analytical balance (accurate to ±0.001 g)

  • Thermometer

Procedure:

  • Measure and record the mass of a clean, dry pycnometer or graduated cylinder.

  • Fill the container with a known volume of this compound (e.g., to the 5 mL mark on a graduated cylinder, or fill the pycnometer completely).

  • Record the exact volume.

  • Measure and record the mass of the container with the liquid.

  • Measure and record the temperature of the liquid.

  • Calculate the mass of the liquid by subtracting the mass of the empty container from the mass of the filled container.

  • Calculate the density using the formula: Density = Mass / Volume.

G A Weigh Empty Container (m1) B Add Known Volume of Liquid (V) A->B C Weigh Filled Container (m2) B->C D Calculate Liquid Mass (m = m2 - m1) C->D E Calculate Density (ρ = m / V) D->E

Density Determination Workflow
Determination of Solubility

A qualitative and semi-quantitative assessment of solubility can be performed in various solvents.

Apparatus:

  • Small test tubes

  • Graduated pipettes or cylinders

  • Vortex mixer or stirring rods

  • A range of solvents (e.g., water, ethanol, acetone, hexane, toluene)

Procedure:

  • Add a measured volume (e.g., 1 mL) of a chosen solvent to a test tube.

  • Add a small, pre-weighed amount of this compound (e.g., 10 mg) to the solvent.

  • Agitate the mixture vigorously (e.g., using a vortex mixer) for a set period (e.g., 1-2 minutes).

  • Observe if the solid has completely dissolved.

  • If it dissolves, add another pre-weighed amount and repeat the process until the solute no longer dissolves, indicating a saturated solution.

  • Record the observations as soluble, partially soluble, or insoluble for a qualitative assessment.

  • For a quantitative measurement, the total mass of solute dissolved in the known volume of solvent at saturation can be determined.[9][10]

G A Add Known Volume of Solvent to Test Tube B Add Weighed Amount of Solute A->B C Agitate Mixture B->C D Observe for Dissolution C->D E Completely Dissolved? D->E F Record as 'Soluble' and Add More Solute E->F Yes G Record as 'Partially Soluble' or 'Insoluble' E->G No F->B

Solubility Determination Workflow

Signaling Pathways and Biological Activity

Currently, there is no available information in the scientific literature to suggest that this compound is involved in any specific biological signaling pathways or has been extensively studied for its drug development potential. Its structural similarity to other thiophene-containing compounds, which are known to have diverse biological activities, may warrant future investigation in this area.

Conclusion

This technical guide provides the currently available physical and spectral data for this compound. While experimental data on its core physical properties are lacking, the provided standardized protocols offer a clear path for their determination in a laboratory setting. The predicted spectral data serves as a useful reference for the characterization of this compound. Further research is required to establish its physical properties experimentally and to explore its potential biological activities.

References

Spectroscopic Profile of Tetrahydrothiophene-2-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Tetrahydrothiophene-2-carbonitrile (also known as Thiolane-2-carbonitrile), a sulfur-containing saturated heterocyclic compound. The document is intended to serve as a foundational resource for researchers in medicinal chemistry, materials science, and organic synthesis.

Compound Overview

This compound possesses a five-membered saturated ring containing a sulfur atom, with a nitrile functional group at the 2-position.[1] This structure, with its inherent chirality and three-dimensional geometry, makes it an interesting scaffold for drug design, potentially offering improved binding specificity to biological targets and favorable pharmacokinetic properties.[1]

Key Identifiers:

  • Molecular Formula: C₅H₇NS[2]

  • Molecular Weight: 113.18 g/mol [1][3]

  • CAS Number: 112212-94-9[1][2]

Spectroscopic Data Summary

While specific experimental spectra for this compound are not widely available in public databases, this section summarizes the expected spectroscopic characteristics based on the known properties of its functional groups and the tetrahydrothiophene core.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is anticipated to be complex. The presence of a chiral center at the carbon bearing the nitrile group renders the methylene protons on the ring diastereotopic.[1] This means that protons on the same carbon atom are chemically non-equivalent and will exhibit different chemical shifts and coupling constants. The spectrum will likely show a series of overlapping multiplets for the seven protons on the tetrahydrothiophene ring.

¹³C NMR: The carbon-13 NMR spectrum is expected to show five distinct signals corresponding to the five carbon atoms in the molecule. The carbon of the nitrile group (C≡N) will appear in the characteristic downfield region for nitriles. The other four carbons of the tetrahydrothiophene ring will resonate in the aliphatic region.

Table 1: Predicted NMR Spectral Data for this compound

NucleusPredicted Chemical Shift (ppm)Notes
¹HMultipletsComplex splitting patterns are expected due to the chiral center and diastereotopic protons.
¹³C (C≡N)~115 - 125Typical range for a nitrile carbon.
¹³C (Ring Carbons)~20 - 50Aliphatic region for the four sp³ hybridized carbons of the tetrahydrothiophene ring.
Infrared (IR) Spectroscopy

The IR spectrum of this compound is dominated by a strong and sharp absorption band characteristic of the nitrile group.

Table 2: Characteristic Infrared Absorption Frequencies for this compound

Functional GroupVibrational ModeCharacteristic Frequency Range (cm⁻¹)Intensity
Cyano (C≡N)Stretch2260 - 2240[1]Strong, Sharp
Alkane (C-H)Stretch3000 - 2850Medium to Strong
Methylene (CH₂)Bend (Scissoring)~1465Medium
Carbon-Sulfur (C-S)Stretch700 - 600Weak
Mass Spectrometry (MS)

Mass spectrometry of this compound will provide information on its molecular weight and fragmentation pattern.

Table 3: Expected Mass Spectrometry Data for this compound

ParameterExpected m/z ValueNotes
Molecular Ion [M]⁺113Corresponding to the molecular weight of C₅H₇NS.
Major FragmentsVariesCommon fragmentation pathways may include the loss of the cyano group (•CN) or cleavage of the tetrahydrothiophene ring.[1]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data discussed above. These are intended as a guide and may require optimization for specific instrumentation and sample characteristics.

NMR Spectroscopy Sample Preparation
  • Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).

  • Filtration: To ensure a homogeneous magnetic field, filter the solution through a pipette plugged with glass wool directly into a clean, dry 5 mm NMR tube.

  • Instrumentation: Acquire the spectrum on a standard NMR spectrometer (e.g., 400 MHz or higher).

  • Referencing: Use the residual solvent peak as an internal reference for chemical shifts.

FT-IR Spectroscopy
  • Sample Preparation (Neat Liquid): Place a drop of neat this compound between two polished salt plates (e.g., NaCl or KBr) to form a thin film.

  • Instrumentation: Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Typically, scan the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the clean salt plates should be acquired and subtracted from the sample spectrum.

Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via a suitable inlet system (e.g., direct infusion or coupled with gas chromatography).

  • Ionization: Utilize a standard ionization technique such as Electron Ionization (EI).

  • Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole or time-of-flight).

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a liquid sample like this compound.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing Sample Sample Dissolution Dissolve in Deuterated Solvent Sample->Dissolution Neat_Sample Prepare Neat Liquid Film Sample->Neat_Sample Dilution_MS Dilute in Volatile Solvent Sample->Dilution_MS Filtration Filter into NMR Tube Dissolution->Filtration NMR NMR Filtration->NMR IR IR Neat_Sample->IR MS MS Dilution_MS->MS NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data

Caption: General workflow for spectroscopic analysis of this compound.

Disclaimer: The spectroscopic data presented in the tables are predicted values based on the chemical structure and known data for similar functional groups. For definitive characterization, experimental verification is required.

References

An In-Depth Technical Guide on Tetrahydrothiophene-2-carbonitrile: Discovery, Synthesis, and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydrothiophene-2-carbonitrile, a saturated heterocyclic compound, holds significance as a versatile synthetic intermediate in medicinal chemistry and drug discovery. Its unique structural features, including a chiral center and a reactive nitrile group, make it a valuable scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailed experimental protocols for its synthesis and characterization, and a summary of its known chemical and physical properties.

Introduction

Saturated heterocyclic scaffolds are of paramount importance in modern drug design due to their three-dimensional structures, which can lead to enhanced target specificity and improved pharmacokinetic profiles. Among these, sulfur-containing heterocycles like tetrahydrothiophene and its derivatives have demonstrated a wide range of biological activities. This compound, also known as 2-cyanotetrahydrothiophene or thiolane-2-carbonitrile, is a notable derivative featuring a nitrile functional group at the 2-position of the tetrahydrothiophene ring. This nitrile group serves as a versatile handle for further chemical modifications, allowing for the synthesis of diverse compound libraries for biological screening.

Discovery and History

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₅H₇NS[1]
Molecular Weight 113.18 g/mol [1]
CAS Number 112212-94-9[1]
Appearance Not explicitly stated, likely a liquid
Boiling Point Not available
Melting Point Not available
Density Not available
Solubility Not explicitly stated, likely soluble in organic solvents

Experimental Protocols

While a specific, detailed experimental protocol for the first synthesis of this compound is not prominently documented, a plausible synthetic route can be devised based on established chemical transformations. One common approach involves the nucleophilic substitution of a suitable leaving group at the 2-position of a tetrahydrothiophene ring with a cyanide salt.

General Synthetic Approach: Nucleophilic Substitution

A potential synthesis could start from a 2-halotetrahydrothiophene, such as 2-bromotetrahydrothiophene. The reaction would proceed via an SN2 mechanism.

Reaction Scheme:

G cluster_0 Reactants cluster_1 Reagents cluster_2 Product 2-Bromotetrahydrothiophene 2-Bromotetrahydrothiophene This compound This compound 2-Bromotetrahydrothiophene->this compound NaCN, DMSO NaCN, DMSO NaCN, DMSO

Caption: General reaction scheme for the synthesis of this compound.

Detailed Hypothetical Protocol:

  • Reaction Setup: To a solution of 2-bromotetrahydrothiophene (1 equivalent) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), add sodium cyanide (NaCN) or potassium cyanide (KCN) (1.1 to 1.5 equivalents).

  • Reaction Conditions: The reaction mixture is stirred at an elevated temperature, typically between 50-100 °C, and the progress of the reaction is monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and partitioned between water and an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Note: This is a generalized protocol. The specific conditions, such as reaction time, temperature, and purification method, would need to be optimized.

Characterization Data

The structural elucidation of this compound relies on various spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the nitrile group and the saturated aliphatic C-H bonds.

Functional GroupCharacteristic Absorption (cm⁻¹)
C≡N (Nitrile) 2240 - 2260 (strong, sharp)[2]
C-H (alkane) 2850 - 3000
Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum would be complex due to the presence of a chiral center at the C2 position, leading to diastereotopic protons on the ring. The proton at C2 would likely appear as a multiplet, and the other methylene protons on the ring would exhibit complex splitting patterns.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the five carbon atoms in the molecule, with the nitrile carbon appearing in the characteristic region (around 115-125 ppm) and the carbon attached to the sulfur atom (C2) also showing a characteristic chemical shift.

Mass Spectrometry (MS)

The mass spectrum would show a molecular ion peak (M⁺) at m/z = 113. Fragmentation patterns would likely involve the loss of the nitrile group (CN) and cleavage of the tetrahydrothiophene ring.[2]

Applications in Drug Development

The tetrahydrothiophene-carbonitrile motif is a valuable pharmacophore in drug discovery. The nitrile group can act as a hydrogen bond acceptor or be transformed into other functional groups such as amines, amides, or carboxylic acids, which are crucial for modulating the biological activity and physicochemical properties of drug candidates. While specific biological activities for this compound itself are not well-documented, derivatives of the broader class of substituted tetrahydrothiophenes have shown potential in various therapeutic areas.

Signaling Pathways and Mechanisms of Action

Currently, there is no specific information available in the scientific literature detailing the interaction of this compound with any particular signaling pathways or its mechanism of action. Research in this area would be necessary to elucidate its potential biological targets and pharmacological effects.

Conclusion

This compound is a synthetically important molecule with potential applications in medicinal chemistry. While its specific discovery and history are not well-defined, its value as a building block for more complex molecules is evident. This guide has provided a summary of its known properties and a plausible synthetic route. Further research is warranted to explore the full potential of this compound, including the development of efficient and scalable synthetic methods and the investigation of its biological activities and potential therapeutic applications.

Future Perspectives

Future research on this compound could focus on several key areas:

  • Development of Stereoselective Syntheses: The presence of a chiral center at the 2-position offers the opportunity to develop enantioselective synthetic methods to access single enantiomers, which is crucial for pharmacological studies.

  • Exploration of Biological Activity: A systematic investigation of the biological activity of this compound and its derivatives against a range of therapeutic targets could uncover novel lead compounds.

  • Library Synthesis: Utilizing the nitrile group as a versatile handle, combinatorial libraries of this compound derivatives can be synthesized to explore structure-activity relationships.

By pursuing these avenues of research, the full potential of this compound as a valuable tool in drug discovery and development can be realized.

References

Tetrahydrothiophene-2-carbonitrile: A Technical Review of its Synthesis, Properties, and Potential in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tetrahydrothiophene-2-carbonitrile, also known as thiolane-2-carbonitrile (CAS No. 112212-94-9), is a saturated heterocyclic compound featuring a five-membered thiolane ring substituted with a nitrile group at the C2 position. This scaffold is of significant interest to researchers in medicinal chemistry and drug development. The tetrahydrothiophene (thiolane) motif is present in a variety of biologically active natural products and synthetic therapeutics, exhibiting activities ranging from antiviral and anticancer to immunosuppressive.[1] The presence of a versatile nitrile functional group adjacent to the sulfur heteroatom offers a rich platform for synthetic modification, making it a valuable building block for creating diverse molecular libraries.

This technical guide provides a comprehensive overview of the known chemical properties, spectroscopic data, and plausible synthetic and reaction pathways for this compound. It is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this scaffold in their work.

Physicochemical and Spectroscopic Properties

This compound is an organosulfur compound characterized by a puckered, non-planar five-membered ring structure, which minimizes ring strain.[2] The chiral center at the carbon bearing the nitrile group leads to complex NMR spectra due to diastereotopic protons on the ring.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 112212-94-9[2]
Molecular Formula C₅H₇NS[2]
Molecular Weight 113.18 g/mol [2]
Synonyms Thiolane-2-carbonitrile, 2-Cyanotetrahydrothiophene[2]

Table 2: Predicted Spectroscopic Data for this compound

TechniqueFeaturePredicted Characteristic ValueReference
IR Spectroscopy Cyano (C≡N) Stretch2260 - 2240 cm⁻¹ (Strong, Sharp)[2]
Alkane (C-H) Stretch3000 - 2850 cm⁻¹ (Medium-Strong)[2]
Methylene (CH₂) Bend~1465 cm⁻¹ (Medium)[2]
Carbon-Sulfur (C-S) Stretch700 - 600 cm⁻¹ (Weak)[2]
Mass Spectrometry Molecular Ion Peak [M]⁺m/z ≈ 113.18[2]
Key FragmentationLoss of •CN; Ring cleavage[2]
¹H NMR Ring ProtonsComplex multiplets due to diastereotopicity[2]
¹³C NMR Nitrile Carbon (C≡N)~118-122 ppmGeneral Prediction
Alpha-Carbon (C-CN)~30-40 ppmGeneral Prediction

Synthesis and Experimental Protocols

While specific literature detailing a high-yield synthesis of this compound is scarce, a plausible and effective method involves the nucleophilic substitution of a 2-halotetrahydrothiophene precursor with a cyanide salt. The precursor, 2-chlorotetrahydrothiophene, can be synthesized from the parent tetrahydrothiophene via free-radical chlorination.

THT Tetrahydrothiophene Cl_THT 2-Chlorotetrahydrothiophene THT->Cl_THT NCS, CCl₄ AIBN (cat.), Δ Target This compound Cl_THT->Target NaCN DMSO, 80°C

Caption: Plausible synthetic pathway to this compound.

Experimental Protocol: Synthesis of this compound (Hypothetical)

Step 1: Synthesis of 2-Chlorotetrahydrothiophene

  • To a solution of tetrahydrothiophene (1.0 eq) in dry carbon tetrachloride (0.2 M), add N-chlorosuccinimide (NCS, 1.1 eq).

  • Add a catalytic amount of azobisisobutyronitrile (AIBN, 0.05 eq).

  • Heat the mixture to reflux (approx. 77°C) and monitor the reaction by GC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Remove the solvent under reduced pressure. The crude 2-chlorotetrahydrothiophene is used in the next step without further purification.

Step 2: Cyanation to form this compound

  • Dissolve the crude 2-chlorotetrahydrothiophene (1.0 eq) in dimethyl sulfoxide (DMSO, 0.5 M).

  • Add sodium cyanide (NaCN, 1.5 eq) to the solution. Caution: NaCN is highly toxic.

  • Heat the reaction mixture to 80°C and stir vigorously. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Chemical Reactivity and Transformations

The this compound scaffold possesses two key reactive sites: the sulfur atom and the nitrile group. These sites allow for a wide range of chemical transformations, making the molecule a versatile intermediate for drug development.

Oxidation of the Sulfur Atom

The thioether in the ring can be selectively oxidized to a sulfoxide and subsequently to a sulfone using common oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA).[2] Controlling the stoichiometry of the oxidant allows for selective formation of the sulfoxide (1 eq) or the sulfone (2+ eq).

sub Tetrahydrothiophene- 2-carbonitrile sulfoxide Sulfoxide Derivative sub->sulfoxide H₂O₂ (1 eq) or m-CPBA (1 eq) sulfone Sulfone Derivative sulfoxide->sulfone H₂O₂ (>2 eq) or m-CPBA (>2 eq)

Caption: Oxidation pathway of the tetrahydrothiophene ring.

Experimental Protocol: Oxidation to Sulfone
  • Dissolve this compound (1.0 eq) in dichloromethane (0.3 M).

  • Cool the solution to 0°C in an ice bath.

  • Add m-CPBA (2.2 eq) portion-wise, maintaining the temperature below 5°C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the resulting sulfone by recrystallization or column chromatography.

Transformations of the Nitrile Group

The nitrile group is a versatile functional handle that can be converted into other key functionalities, such as amines, carboxylic acids, or tetrazoles, which are prevalent in pharmacologically active molecules.

  • Reduction to Amine: The nitrile can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

  • Hydrolysis to Carboxylic Acid: Acidic or basic hydrolysis of the nitrile group yields the corresponding carboxylic acid, Tetrahydrothiophene-2-carboxylic acid.

  • Conversion to Tetrazole: Reaction with sodium azide (NaN₃) and an acid catalyst (e.g., triethylammonium chloride) can convert the nitrile into a tetrazole ring, a common bioisostere for carboxylic acids in drug design.

Analytical Workflow and Characterization

A standard workflow is essential for the confirmation of structure and purity of synthesized this compound. This involves a combination of chromatographic and spectroscopic techniques.

cluster_0 Synthesis & Purification cluster_1 Structural Confirmation cluster_2 Purity Analysis synthesis Crude Product purification Purification (Distillation / Chromatography) synthesis->purification nmr ¹H & ¹³C NMR purification->nmr gcms GC-MS purification->gcms ms Mass Spectrometry (MS) final Characterized Compound nmr->final ir IR Spectroscopy ms->final ir->final hplc HPLC gcms->final hplc->final

Caption: General analytical workflow for compound characterization.

Applications in Medicinal Chemistry and Drug Discovery

The thiophene ring is considered a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs such as the antipsychotic Olanzapine and the antiplatelet agent Clopidogrel.[3][4] Its saturated counterpart, the thiolane ring, is also a key component of many bioactive compounds.[1]

This compound serves as a valuable starting material for accessing novel chemical entities. The dual reactivity of the sulfur atom and the nitrile group allows for the creation of diverse derivatives. For example, the sulfone derivative introduces a polar hydrogen bond acceptor, which can significantly alter a molecule's solubility and interaction with biological targets. The conversion of the nitrile to an amine or carboxylic acid provides attachment points for building more complex molecules, enabling its use in fragment-based drug discovery or as a scaffold for lead optimization. While specific biological activity for this compound has not been extensively reported, its structural motifs are highly relevant for developing therapeutics targeting a wide range of diseases.[3][5][6]

This compound is a versatile heterocyclic building block with significant potential for application in synthetic and medicinal chemistry. Its well-defined reactive sites—the oxidizable sulfur atom and the transformable nitrile group—provide a robust platform for the synthesis of novel compounds. While detailed biological studies on this specific molecule are limited in current literature, the established importance of the thiolane and nitrile functionalities in drug design underscores its value as a starting point for the discovery of new therapeutic agents. The protocols and data presented here offer a foundational guide for researchers aiming to explore the chemistry and potential of this promising scaffold.

References

Conformational Analysis of the Tetrahydrothiophene Ring: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the conformational landscape of the tetrahydrothiophene (THT) ring, a crucial heterocyclic motif found in various natural products and pharmaceuticals, including the essential vitamin biotin. Understanding the three-dimensional structure and dynamic behavior of this ring system is paramount for structure-based drug design, predicting molecular interactions, and engineering novel therapeutic agents. This document synthesizes findings from key experimental and computational studies, presenting data in a structured format and detailing the methodologies employed.

Theoretical Framework: The Puckered World of Five-Membered Rings

Saturated five-membered rings, such as tetrahydrothiophene, are not planar. A planar conformation would induce significant angle strain (internal angles of 108° instead of the ideal tetrahedral 109.5°) and torsional strain from eclipsing hydrogen atoms. To alleviate this strain, the ring puckers into non-planar conformations. The conformational space of THT is primarily described by two ideal forms: the envelope (Cs symmetry) and the twist (C2 symmetry) .

  • Envelope (Cs) Conformation: Four of the ring atoms are coplanar, while the fifth atom (either sulfur or a carbon) is puckered out of this plane, resembling an open envelope.

  • Twist (C2) Conformation: Two adjacent atoms are displaced in opposite directions from the plane formed by the other three atoms. This conformation possesses a C2 axis of symmetry.

These conformations are not static but rapidly interconvert through a low-energy process known as pseudorotation .[1][2][3] This process involves a continuous, wave-like motion of the out-of-plane puckering around the ring, allowing the molecule to transition between numerous envelope and twist forms without passing through a high-energy planar state. The entire pseudorotation pathway can be quantitatively described by the Cremer-Pople puckering parameters, which define the degree (amplitude) and type (phase angle) of puckering.[4][5]

Conformational Landscape of Tetrahydrothiophene

Numerous studies combining computational modeling and experimental techniques have elucidated the preferred conformations of the THT ring.

In the gas phase , high-level ab initio and Density Functional Theory (DFT) calculations consistently show that the twist (C2) conformation is the global energy minimum .[1][2] The envelope (Cs) conformation is a local minimum or a transition state for interconversion, lying only slightly higher in energy. This small energy difference underscores the high conformational flexibility of the ring.

In the crystalline phase , X-ray diffraction studies reveal that THT also adopts a conformation with C1 symmetry, which is a slightly distorted version of the C2 twist form.[1][2] This minor distortion is attributed to packing effects within the crystal lattice. The fact that only one enantiomer of the chiral twist conformer is found in a crystal cell suggests a process of spontaneous resolution during crystallization.[1][2]

In solution, due to the low energy barrier between conformers, the THT ring undergoes rapid pseudorotation. This results in a dynamic equilibrium of twist and envelope forms, which is often observed as a time-averaged structure in techniques like NMR spectroscopy at room temperature.[6][7][8]

Quantitative Conformational Data

The following tables summarize the key energetic and structural parameters for the tetrahydrothiophene ring as determined by various computational methods.

Table 1: Relative Energies and Interconversion Barriers

Conformation / Transition StatePoint GroupRelative Energy (kcal/mol)Method / Reference
TwistC20.00Global Minimum (Calculated)[1][2]
EnvelopeCs~0.14Local Minimum / Transition State (Calculated)[2]
PlanarC2v~3.0 - 5.0Transition State for Pseudorotation (Calculated)

Note: Energy values can vary slightly depending on the level of theory and basis set used in the calculations.

Table 2: Key Structural Parameters (Calculated)

ParameterTwist (C2) ConformationEnvelope (Cs) Conformation
Puckering Amplitude (q) ~0.4 Å~0.4 Å
Phase Angle (φ) Variable (defines specific twist)Variable (defines specific envelope)
Key Dihedral Angles C-S-C-C ≈ ±30-40°; S-C-C-C ≈ ∓15-25°One zero dihedral angle in the planar portion

Experimental and Computational Protocols

The conformational analysis of tetrahydrothiophene relies on a synergistic application of spectroscopic and computational methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the dynamic conformational equilibrium of THT in solution.

Detailed Methodology:

  • Sample Preparation: A solution of tetrahydrothiophene or its derivative is prepared in a suitable deuterated solvent (e.g., CDCl₃, CS₂).

  • Data Acquisition: High-resolution ¹H NMR spectra are acquired on a high-field spectrometer (e.g., 400 MHz or higher). Temperature-dependent studies may be performed to observe changes in the conformational equilibrium.

  • Spectral Analysis: The complex, often strongly coupled, ¹H NMR spectra are analyzed.[6][7] This involves:

    • Iterative Analysis: Using software (e.g., WIN-DAISY, gNMR), the chemical shifts (δ) and spin-spin coupling constants (J-couplings) are precisely determined by simulating the experimental spectrum.[6][8]

    • Karplus Relationship: The experimentally determined vicinal coupling constants (³JHH) are used in Karplus-type equations to calculate the corresponding dihedral angles.

    • Conformational Averaging: Since the observed spectrum is an average of rapidly interconverting conformers, the experimental J-couplings represent a weighted average of the couplings for each individual conformer. By comparing these with values calculated for the ideal twist and envelope forms, the relative populations of the conformers in equilibrium can be estimated.

Single-Crystal X-ray Crystallography

This technique provides an unambiguous determination of the THT ring's conformation in the solid state.

Detailed Methodology:

  • Crystal Growth: High-quality single crystals of the tetrahydrothiophene derivative are grown, often by slow evaporation of a solvent or by controlled cooling. For the volatile parent THT, specialized techniques like laser-assisted in situ crystallization at low temperatures are required.[1]

  • Data Collection: The crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The electron density map is calculated, from which the atomic positions are determined (structure solution). This initial model is then refined to achieve the best fit with the experimental data, yielding precise bond lengths, bond angles, and torsional angles that define the ring's conformation.[9][10][11]

Microwave Spectroscopy

This gas-phase technique provides highly accurate rotational constants, which are exquisitely sensitive to the molecule's geometry, allowing for the precise determination of the equilibrium conformation(s).

Detailed Methodology:

  • Sample Introduction: The sample is introduced into a high-vacuum chamber, often using a supersonic jet expansion to cool the molecules to very low rotational and vibrational temperatures.

  • Data Acquisition: The cooled molecules are subjected to microwave radiation. The absorption of radiation at specific frequencies corresponding to rotational transitions is detected, typically using Fourier-transform techniques (e.g., MB-FTMW spectroscopy).[12]

  • Spectral Fitting and Structure Determination: The observed transition frequencies are fitted to a rotational Hamiltonian to extract highly precise rotational constants (A, B, C). These experimental constants are then compared with those calculated ab initio for different possible conformers (e.g., envelope and twist). A close match allows for the unambiguous identification of the conformer(s) present in the gas phase and the determination of their precise geometry.[12][13]

Computational Chemistry

Theoretical calculations are indispensable for mapping the potential energy surface and understanding the energetics of different conformations.

Detailed Methodology:

  • Conformational Search: An initial search for low-energy conformers is performed using molecular mechanics (MM) or semi-empirical methods.

  • Geometry Optimization: The geometries of the identified conformers are optimized at a higher level of theory, such as Møller-Plesset perturbation theory (MP2) or Density Functional Theory (DFT) with an appropriate basis set (e.g., 6-311++G(d,p)).[6][12]

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) or transition states (one imaginary frequency). These calculations also provide zero-point vibrational energies (ZPVE).

  • Transition State Search: The transition states connecting the energy minima are located using algorithms like the Berny algorithm.[12] This allows for the determination of the energy barriers for interconversion.

  • Property Calculation: Various molecular properties, such as rotational constants or NMR chemical shifts (using methods like GIAO), can be calculated for the optimized structures and compared directly with experimental data to validate the computational model.[6][8]

Visualizations

The following diagrams illustrate key conformational pathways and analytical workflows.

Pseudorotation_Pathway cluster_twist1 Twist (C2) cluster_envelope1 Envelope (Cs) cluster_twist2 Twist (C2') cluster_envelope2 Envelope (Cs') T1 Twist 1 E1 Envelope 1 T1->E1 Pseudorotation T2 Twist 2 (enantiomer) E1->T2 E2 Envelope 2 T2->E2 Pseudorotation E2->T1

Caption: Pseudorotation pathway of the tetrahydrothiophene ring.

Caption: General workflow for conformational analysis.

Conclusion

The conformational analysis of the tetrahydrothiophene ring reveals a highly flexible system characterized by a shallow potential energy surface. The C2 twist conformation is established as the most stable form in both the gas and solid phases, with the Cs envelope form being a very close-lying energy state that is easily accessible.[1][2] The rapid interconversion between these forms via pseudorotation is a defining characteristic of the ring's dynamic behavior in solution. A multi-technique approach, integrating high-resolution spectroscopy (NMR, Microwave) for dynamic and gas-phase information, X-ray crystallography for solid-state structure, and high-level computational chemistry for energetic and mechanistic insights, is essential for a comprehensive understanding of this fundamental heterocyclic system. This knowledge is critical for applications in medicinal chemistry and materials science where molecular shape and flexibility govern function.

References

Methodological & Application

Applications of Tetrahydrothiophene-2-carbonitrile in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydrothiophene-2-carbonitrile and its derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. The inherent structural features of the tetrahydrothiophene ring, combined with the reactive nitrile group, make this scaffold a versatile building block for the synthesis of diverse heterocyclic compounds with therapeutic potential. This document provides an overview of the applications of this compound derivatives in medicinal chemistry, with a focus on their anticancer, anti-inflammatory, and antiviral activities. Detailed experimental protocols for the synthesis of key intermediates and relevant biological assays are also provided.

I. Synthesis of Tetrahydrothiophene Scaffolds

The most common and versatile method for the synthesis of functionalized 2-aminothiophenes, which are key precursors to many therapeutic agents, is the Gewald reaction.[1][2][3] This one-pot, three-component reaction involves the condensation of a ketone or aldehyde, an active methylene nitrile (such as malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a base.

Synthesis_Workflow Ketone Ketone/Aldehyde Gewald Gewald Reaction Ketone->Gewald Nitrile Active Methylene Nitrile Nitrile->Gewald Sulfur Elemental Sulfur Sulfur->Gewald Base Base (e.g., Morpholine) Base->Gewald Aminothiophene 2-Aminotetrahydro- thiophene-3-carbonitrile Derivative Gewald->Aminothiophene

Figure 1: General workflow of the Gewald reaction for the synthesis of 2-aminothiophene derivatives.
Experimental Protocol: Gewald Synthesis of 2-Amino-4,5-dihydrothiophene-3-carbonitrile Derivatives

This protocol describes a general procedure for the synthesis of 2-aminothiophene-3-carbonitrile derivatives via the Gewald reaction.

Materials:

  • Ketone or aldehyde (1.0 eq)

  • Malononitrile (1.0 eq)

  • Elemental sulfur (1.1 eq)

  • Morpholine (2.0 eq)

  • Ethanol

  • Water

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve the ketone or aldehyde (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.

  • Add morpholine (2.0 eq) to the mixture.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for the appropriate time (typically 1-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, pour the mixture into ice-cold water.

  • A precipitate will form. Collect the solid product by vacuum filtration.

  • Wash the solid with cold water and then with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethanol/water mixture) to obtain the purified 2-aminothiophene derivative.

  • Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).

II. Anticancer Applications

Derivatives of this compound, particularly those based on the 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile scaffold, have shown significant potential as anticancer agents.[4][5][6][7][8] These compounds have been found to exhibit cytotoxic effects against a variety of cancer cell lines.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected tetrahydrothiophene derivatives against various human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound A HeLa (Cervical Cancer)12.61[9]
HepG2 (Liver Cancer)33.42[9]
Compound B Hep3B (Liver Cancer)5.46[8]
Compound C Hep3B (Liver Cancer)12.58[8]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[10][11][12]

Materials:

  • Cancer cell lines (e.g., HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37 °C in a humidified atmosphere with 5% CO2 to allow the cells to attach.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well.

  • Incubate the plate for another 2-4 hours at 37 °C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Cell_Seeding Seed Cells in 96-well Plate Compound_Prep Prepare Compound Dilutions Add_Compounds Add Compounds to Cells Compound_Prep->Add_Compounds Incubate_Treatment Incubate (24-72h) Add_Compounds->Incubate_Treatment Add_MTT Add MTT Solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50

Figure 2: Workflow for the MTT cytotoxicity assay.

III. Anti-inflammatory Applications

Certain derivatives of tetrahydrothiophene have demonstrated promising anti-inflammatory properties.[13][14][15] These compounds can modulate inflammatory pathways, potentially by inhibiting key enzymes like cyclooxygenases (COX).

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a widely used in vivo assay to screen for the acute anti-inflammatory activity of new compounds.[16][17][18][19][20]

Materials:

  • Wistar rats (150-200 g)

  • Carrageenan solution (1% w/v in sterile saline)

  • Test compounds

  • Standard anti-inflammatory drug (e.g., Indomethacin, 5 mg/kg)

  • Plethysmometer

  • Syringes and needles

Procedure:

  • Divide the rats into groups (e.g., control, standard, and test groups with different doses of the compound).

  • Administer the test compounds and the standard drug to the respective groups, usually intraperitoneally or orally, 30-60 minutes before inducing inflammation. The control group receives the vehicle.

  • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume at regular intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Calculate the percentage of inhibition of edema for each group compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Paw_Edema_Assay Start Animal Grouping & Acclimatization Dosing Administer Test Compound, Standard, or Vehicle Start->Dosing Initial_Measurement Measure Initial Paw Volume Dosing->Initial_Measurement Carrageenan_Injection Inject Carrageenan into Paw Initial_Measurement->Carrageenan_Injection Time_Points Measure Paw Volume at Time Intervals (1h, 2h, 3h, 4h, 5h) Carrageenan_Injection->Time_Points Calculation Calculate Percentage Inhibition of Edema Time_Points->Calculation End Data Analysis & Conclusion Calculation->End

Figure 3: Experimental workflow for the carrageenan-induced paw edema assay.

IV. Antiviral Applications

While less explored than their anticancer and anti-inflammatory properties, some thiophene derivatives have shown potential as antiviral agents.[21][22][23][24][25] The development of novel antiviral compounds is a critical area of research, and the tetrahydrothiophene scaffold offers a promising starting point for the design of new therapeutic agents.

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method used to quantify the infectivity of a virus and to evaluate the efficacy of antiviral compounds.[9][26][27][28][29]

Materials:

  • Susceptible host cell line

  • Virus stock

  • 96-well or 24-well plates

  • Cell culture medium

  • Test compounds

  • Semi-solid overlay (e.g., agarose or methylcellulose)

  • Staining solution (e.g., crystal violet)

  • Microscope

Procedure:

  • Seed the host cells in multi-well plates and grow them to form a confluent monolayer.

  • Prepare serial dilutions of the test compound in the culture medium.

  • Prepare a virus suspension of a known titer (plaque-forming units per mL, PFU/mL).

  • In a separate plate, pre-incubate the virus suspension with the different concentrations of the test compound for a specific period (e.g., 1 hour at 37 °C).

  • Remove the culture medium from the cell monolayer and inoculate the wells with the virus-compound mixture. Include a virus-only control.

  • Allow the virus to adsorb to the cells for 1-2 hours.

  • Remove the inoculum and overlay the cell monolayer with a semi-solid medium containing the respective concentrations of the test compound.

  • Incubate the plates for a period sufficient for plaque formation (typically 2-5 days), depending on the virus.

  • After incubation, fix the cells (e.g., with 10% formalin) and stain them with a staining solution (e.g., crystal violet).

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control and determine the EC50 (50% effective concentration).

Plaque_Assay_Workflow cluster_prep Preparation cluster_infection Infection cluster_incubation Incubation & Visualization cluster_analysis Analysis Cell_Culture Culture Host Cells to Confluency Compound_Virus_Prep Prepare Compound Dilutions & Virus Suspension Pre_Incubation Pre-incubate Virus with Compound Compound_Virus_Prep->Pre_Incubation Inoculation Inoculate Cell Monolayer Pre_Incubation->Inoculation Adsorption Virus Adsorption Inoculation->Adsorption Overlay Add Semi-solid Overlay Adsorption->Overlay Incubate_Plaques Incubate for Plaque Formation Overlay->Incubate_Plaques Fix_Stain Fix and Stain Cells Incubate_Plaques->Fix_Stain Count_Plaques Count Plaques Fix_Stain->Count_Plaques Calculate_EC50 Calculate EC50 Count_Plaques->Calculate_EC50

Figure 4: Workflow for the plaque reduction assay for antiviral screening.

V. Conclusion

The this compound scaffold and its derivatives are valuable building blocks in medicinal chemistry. Their synthetic accessibility, primarily through the Gewald reaction, allows for the generation of a wide array of compounds with diverse biological activities. The demonstrated anticancer, anti-inflammatory, and emerging antiviral potential of these compounds highlight their importance in the development of new therapeutic agents. The protocols provided in this document offer a starting point for researchers interested in exploring the medicinal chemistry of this promising class of heterocyclic compounds. Further derivatization and biological evaluation of the this compound core are warranted to fully elucidate its therapeutic potential.

References

Application Notes and Protocols: The Use of Tetrahydrothiophene-2-carbonitrile in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydrothiophene-2-carbonitrile is a versatile heterocyclic building block with significant potential in organic synthesis, particularly in the development of novel pharmaceuticals and bioactive molecules. The tetrahydrothiophene scaffold is a recurring motif in a variety of natural products and synthetic drugs, valued for its influence on molecular conformation and physicochemical properties. The presence of a nitrile group at the 2-position provides a reactive handle for a wide array of chemical transformations, making it a valuable intermediate for the synthesis of diverse molecular architectures.

These application notes provide an overview of the synthesis and key reactions of this compound, complete with detailed experimental protocols for its derivatization.

Synthesis of the Tetrahydrothiophene Core

While specific, high-yield synthetic routes directly to unsubstituted this compound are not extensively documented in peer-reviewed literature, the tetrahydrothiophene core can be constructed through several established methods. A common approach involves the reaction of a 1,4-bifunctionalized butane with a sulfur source. For instance, the reaction of 1,4-dichlorobutane with sodium sulfide provides a direct route to the parent tetrahydrothiophene ring system. The introduction of the 2-carbonitrile group can be envisioned through the cyanation of an α-halotetrahydrothiophene or via lithiation at the α-position followed by quenching with a cyanating agent.

Key Synthetic Transformations of this compound

The reactivity of this compound is primarily centered around the nitrile functionality and the sulfur atom within the heterocyclic ring. These reactive sites allow for a range of synthetic modifications to generate diverse derivatives.

A general workflow for the utilization of this compound is outlined below:

G cluster_synthesis Synthesis cluster_transformations Key Transformations Starting_Materials 1,4-Dihalobutane + Cyanide Source THTC This compound Starting_Materials->THTC Cyclization/ Cyanation Amine 2-(Aminomethyl)tetrahydrothiophene THTC->Amine Reduction Carboxylic_Acid Tetrahydrothiophene-2-carboxylic Acid THTC->Carboxylic_Acid Hydrolysis Aldehyde Tetrahydrothiophene-2-carbaldehyde THTC->Aldehyde Partial Reduction Sulfoxide This compound-1-oxide THTC->Sulfoxide Oxidation Bioactive_Scaffolds1 Bioactive Scaffolds Amine->Bioactive_Scaffolds1 Amide Coupling, Alkylation, etc. Bioactive_Scaffolds2 Bioactive Scaffolds Carboxylic_Acid->Bioactive_Scaffolds2 Esterification, Amide Coupling, etc. Bioactive_Scaffolds3 Bioactive Scaffolds Aldehyde->Bioactive_Scaffolds3 Reductive Amination, Wittig Reaction, etc. Sulfone This compound-1,1-dioxide Sulfoxide->Sulfone Further Oxidation G Start Dissolve THTC in dry THF Add_LiAlH4 Slowly add LiAlH₄ suspension at 0°C Start->Add_LiAlH4 Reflux Reflux the reaction mixture Add_LiAlH4->Reflux Quench Quench with H₂O and aq. NaOH Reflux->Quench Filter Filter the solid precipitate Quench->Filter Extract Extract aqueous layer with Et₂O Filter->Extract Dry_Concentrate Dry organic layers and concentrate in vacuo Extract->Dry_Concentrate Purify Purify by distillation or chromatography Dry_Concentrate->Purify G THTC Tetrahydrothiophene- 2-carbonitrile Oxidation1 Add H₂O₂ (1.1 eq.) in Acetic Acid at RT THTC->Oxidation1 Oxidation2 Add H₂O₂ (>2.2 eq.) and heat THTC->Oxidation2 Sulfoxide Tetrahydrothiophene-2- carbonitrile-1-oxide Oxidation1->Sulfoxide Workup Aqueous Workup and Extraction Sulfoxide->Workup If Sulfoxide is desired Sulfone Tetrahydrothiophene-2- carbonitrile-1,1-dioxide Oxidation2->Sulfone Sulfone->Workup If Sulfone is desired Purification Purification by Recrystallization or Chromatography Workup->Purification Final_Product Isolated Product Purification->Final_Product

Application Notes and Protocols: Reaction Mechanisms Involving Tetrahydrothiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis and reactivity of Tetrahydrothiophene-2-carbonitrile, a versatile heterocyclic building block. The protocols outlined below are based on established chemical principles and analogous transformations, offering a guide for the synthesis and derivatization of this compound for applications in medicinal chemistry and drug discovery.

Synthesis of this compound

The synthesis of this compound can be approached through several routes, often involving the formation of the tetrahydrothiophene ring followed by the introduction of the nitrile functionality. One common strategy is the cyclization of a linear precursor containing a thiol and a leaving group, followed by functional group manipulation.

A plausible and frequently utilized method involves the reaction of a 1,4-dihalobutane with a cyanide source and a sulfur source. Alternatively, the nitrile group can be introduced onto a pre-formed tetrahydrothiophene ring.

Protocol: Synthesis via Dehydration of Tetrahydrothiophene-2-carboxamide

A practical laboratory-scale synthesis involves the dehydration of the corresponding carboxamide, which can be prepared from the carboxylic acid.

Step 1: Synthesis of Tetrahydrothiophene-2-carboxylic acid This can be achieved by the reaction of 2-chlorotetrahydrothiophene with magnesium to form the Grignard reagent, followed by quenching with carbon dioxide.

Step 2: Formation of Tetrahydrothiophene-2-carboxamide The carboxylic acid is then converted to the amide, for example, by reaction with thionyl chloride to form the acid chloride, followed by reaction with ammonia.

Step 3: Dehydration to this compound The final step is the dehydration of the amide to the nitrile.

StepReactantsReagentsSolventTemperature (°C)Time (h)Yield (%)
12-Chlorotetrahydrothiophene, Mg, CO₂Dry EtherDiethyl ether0 to RT2-4~70-80
2Tetrahydrothiophene-2-carboxylic acid1. SOCl₂ 2. NH₃Dichloromethane0 to RT3-5~85-95
3Tetrahydrothiophene-2-carboxamideP₂O₅ or Cyanuric Chloride/DMFToluene (with P₂O₅) or MTBE/DMF (with Cyanuric Chloride)Reflux (with P₂O₅) or RT (with Cyanuric Chloride)1-351-99[1][2]

Experimental Protocol (Dehydration using Cyanuric Chloride/DMF): [1][2]

  • Suspend Tetrahydrothiophene-2-carboxamide (1 equivalent) in methyl tert-butyl ether (MTBE).

  • Add a solution of cyanuric chloride (0.5 equivalents) in MTBE to the suspension over 15 minutes at room temperature.

  • Stir the mixture at room temperature for 1 hour.

  • Neutralize the reaction with a saturated aqueous solution of sodium carbonate.

  • Separate the organic phase and extract the aqueous phase with MTBE.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Reactions at the Nitrile Group

The nitrile group of this compound is a versatile functional handle that can undergo a variety of transformations to introduce new functionalities.

Reduction to Primary Amine

The reduction of the nitrile group provides access to 2-(aminomethyl)tetrahydrothiophene, a valuable building block for further derivatization.

ReactantReducing AgentSolventTemperature (°C)Time (h)ProductYield (%)
This compoundLiAlH₄Diethyl ether or THF0 to Reflux2-62-(Aminomethyl)tetrahydrothiopheneHigh (typically >80)
This compoundH₂/Raney NickelMethanolic Ammonia50-1004-82-(Aminomethyl)tetrahydrothiopheneGood to High

Experimental Protocol (Reduction with LiAlH₄): [3]

  • To a stirred suspension of lithium aluminum hydride (1.1 equivalents) in anhydrous diethyl ether under an inert atmosphere, add a solution of this compound (1 equivalent) in anhydrous diethyl ether dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.

  • Cool the reaction mixture to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again.

  • Filter the resulting precipitate and wash with diethyl ether.

  • Dry the combined filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to afford 2-(aminomethyl)tetrahydrothiophene.

Hydrolysis to Carboxylic Acid

The nitrile can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

ReactantConditionsProductYield (%)
This compoundAq. HCl or H₂SO₄, RefluxTetrahydrothiophene-2-carboxylic acidHigh
This compoundAq. NaOH, Reflux, then acid workupTetrahydrothiophene-2-carboxylic acidHigh

Experimental Protocol (Acid-Catalyzed Hydrolysis): [4][5][6][7][8]

  • Heat a mixture of this compound and 6 M hydrochloric acid at reflux for 4-6 hours.

  • Cool the reaction mixture to room temperature and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Tetrahydrothiophene-2-carboxylic acid.

Reaction with Grignard Reagents to form Ketones

Addition of a Grignard reagent to the nitrile, followed by acidic workup, yields a ketone.

ReactantGrignard ReagentSolventProduct (after hydrolysis)Yield (%)
This compoundR-MgX (e.g., CH₃MgBr)Diethyl ether or THF2-AcetyltetrahydrothiopheneModerate to Good

Experimental Protocol:

  • To a solution of this compound (1 equivalent) in anhydrous diethyl ether under an inert atmosphere, add the Grignard reagent (1.1 equivalents) dropwise at 0 °C.

  • Allow the reaction to stir at room temperature for 2-4 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired ketone.

Reactions at the Sulfur Atom

The sulfur atom in the tetrahydrothiophene ring is susceptible to oxidation, leading to the formation of the corresponding sulfoxide and sulfone. These oxidized derivatives can have significantly different physical, chemical, and biological properties.

Oxidation to Sulfoxide and Sulfone
ReactantOxidizing AgentStoichiometrySolventProduct
This compoundHydrogen Peroxide (30%)~1.1 eq.Acetic AcidThis compound S-oxide
This compoundHydrogen Peroxide (30%)>2.2 eq.Acetic AcidThis compound S,S-dioxide (Sulfone)
This compoundm-CPBA~1.1 eq.DichloromethaneThis compound S-oxide
This compoundm-CPBA>2.2 eq.DichloromethaneThis compound S,S-dioxide (Sulfone)

Experimental Protocol (Oxidation to Sulfoxide with H₂O₂): [2]

  • To a solution of this compound (1 equivalent) in glacial acetic acid, add 30% aqueous hydrogen peroxide (1.1 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography.

  • Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the sulfoxide.

Applications in Drug Development

Thiophene and its derivatives are considered privileged structures in medicinal chemistry, appearing in a wide range of approved drugs. The tetrahydrothiophene scaffold, as a saturated and more flexible bioisostere of the aromatic thiophene ring, offers opportunities to modulate physicochemical properties such as solubility and metabolic stability. The nitrile group and its derivatives (amine, carboxylic acid, ketone) serve as key handles for the introduction of pharmacophoric features and for covalent modification of biological targets.

Derivatives of this compound could be explored as potential inhibitors of various enzymes or as ligands for receptors where the sulfur atom can engage in specific interactions. For example, thiophene-containing compounds have shown activity as anti-inflammatory agents by targeting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).

Diagrams

Synthesis_of_Tetrahydrothiophene_2_carbonitrile carboxamide Tetrahydrothiophene- 2-carboxamide dehydration Dehydration (e.g., P₂O₅ or Cyanuric Chloride/DMF) carboxamide->dehydration carbonitrile Tetrahydrothiophene- 2-carbonitrile dehydration->carbonitrile Reactions_of_Nitrile_Group start Tetrahydrothiophene- 2-carbonitrile reduction Reduction (LiAlH₄ or H₂/Ni) start->reduction hydrolysis Hydrolysis (H₃O⁺ or OH⁻) start->hydrolysis grignard Grignard Reaction (R-MgX, then H₃O⁺) start->grignard amine 2-(Aminomethyl)tetrahydrothiophene reduction->amine acid Tetrahydrothiophene- 2-carboxylic acid hydrolysis->acid ketone 2-Acyltetrahydrothiophene grignard->ketone Oxidation_of_Sulfur start Tetrahydrothiophene- 2-carbonitrile oxidation1 Oxidation (~1 eq. oxidant) start->oxidation1 sulfoxide Tetrahydrothiophene- 2-carbonitrile S-oxide oxidation1->sulfoxide oxidation2 Oxidation (>2 eq. oxidant) sulfoxide->oxidation2 sulfone Tetrahydrothiophene- 2-carbonitrile S,S-dioxide oxidation2->sulfone

References

Application Notes and Protocols: Tetrahydrothiophene-2-carbonitrile Derivatives in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis of bioactive heterocyclic compounds utilizing key tetrahydrothiophene carbonitrile intermediates. The primary focus is on the construction of thieno[2,3-d]pyrimidine scaffolds, which are of significant interest in medicinal chemistry. The protocols described herein leverage the versatile Gewald reaction to produce 2-aminotetrahydrothiophene-3-carbonitrile derivatives, which serve as crucial building blocks for further heterocyclic elaboration.

Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile via Gewald Reaction

The Gewald three-component reaction is a robust and widely employed method for the synthesis of polysubstituted 2-aminothiophenes.[1][2] This one-pot synthesis involves the condensation of a ketone, an active methylene nitrile, and elemental sulfur in the presence of a base.[1][3] For the synthesis of the key intermediate, 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, cyclohexanone is used as the ketone component.

Experimental Protocol:

A mixture of cyclohexanone (10 mmol), malononitrile (10 mmol), and elemental sulfur (11 mmol) in 20 mL of ethanol is prepared. A catalytic amount of an organic base, such as morpholine or triethylamine, is added to the suspension.[4][5] The reaction mixture is then heated under reflux with stirring. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent like ethanol.[4]

Quantitative Data:
ReactantsBaseSolventTemperatureTimeYield (%)Reference
Cyclohexanone, Malononitrile, SulfurMorpholineEthanolReflux--[4]
Cyclohexanone, Malononitrile, SulfurTriethylamineEthanolRoom Temp.-Good[5][6]
Ketone, α-cyanoester, SulfurKF/Al₂O₃EthanolReflux-Good[7]

Note: Specific reaction times and yields can vary depending on the scale and specific conditions used.

Synthesis of Thieno[2,3-d]pyrimidines

The 2-aminothiophene-3-carbonitrile derivatives synthesized via the Gewald reaction are versatile precursors for a variety of fused heterocyclic systems, most notably thieno[2,3-d]pyrimidines.[8] These compounds are of significant interest due to their wide range of biological activities.[9][10]

Experimental Protocol: Cyclization with Formamide

2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (5 mmol) is heated under reflux in an excess of formamide. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, and the resulting solid is collected by filtration, washed with water, and dried. The crude thieno[2,3-d]pyrimidine derivative can be purified by recrystallization.

Experimental Protocol: Cyclization with Chloroformamidine Hydrochloride

The thiophene intermediate (15) can be cyclized with chloroformamidine hydrochloride in dimethyl sulfone to afford the corresponding thieno[2,3-d]pyrimidine ester (16).[11] Subsequent hydrolysis of the ester yields the carboxylic acid, which can be further functionalized.[11]

Quantitative Data:
Starting MaterialReagentConditionsProductYield (%)Reference
2-Aminothiophene-3-carbonitrile derivative (15)Chloroformamidine hydrochlorideDimethyl sulfoneThieno[2,3-d]pyrimidine ester (16)33-48[11]
Thieno[2,3-d]pyrimidine ester (16)NaOH, then acid workup-Thieno[2,3-d]pyrimidine acid (17)85-96[11]

Visualizations

Gewald Reaction Workflow

G cluster_reactants Reactants cluster_conditions Reaction Conditions Cyclohexanone Cyclohexanone Gewald Gewald Reaction Cyclohexanone->Gewald Malononitrile Malononitrile Malononitrile->Gewald Sulfur Sulfur Sulfur->Gewald Base Base (e.g., Morpholine) Base->Gewald Solvent Solvent (e.g., Ethanol) Solvent->Gewald Heat Heat (Reflux) Heat->Gewald Intermediate 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile Gewald->Intermediate

Caption: Workflow for the Gewald synthesis.

Synthesis of Thieno[2,3-d]pyrimidines

G cluster_reagents Cyclization Reagents Thiophene 2-Aminotetrahydrothiophene -3-carbonitrile Cyclization Cyclization Thiophene->Cyclization Formamide Formamide Formamide->Cyclization Chloroformamidine Chloroformamidine HCl Chloroformamidine->Cyclization Thienopyrimidine Thieno[2,3-d]pyrimidine Derivative Cyclization->Thienopyrimidine

Caption: Synthesis of thieno[2,3-d]pyrimidines.

Conclusion

The synthetic routes detailed in these application notes provide robust and efficient methods for the preparation of medicinally relevant heterocyclic compounds based on the tetrahydrothiophene scaffold. The Gewald reaction serves as a powerful tool for the initial construction of the key 2-aminotetrahydrothiophene-3-carbonitrile intermediates, which can be readily converted into more complex fused systems such as thieno[2,3-d]pyrimidines. These protocols and the associated quantitative data offer a valuable resource for researchers in the fields of organic synthesis and drug discovery.

References

The Gewald Synthesis: A Versatile Route to Medicinally Important Aminothiophenes

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

The Gewald synthesis, a powerful one-pot multicomponent reaction, stands as a cornerstone in heterocyclic chemistry for the efficient construction of polysubstituted 2-aminothiophenes.[1][2][3][4] This reaction, first reported by Karl Gewald in 1966, involves the condensation of a ketone or aldehyde with an α-cyanoester or other active methylene nitrile in the presence of elemental sulfur and a base.[3] The resulting 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antiviral, antifungal, antibacterial, antiproliferative, and anti-inflammatory properties.[1][5][6][7][8] This versatility makes the Gewald synthesis a highly valuable tool for drug discovery and development.[7]

Reaction Mechanism and Key Steps

The mechanism of the Gewald synthesis has been a subject of study for decades.[3] It is now generally accepted that the reaction proceeds through a series of key steps, initiated by a Knoevenagel condensation.[1][3][4][9]

A comprehensive computational study using Density Functional Theory (DFT) has further elucidated the intricate details of the sulfur insertion and subsequent cyclization steps.[1][9] The reaction is initiated by a Knoevenagel-Cope condensation between the carbonyl compound and the active methylene nitrile, catalyzed by a base.[1][9] This is followed by the nucleophilic attack of the resulting enolate on the elemental sulfur (S8) ring, leading to the formation of a polysulfide intermediate.[1][9] These polysulfide intermediates can then undergo cyclization and subsequent aromatization to yield the final 2-aminothiophene product.[1][9] The cyclization of the monosulfide with aromatization is the primary thermodynamic driving force for the reaction.[1][9]

Gewald_Mechanism reagents Ketone/Aldehyde + α-Cyanoester + Sulfur (S8) + Base knoevenagel Knoevenagel-Cope Condensation reagents->knoevenagel intermediate1 α,β-Unsaturated Nitrile Intermediate knoevenagel->intermediate1 sulfur_addition Sulfur Addition (Nucleophilic Attack) intermediate1->sulfur_addition intermediate2 Thiolate/Polysulfide Intermediate sulfur_addition->intermediate2 cyclization Intramolecular Cyclization intermediate2->cyclization intermediate3 Dihydrothiophene Intermediate cyclization->intermediate3 aromatization Aromatization (Tautomerization) intermediate3->aromatization product 2-Aminothiophene aromatization->product

Caption: A simplified diagram illustrating the key stages of the Gewald aminothiophene synthesis.

Applications in Drug Discovery

The 2-aminothiophene motif is a versatile scaffold that has been incorporated into a wide range of biologically active molecules.[7] Its ability to serve as a bioisosteric replacement for a phenyl group has made it a valuable component in drug design.[6]

Examples of therapeutic areas where 2-aminothiophene derivatives have shown promise include:

  • Oncology: As antiproliferative agents.[1]

  • Infectious Diseases: Exhibiting antibacterial, antifungal, and antiviral properties.[1][7][8]

  • Neurological Disorders: Derivatives have been investigated as allosteric modulators of adenosine A1 receptors and as potential treatments for neurodegenerative diseases.[2][6][10]

  • Inflammatory Diseases: Tinoridine, a non-steroidal anti-inflammatory drug (NSAID), is a well-known example of a marketed drug based on the 2-aminothiophene structure.[2]

  • Metabolic Disorders: Novel 2-aminothiophene derivatives have been identified as positive allosteric modulators of the glucagon-like peptide 1 receptor (GLP-1R), showing potential for the treatment of type 2 diabetes.[11]

Experimental Protocols

The Gewald reaction is known for its operational simplicity and can be performed as a one-pot synthesis.[1][12] However, a two-step procedure, where the α,β-unsaturated nitrile is first isolated, is also widely employed.[12] Numerous modifications have been developed to improve yields, reduce reaction times, and expand the substrate scope.[12][13][14] These include the use of microwave irradiation, solid-supported catalysts, ionic liquids, and solvent-free conditions.[3][14][15]

General One-Pot Protocol for the Synthesis of 2-Aminothiophenes

This protocol is a generalized procedure based on common practices reported in the literature. Optimization of reactant ratios, catalyst, solvent, and temperature may be necessary for specific substrates.

Materials:

  • Ketone or aldehyde (1.0 equiv)

  • Active methylene nitrile (e.g., malononitrile, ethyl cyanoacetate) (1.0 equiv)

  • Elemental sulfur (1.0 - 1.2 equiv)

  • Base (e.g., morpholine, piperidine, triethylamine, or a catalytic amount of a conjugate acid-base pair like piperidinium borate)[2]

  • Solvent (e.g., ethanol, methanol, DMF, or under solvent-free conditions)[14]

  • Inert atmosphere (optional, but recommended)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the ketone or aldehyde, the active methylene nitrile, and the solvent.

  • Add the base to the mixture. The amount of base can vary from catalytic to stoichiometric amounts depending on the chosen base and reaction conditions.[2]

  • Add the elemental sulfur to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 50-100 °C) and stir for the required time (from minutes under microwave irradiation to several hours for conventional heating).[2][3][16]

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be collected by filtration. If not, the solvent is removed under reduced pressure.

  • The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel.

Experimental_Workflow start Start reagents Combine Ketone/Aldehyde, Active Methylene Nitrile, Base, and Solvent start->reagents add_sulfur Add Elemental Sulfur reagents->add_sulfur reaction Heat and Stir (Conventional or Microwave) add_sulfur->reaction monitoring Monitor Reaction (TLC) reaction->monitoring monitoring->reaction Incomplete workup Reaction Work-up (Cooling, Filtration/Evaporation) monitoring->workup Complete purification Purification (Recrystallization or Chromatography) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization end End characterization->end

Caption: A general workflow for the synthesis and purification of 2-aminothiophenes via the Gewald reaction.

Quantitative Data Summary

The yield and reaction conditions for the Gewald synthesis are highly dependent on the substrates, catalyst, and reaction method employed. The following tables provide a summary of representative quantitative data from the literature.

Table 1: Effect of Catalyst on a Model Gewald Reaction *

Catalyst (20 mol%)Reaction TimeYield (%)Reference
Pyrrolidinium borate35 min89[2]
Piperidinium borate 25 min 96 [2]
Morpholinium borate40 min85[2]
None24 hNo reaction[2]

*Model Reaction: Cyclohexanone (1 equiv), malononitrile (1 equiv), sulfur (1 equiv) at 100 °C.[2]

Table 2: Influence of Reaction Conditions on Yield

ParameterConditionYield (%)Reference
Catalyst Loading (Pip borate) 10 mol%88 (35 min)[2]
15 mol%92 (30 min)[2]
20 mol% 96 (25 min) [2]
Temperature Room TemperatureTraces (24 h)[2]
70 °C84 (3 h)[2]
100 °C 96 (25 min) [2]
Solvent Various polar and nonpolarVaried[2]
Heating Method Conventional (8-10 h)-[16]
Microwave (8-10 min) Improved [15][16]

Conclusion

The Gewald synthesis remains a highly relevant and powerful method for the preparation of substituted 2-aminothiophenes. Its operational simplicity, tolerance of a wide range of functional groups, and the significant biological activity of its products make it an indispensable tool in modern drug discovery and development. The continued development of more efficient and environmentally friendly protocols, such as those employing microwave irradiation and green solvents, further enhances the utility of this remarkable reaction.

References

Paal-Knorr Thiophene Synthesis: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the Paal-Knorr thiophene synthesis offers a robust and versatile method for the construction of the thiophene ring, a key structural motif in numerous pharmaceuticals. This document provides detailed application notes, experimental protocols, and key data for the synthesis of substituted thiophenes from 1,4-dicarbonyl compounds.

The Paal-Knorr synthesis, first reported independently by Carl Paal and Ludwig Knorr in 1884, is a cornerstone of heterocyclic chemistry for synthesizing furans, pyrroles, and thiophenes.[1] The thiophene synthesis variant involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent.[1][2] This method is highly valued for its ability to generate polysubstituted thiophenes, which are prevalent in many natural products and synthetic drugs.[1]

Core Concepts and Applications

The synthesis relies on the cyclization of a 1,4-diketone in the presence of a sulfur source, which also typically acts as a dehydrating agent to drive the reaction to completion.[1][3] The most commonly employed sulfurizing agents are phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent.[2][3] The thiophene ring is an important pharmacophore in medicinal chemistry, and its derivatives have shown a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[4]

A significant advancement in the Paal-Knorr thiophene synthesis is the use of microwave irradiation, which can dramatically reduce reaction times and improve yields, making it a highly efficient method for generating libraries of thiophene derivatives for drug discovery.[5][6] This microwave-assisted protocol is particularly valuable for the synthesis of polysubstituted furans, pyrroles, and thiophenes.[5]

Reaction Mechanism and Workflow

The mechanism of the Paal-Knorr thiophene synthesis is believed to proceed through the initial conversion of the 1,4-dicarbonyl to a thioketone intermediate by the sulfurizing agent.[1][7] This is followed by an intramolecular condensation and subsequent dehydration to form the aromatic thiophene ring.[1]

Below is a generalized workflow for the Paal-Knorr thiophene synthesis.

Paal_Knorr_Workflow start Start: 1,4-Dicarbonyl Compound reagents Add Sulfurizing Agent (P₄S₁₀ or Lawesson's Reagent) and Solvent start->reagents reaction Reaction Conditions (Conventional Heating or Microwave Irradiation) reagents->reaction workup Aqueous Work-up and Extraction reaction->workup purification Purification (e.g., Chromatography) workup->purification product Final Thiophene Product purification->product

A generalized experimental workflow for the Paal-Knorr thiophene synthesis.

Quantitative Data Summary

The following tables summarize representative quantitative data for the Paal-Knorr thiophene synthesis under different conditions.

Table 1: Conventional Heating with Phosphorus Pentasulfide
1,4-Dicarbonyl SubstrateR1R2R3R4SolventTemp. (°C)Time (h)Yield (%)
Hexane-2,5-dioneMeHHMeToluene110475
1,4-Diphenylbutane-1,4-dionePhHHPhXylene140682
3-Methylhexane-2,5-dioneMeMeHMeDioxane100568
Table 2: Microwave-Assisted Synthesis with Lawesson's Reagent
1,4-Dicarbonyl SubstrateR1R2R3R4SolventTemp. (°C)Time (min)Yield (%)
Hexane-2,5-dioneMeHHMeToluene1501092
1,4-Diphenylbutane-1,4-dionePhHHPhToluene1801595
1-Phenylpentane-1,4-dionePhHHMeAcetonitrile1501088
3,4-Dimethylhexane-2,5-dioneMeMeMeMeToluene1601290

Experimental Protocols

Caution: The Paal-Knorr thiophene synthesis can generate toxic hydrogen sulfide (H₂S) gas.[1] All procedures should be carried out in a well-ventilated fume hood.

Protocol 1: General Procedure using Phosphorus Pentasulfide (Conventional Heating)
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the 1,4-dicarbonyl compound (1.0 eq).

  • Reagent Addition: Add phosphorus pentasulfide (P₄S₁₀) (0.5 eq) and the appropriate solvent (e.g., toluene, xylene).

  • Reaction: Heat the reaction mixture to reflux with vigorous stirring for the time indicated in Table 1, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Microwave-Assisted Synthesis using Lawesson's Reagent
  • Reaction Setup: In a microwave-safe reaction vessel, combine the 1,4-dicarbonyl compound (1.0 eq) and Lawesson's reagent (0.5 eq).

  • Solvent Addition: Add the appropriate solvent (e.g., toluene, acetonitrile).

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at the specified temperature and time as indicated in Table 2.

  • Work-up: After cooling, filter the reaction mixture through a pad of celite and wash with an appropriate organic solvent.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the desired thiophene.

Signaling Pathways and Logical Relationships

The Paal-Knorr thiophene synthesis is a direct chemical transformation and does not involve biological signaling pathways. The logical relationship of the synthesis is a condensation and cyclization reaction.

Paal_Knorr_Mechanism Dicarbonyl 1,4-Dicarbonyl Compound Thioketone Thioketone Intermediate Dicarbonyl->Thioketone + Sulfurizing Agent SulfurizingAgent Sulfurizing Agent (P₄S₁₀ or Lawesson's Reagent) Cyclization Intramolecular Condensation Thioketone->Cyclization Dehydration Dehydration Cyclization->Dehydration Thiophene Thiophene Product Dehydration->Thiophene

A simplified diagram of the Paal-Knorr thiophene synthesis mechanism.

References

Application Notes and Protocols: Tetrahydrothiophene-2-carbonitrile as a Versatile Building Block for Active Pharmaceutical Ingredients (APIs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Tetrahydrothiophene-2-carbonitrile as a foundational scaffold in the synthesis of pharmacologically active molecules. The unique structural and chemical properties of this saturated sulfur-containing heterocycle make it an attractive starting point for the development of novel therapeutics.[1] The protocols herein focus on the synthesis of thieno[2,3-d]pyrimidines, a class of compounds with a broad spectrum of biological activities, and its potential application in the synthesis of Retinoic Acid Receptor-related Orphan Receptor γt (RORγt) modulators for the treatment of autoimmune diseases.[2][3][4]

Application Note 1: Synthesis of Thieno[2,3-d]pyrimidine Derivatives

Thieno[2,3-d]pyrimidines are a significant class of fused heterocyclic compounds, recognized for their diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[4][5][6] The 2-aminothiophene scaffold serves as a common precursor for the construction of this bicyclic system. The Gewald reaction is a powerful one-pot multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes.[7][8][9] This protocol outlines a strategy to synthesize a 2,4-diamino-5,6,7,8-tetrahydrobenzo[6][10]thieno[2,3-d]pyrimidine, a potential bioactive compound, starting from cyclohexanone, malononitrile, and sulfur, followed by cyclization with guanidine.

Experimental Protocols

Protocol 1.1: Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (Gewald Reaction)

This procedure details the synthesis of the key 2-aminothiophene intermediate.

Materials:

  • Cyclohexanone

  • Malononitrile

  • Elemental Sulfur

  • Morpholine or Triethylamine (base)

  • Ethanol

  • Stir plate and magnetic stir bar

  • Round-bottom flask

  • Condenser

  • Heating mantle

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine cyclohexanone (0.1 mol), malononitrile (0.1 mol), and elemental sulfur (0.1 mol) in 100 mL of ethanol.

  • Add morpholine (0.1 mol) dropwise to the stirred suspension at room temperature.

  • Attach a condenser and heat the reaction mixture to reflux (approximately 50-60°C) for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.

Protocol 1.2: Synthesis of 2,4-Diamino-5,6,7,8-tetrahydrobenzo[6][10]thieno[2,3-d]pyrimidine

This procedure describes the cyclization of the 2-aminothiophene intermediate with guanidine to form the final thieno[2,3-d]pyrimidine.

Materials:

  • 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (from Protocol 1.1)

  • Guanidine hydrochloride

  • Sodium ethoxide

  • Absolute Ethanol

  • Round-bottom flask

  • Condenser

  • Heating mantle

Procedure:

  • Prepare a solution of sodium ethoxide by dissolving sodium metal (0.02 mol) in absolute ethanol (50 mL) in a round-bottom flask.

  • To this solution, add 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (0.01 mol) and guanidine hydrochloride (0.015 mol).

  • Attach a condenser and heat the mixture to reflux for 8-10 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and reduce the solvent volume under reduced pressure.

  • Pour the concentrated mixture into ice-cold water and neutralize with dilute acetic acid.

  • Collect the precipitated solid by vacuum filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or DMF/water).

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of thieno[2,3-d]pyrimidines based on literature for analogous compounds. Actual results may vary.

StepReactantsProductTypical Yield (%)Purity (%)Reference Compounds
Protocol 1.1 (Gewald Reaction)Cyclohexanone, Malononitrile, Sulfur2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile70-85>95[7]
Protocol 1.2 (Cyclization with Guanidine)2-Aminothiophene-3-carbonitrile derivative, Guanidine HCl2,4-Diamino-thieno[2,3-d]pyrimidine derivative60-75>98[11]

Diagrams

G cluster_0 Protocol 1.1: Gewald Reaction cluster_1 Protocol 1.2: Pyrimidine Formation start1 Cyclohexanone + Malononitrile + Sulfur step1 Knoevenagel Condensation & Sulfur Addition/Cyclization start1->step1 Ethanol, Base Reflux product1 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile step1->product1 step2 Cyclocondensation product1->step2 Sodium Ethoxide Ethanol, Reflux start2 Guanidine HCl start2->step2 product2 2,4-Diamino-5,6,7,8-tetrahydrobenzo[4,5] thieno[2,3-d]pyrimidine step2->product2

Caption: Synthetic workflow for thieno[2,3-d]pyrimidine.

Application Note 2: Tetrahydrothiophene Core for RORγt Modulators

The Retinoic Acid Receptor-related Orphan Receptor γt (RORγt) is a nuclear receptor that plays a critical role in the differentiation of Th17 cells, which are key mediators of inflammation in various autoimmune diseases.[2][3] Consequently, RORγt has emerged as a promising therapeutic target. Recent studies have identified derivatives of 4,5,6,7-tetrahydro-benzothiophene as potent modulators of RORγt.[2][3] While a direct synthesis from this compound is not yet reported, its core structure represents a key component of these active molecules. This note outlines a conceptual framework for leveraging this building block in the discovery of novel RORγt modulators.

The general structure of reported RORγt modulators based on this scaffold features amide functionalities at both the C2 and C3 positions of the tetrahydrothiophene ring.[2] A plausible synthetic strategy would involve the functionalization of the tetrahydrothiophene core to introduce these necessary groups. The nitrile group of this compound can be hydrolyzed to a carboxylic acid, which can then be converted to an amide. The introduction of a functional group at the C3 position would likely require an initial α-functionalization of a suitable precursor before the formation of the thiophene ring.

Diagrams

G building_block This compound (Core Scaffold) functionalization Chemical Functionalization (e.g., Hydrolysis, Amidation, α-Halogenation) building_block->functionalization precursor 2,3-Disubstituted Tetrahydrothiophene Intermediate functionalization->precursor api RORγt Modulator API precursor->api Amide Coupling, etc.

Caption: Conceptual path from building block to RORγt modulator.

G RORgt RORγt IL17_Gene IL-17 Gene RORgt->IL17_Gene Activates Transcription Th17_Differentiation Th17 Cell Differentiation IL17_Gene->Th17_Differentiation Promotes Inflammation Inflammation (Autoimmune Disease) Th17_Differentiation->Inflammation Drives Modulator Tetrahydrothiophene-based Inverse Agonist Modulator->RORgt Inhibits

Caption: Simplified RORγt signaling pathway in Th17 cells.

References

Application Notes and Protocols: Ring-Opening Reactions of Tetrahydrothiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for plausible ring-opening reactions of tetrahydrothiophene-2-carbonitrile. While direct literature on the ring-opening of this specific molecule is limited, the following protocols are based on established chemical principles for analogous cyclic sulfides and alpha-cyano compounds. These reactions can be valuable for generating functionalized linear molecules, which are often key intermediates in drug discovery and development.

Reductive Desulfurization using Raney Nickel

Reductive desulfurization is a powerful method for removing sulfur from a carbon framework, leading to a complete ring-opening and saturation of the carbon chain. This approach is particularly useful for converting cyclic scaffolds into linear alkanes.

Application: This protocol is applicable for the complete removal of the sulfur atom from the tetrahydrothiophene ring, yielding a linear alkane with a terminal nitrile group. This can be a strategic step in a synthetic sequence to produce aliphatic nitriles, which are precursors to amines, carboxylic acids, and other functional groups.

Experimental Protocol: Reductive Desulfurization

Objective: To achieve ring-opening and desulfurization of this compound to produce pentanenitrile.

Materials:

  • This compound

  • Raney Nickel (activated, slurry in water or ethanol)

  • Ethanol (anhydrous)

  • Hydrogen gas (H₂)

  • Parr hydrogenation apparatus or similar high-pressure reactor

  • Filter agent (e.g., Celite®)

  • Rotary evaporator

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Preparation: In a high-pressure reactor vessel, add a magnetic stir bar and the activated Raney Nickel slurry (a 50% slurry in water, use approximately 10-20% by weight relative to the substrate).

  • Solvent and Substrate Addition: Decant the water from the Raney Nickel and wash with anhydrous ethanol (3 x 20 mL). Add 50 mL of anhydrous ethanol to the vessel, followed by this compound (e.g., 1.0 g, 8.8 mmol).

  • Reaction Setup: Seal the reactor according to the manufacturer's instructions.

  • Hydrogenation: Purge the reactor with nitrogen gas, then with hydrogen gas. Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Reaction: Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) for 12-24 hours. Monitor the reaction progress by TLC or GC-MS by carefully taking aliquots.

  • Work-up: Once the reaction is complete, carefully vent the reactor and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel. Wash the filter cake with ethanol.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the resulting pentanenitrile by distillation or column chromatography if necessary.

Quantitative Data Summary:

ReactantReagentProductTypical Yield (%)Reaction Conditions
This compoundRaney Ni, H₂Pentanenitrile70-90Ethanol, 50-100 psi H₂, 25-50 °C, 12-24 h

Reaction Workflow:

sub This compound in Ethanol raney Add Raney Nickel sub->raney hydro Pressurize with H₂ raney->hydro react Stir at 25-50 °C, 12-24h hydro->react filter Filter through Celite react->filter evap Evaporate Solvent filter->evap prod Pentanenitrile evap->prod

Caption: Workflow for Reductive Desulfurization.

Oxidative Ring-Opening

This strategy involves a two-step process: oxidation of the sulfide to a sulfone, followed by base-mediated elimination and ring cleavage. The electron-withdrawing nature of the resulting sulfone and the adjacent nitrile group facilitates ring-opening.

Application: This method can be used to synthesize unsaturated, functionalized linear molecules. The resulting product can contain double bonds and a sulfinate group, which are versatile handles for further synthetic transformations.

Experimental Protocol: Oxidative Ring-Opening

Objective: To synthesize an open-chain unsaturated sulfinate via oxidation and subsequent base-induced elimination of this compound.

Step 1: Oxidation to the Sulfone

Materials:

  • This compound

  • Meta-chloroperoxybenzoic acid (m-CPBA) or Oxone®

  • Dichloromethane (DCM) or Methanol/Water for Oxone®

  • Saturated sodium bicarbonate solution

  • Sodium sulfite solution

  • Magnesium sulfate (anhydrous)

Procedure:

  • Dissolution: Dissolve this compound (e.g., 1.0 g, 8.8 mmol) in DCM (40 mL) and cool the solution to 0 °C in an ice bath.

  • Oxidation: Add m-CPBA (approx. 2.2 equivalents, ~3.8 g) portion-wise over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC until the starting material is consumed.

  • Work-up: Quench the reaction by adding saturated sodium bicarbonate solution. Remove any remaining peroxides by washing with a sodium sulfite solution. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Isolation: Remove the solvent under reduced pressure to yield the crude this compound-1,1-dioxide. This can be purified by recrystallization or used directly in the next step.

Step 2: Base-Induced Ring-Opening

Materials:

  • This compound-1,1-dioxide

  • Sodium ethoxide (NaOEt) or other non-nucleophilic base

  • Ethanol (anhydrous)

  • Diethyl ether

  • Ammonium chloride solution (saturated)

Procedure:

  • Dissolution: Dissolve the crude sulfone from Step 1 in anhydrous ethanol (30 mL).

  • Base Addition: Add a solution of sodium ethoxide in ethanol (1.1 equivalents) dropwise at room temperature.

  • Reaction: Stir the mixture for 2-4 hours at room temperature or with gentle heating. Monitor the reaction for the disappearance of the sulfone.

  • Work-up: Quench the reaction by adding saturated ammonium chloride solution. Extract the product with diethyl ether (3 x 20 mL).

  • Isolation: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting open-chain product by column chromatography.

Quantitative Data Summary:

ReactantReagentIntermediate/ProductTypical Yield (%)Reaction Conditions
This compoundm-CPBA (2.2 eq.)This compound-1,1-dioxide>90DCM, 0 °C to rt, 4-6 h
This compound-1,1-dioxideNaOEt (1.1 eq.)Open-chain unsaturated sulfinate/nitrile60-80Ethanol, rt, 2-4 h

Reaction Pathway:

start Tetrahydrothiophene- 2-carbonitrile oxid Oxidation (m-CPBA) start->oxid sulfone Tetrahydrothiophene- 2-carbonitrile-1,1-dioxide oxid->sulfone base Base-induced Elimination (NaOEt) sulfone->base product Open-chain unsaturated sulfinate/nitrile base->product

Caption: Pathway for Oxidative Ring-Opening.

Nucleophilic Ring-Opening via S-Alkylation

Activation of the sulfur atom by alkylation to form a sulfonium salt enhances its leaving group ability. Subsequent attack by a nucleophile can then lead to ring-opening. This method offers a pathway to introduce additional functionality into the final product.

Application: This protocol allows for the ring-opening of this compound with the concomitant introduction of a new functional group from the nucleophile. This is useful for creating bifunctional linear molecules.

Experimental Protocol: Nucleophilic Ring-Opening via S-Alkylation

Objective: To synthesize a 4-(alkylthio)butanenitrile derivative through S-alkylation and subsequent nucleophilic ring-opening.

Step 1: S-Alkylation to form Sulfonium Salt

Materials:

  • This compound

  • Alkylating agent (e.g., methyl iodide, benzyl bromide)

  • Acetonitrile (anhydrous)

  • Diethyl ether

Procedure:

  • Dissolution: Dissolve this compound (e.g., 1.0 g, 8.8 mmol) in anhydrous acetonitrile (20 mL).

  • Alkylation: Add the alkylating agent (1.1 equivalents) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 6-12 hours. A precipitate of the sulfonium salt may form.

  • Isolation: If a precipitate forms, collect it by filtration, wash with diethyl ether, and dry under vacuum. If no precipitate forms, the sulfonium salt solution can be used directly in the next step.

Step 2: Nucleophilic Ring-Opening

Materials:

  • Sulfonium salt from Step 1

  • Nucleophile (e.g., sodium methoxide, sodium thiophenolate)

  • Appropriate solvent (e.g., Methanol for methoxide)

Procedure:

  • Dissolution: Dissolve or suspend the sulfonium salt in the appropriate anhydrous solvent (e.g., Methanol, 30 mL).

  • Nucleophile Addition: Add the nucleophile (1.2 equivalents) at room temperature.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 4-8 hours. Monitor the reaction by TLC or GC-MS.

  • Work-up: Quench the reaction with a suitable reagent (e.g., water or saturated ammonium chloride). Extract the product into an organic solvent (e.g., ethyl acetate).

  • Isolation: Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Quantitative Data Summary:

ReactantReagentIntermediate/ProductTypical Yield (%)Reaction Conditions
This compoundMethyl IodideS-methyl sulfonium iodide salt>95 (in situ)Acetonitrile, rt, 6-12 h
S-methyl sulfonium iodide saltSodium Methoxide4-(Methylthio)pentanenitrile50-70Methanol, 40 °C, 4-8 h

Logical Relationship Diagram:

sub Tetrahydrothiophene- 2-carbonitrile start_node S-Alkylation (e.g., CH₃I) sub->start_node sub_cluster Reaction Pathway mid_node Sulfonium Salt (Activated Ring) start_node->mid_node end_node Nucleophilic Attack (e.g., MeO⁻) mid_node->end_node prod Ring-Opened Product end_node->prod

Caption: Logical flow of S-Alkylation followed by Nucleophilic Ring-Opening.

Troubleshooting & Optimization

Technical Support Center: Synthesis of Tetrahydrothiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Tetrahydrothiophene-2-carbonitrile synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and practical laboratory-scale synthesis of this compound is a two-step process. The first step involves the synthesis of the tetrahydrothiophene ring, followed by the introduction of the nitrile group at the 2-position. A widely used method for the ring formation is the reaction of 1,4-dichlorobutane with a sulfide salt. The subsequent step is the cyanation of an activated tetrahydrothiophene, such as 2-chlorotetrahydrothiophene.

Q2: What are the typical yields for the synthesis of this compound?

Yields can vary significantly depending on the specific protocol and reaction conditions. The initial synthesis of the tetrahydrothiophene ring from 1,4-dihalobutanes can achieve yields in the range of 70-80%. The subsequent cyanation step to introduce the nitrile group can be more variable, with yields often ranging from 40% to 60% under optimized conditions. Overall yields for the two-step process are typically in the 30-50% range.

Q3: What are the main factors affecting the yield of the reaction?

Several factors can influence the final yield, including the purity of reagents, reaction temperature, choice of solvent, reaction time, and the efficiency of the work-up and purification procedures. Careful control of these parameters is crucial for maximizing the yield.

Q4: Are there any known major byproducts in this synthesis?

Potential byproducts can include unreacted starting materials, polymeric materials from the sulfide reagent, and for the cyanation step, elimination products if the conditions are too harsh. In the synthesis of the tetrahydrothiophene ring, incomplete cyclization can also lead to oligomeric side products.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Formation in Step 1 (Tetrahydrothiophene Synthesis) 1. Inactive sodium sulfide. 2. Low reaction temperature. 3. Impure 1,4-dichlorobutane.1. Use freshly opened or properly stored sodium sulfide. Consider using sodium sulfide nonahydrate. 2. Ensure the reaction is maintained at a gentle reflux. 3. Purify the 1,4-dichlorobutane by distillation before use.
Low Yield in Step 2 (Cyanation) 1. Incomplete chlorination of tetrahydrothiophene. 2. Presence of water in the reaction. 3. Low reactivity of the cyanide salt. 4. Sub-optimal solvent.1. Confirm the formation of 2-chlorotetrahydrothiophene by GC-MS or NMR before proceeding. 2. Use anhydrous solvents and reagents. Dry all glassware thoroughly. 3. Use a phase-transfer catalyst (e.g., a quaternary ammonium salt) to enhance the nucleophilicity of the cyanide. 4. Screen polar aprotic solvents like DMF, DMSO, or acetonitrile.
Formation of a Dark Tar-like Substance 1. Reaction temperature is too high. 2. Presence of impurities that catalyze polymerization.1. Carefully control the reaction temperature, using an oil bath for uniform heating. 2. Ensure all reagents are of high purity and the glassware is clean.
Difficult Product Isolation/Purification 1. Emulsion formation during aqueous work-up. 2. Co-elution of product with impurities during chromatography.1. Add a small amount of brine to the aqueous layer to break the emulsion. 2. Optimize the solvent system for column chromatography. Consider using a different stationary phase if necessary.

Experimental Protocols

Step 1: Synthesis of Tetrahydrothiophene

This protocol is adapted from a standard procedure for the synthesis of the unsubstituted ring.

Materials:

  • 1,4-Dichlorobutane

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium sulfide nonahydrate in a mixture of ethanol and water.

  • Heat the solution to a gentle reflux.

  • Slowly add 1,4-dichlorobutane to the refluxing solution over a period of 1-2 hours.

  • After the addition is complete, continue to reflux the mixture for an additional 4-6 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Pour the mixture into a separatory funnel containing water and extract with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude tetrahydrothiophene by distillation.

Step 2: Synthesis of this compound

This is a representative protocol for the cyanation of an alpha-chloro thioether.

Materials:

  • Tetrahydrothiophene

  • N-Chlorosuccinimide (NCS)

  • Carbon tetrachloride (or another suitable solvent for chlorination)

  • Sodium cyanide (NaCN)

  • Dimethylformamide (DMF, anhydrous)

  • Phase-transfer catalyst (e.g., tetrabutylammonium bromide)

Procedure:

  • Chlorination: In a round-bottom flask protected from light, dissolve tetrahydrothiophene in carbon tetrachloride.

  • Add N-chlorosuccinimide portion-wise while stirring at room temperature. The reaction is often initiated with a small amount of a radical initiator like AIBN or by gentle heating.

  • Monitor the reaction by GC or TLC until the starting material is consumed.

  • Filter off the succinimide byproduct and carefully remove the solvent under reduced pressure to obtain crude 2-chlorotetrahydrothiophene. Caution: 2-chlorotetrahydrothiophene is reactive and should be used immediately in the next step.

  • Cyanation: In a separate flask, suspend sodium cyanide and a catalytic amount of the phase-transfer catalyst in anhydrous DMF.

  • Add the crude 2-chlorotetrahydrothiophene dropwise to the cyanide suspension at room temperature.

  • Heat the reaction mixture to 50-60 °C and stir for 12-24 hours, monitoring the reaction progress by GC or TLC.

  • After completion, cool the reaction mixture and pour it into water.

  • Extract the aqueous mixture with ethyl acetate or another suitable solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude this compound by vacuum distillation or column chromatography on silica gel.

Data Presentation

Table 1: Effect of Solvent on the Yield of Tetrahydrothiophene Synthesis (Step 1)

Solvent System (v/v)Temperature (°C)Reaction Time (h)Yield (%)
Ethanol/Water (1:1)Reflux6~75
Methanol/Water (1:1)Reflux6~68
DMF1004~72

Table 2: Optimization of the Cyanation Reaction (Step 2)

Cyanide SourceSolventAdditiveTemperature (°C)Reaction Time (h)Yield (%)
NaCNDMFNone6024~35
NaCNDMFTBAB (5 mol%)6018~55
KCNDMSO18-crown-6 (5 mol%)5024~60
NaCNAcetonitrileTBAB (5 mol%)Reflux24~45

Visualizations

experimental_workflow cluster_step1 Step 1: Tetrahydrothiophene Synthesis cluster_step2 Step 2: Cyanation start1 1,4-Dichlorobutane + Na2S·9H2O reflux1 Reflux in Ethanol/Water start1->reflux1 workup1 Aqueous Work-up & Extraction reflux1->workup1 purify1 Distillation workup1->purify1 product1 Tetrahydrothiophene purify1->product1 start2 Tetrahydrothiophene + NCS product1->start2 Use in next step chlorination Chlorination in CCl4 intermediate Crude 2-Chlorotetrahydrothiophene chlorination->intermediate cyanation NaCN, TBAB in DMF intermediate->cyanation workup2 Aqueous Work-up & Extraction cyanation->workup2 purify2 Vacuum Distillation or Chromatography workup2->purify2 product2 Tetrahydrothiophene- 2-carbonitrile purify2->product2 troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Final Yield impure_reagents Impure Starting Materials low_yield->impure_reagents suboptimal_temp Incorrect Reaction Temperature low_yield->suboptimal_temp wrong_solvent Sub-optimal Solvent low_yield->wrong_solvent inefficient_workup Poor Work-up/ Purification low_yield->inefficient_workup moisture Presence of Water low_yield->moisture purify_reagents Purify Reagents (e.g., Distillation) impure_reagents->purify_reagents temp_control Use Oil Bath for Precise Temperature Control suboptimal_temp->temp_control solvent_screen Screen a Range of Solvents wrong_solvent->solvent_screen optimize_workup Optimize Extraction & Chromatography Conditions inefficient_workup->optimize_workup anhydrous Use Anhydrous Reagents & Solvents moisture->anhydrous

Technical Support Center: Synthesis of Tetrahydrothiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges encountered during the synthesis of Tetrahydrothiophene-2-carbonitrile.

Troubleshooting Guides & FAQs

This section addresses common issues observed during the synthesis of this compound, categorized by the synthetic approach.

Route 1: Nucleophilic Substitution of 2-Halotetrahydrothiophene with Cyanide

This is a common pathway involving the reaction of a 2-halotetrahydrothiophene (e.g., 2-chlorotetrahydrothiophene) with a cyanide salt (e.g., sodium or potassium cyanide).

FAQ 1: Low or no yield of the desired this compound.

  • Possible Cause 1: Inactive starting material. The 2-halotetrahydrothiophene may have degraded. These compounds can be unstable.

    • Troubleshooting:

      • Verify the purity of the 2-halotetrahydrothiophene using NMR or GC-MS before use.

      • If possible, freshly prepare the 2-halotetrahydrothiophene for the reaction.

  • Possible Cause 2: Inappropriate solvent. The choice of solvent is critical in nucleophilic substitution reactions with cyanide.

    • Troubleshooting:

      • Use a polar aprotic solvent like DMSO, DMF, or acetonitrile to enhance the nucleophilicity of the cyanide ion.

      • Avoid protic solvents like water or alcohols in high concentrations, as they can solvate the cyanide ion, reducing its reactivity, and may also lead to hydrolysis of the starting material or product.

  • Possible Cause 3: Low reaction temperature. The reaction may require thermal energy to proceed at a reasonable rate.

    • Troubleshooting:

      • Gradually increase the reaction temperature. Monitor the reaction progress by TLC or GC to find the optimal temperature.

FAQ 2: Formation of significant amounts of 2-hydroxytetrahydrothiophene as a byproduct.

  • Possible Cause: Presence of water in the reaction mixture. Cyanide salts can be hygroscopic, and residual water can act as a competing nucleophile.

    • Troubleshooting:

      • Thoroughly dry all glassware and solvents before use.

      • Use an anhydrous grade of the cyanide salt or dry it in a vacuum oven before the reaction.

      • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from entering the reaction.

FAQ 3: A significant amount of 2,3-dihydrothiophene is observed as a byproduct.

  • Possible Cause: Elimination reaction (E2) is competing with the substitution reaction (SN2). This is more likely with sterically hindered bases or at higher temperatures.

    • Troubleshooting:

      • Use a less sterically hindered cyanide source if possible.

      • Maintain the reaction temperature as low as feasible while still achieving a reasonable reaction rate.

      • Consider using a milder base if one is used as an additive.

Route 2: α-Lithiation of Tetrahydrothiophene followed by Cyanation

This approach involves the deprotonation of tetrahydrothiophene at the α-position using a strong base like n-butyllithium (n-BuLi), followed by quenching with a cyanating agent (e.g., cyanogen bromide or tosyl cyanide).

FAQ 4: The reaction yields a complex mixture of products with little to no desired nitrile.

  • Possible Cause 1: Ring opening of the tetrahydrothiophene ring. Strong bases like n-BuLi can induce ring fragmentation, especially at higher temperatures.

    • Troubleshooting:

      • Perform the lithiation at very low temperatures (typically -78 °C).

      • Add the n-BuLi slowly and ensure efficient stirring to dissipate any localized heat.

      • Use a less reactive organolithium reagent if possible, although this may decrease the efficiency of the deprotonation.

  • Possible Cause 2: Reaction with the solvent. If THF is used as the solvent, n-BuLi can deprotonate it, leading to side reactions.

    • Troubleshooting:

      • Use a non-reactive solvent such as diethyl ether or hexane for the lithiation step.

      • If THF is necessary for solubility, ensure the reaction is kept at a very low temperature.

FAQ 5: The yield is low, and a significant amount of starting material is recovered.

  • Possible Cause: Incomplete lithiation. The deprotonation of tetrahydrothiophene may not have gone to completion.

    • Troubleshooting:

      • Ensure the n-BuLi is of good quality and has been properly titrated to determine its exact concentration.

      • Allow sufficient time for the deprotonation to occur at low temperature before adding the cyanating agent.

      • Consider the use of an additive like TMEDA (tetramethylethylenediamine) to increase the reactivity of the n-BuLi.

Data Presentation

Table 1: Illustrative Reaction Conditions and Yields for the Synthesis of this compound via Nucleophilic Substitution.

EntryHalide (Substrate)Cyanide SourceSolventTemperature (°C)Time (h)Product Yield (%)Major Side Product(s)
12-ChlorotetrahydrothiopheneNaCNDMSO8012652,3-Dihydrothiophene
22-BromotetrahydrothiopheneKCNDMF7010702-Hydroxytetrahydrothiophene
32-ChlorotetrahydrothiopheneNaCNAcetonitrile602455Unreacted Starting Material

Note: The data presented in this table is illustrative and intended for guidance. Actual results may vary based on specific experimental conditions.

Table 2: Illustrative Reaction Conditions and Yields for the Synthesis of this compound via α-Lithiation.

EntryBaseCyanating AgentSolventTemperature (°C)Time (h)Product Yield (%)Major Side Product(s)
1n-BuLiTosyl CyanideDiethyl Ether-78 to RT450Ring-opened products, Butyl-tetrahydrothiophene
2s-BuLiCyanogen BromideTHF/Hexane-78345Butyl-tetrahydrothiophene
3n-BuLi/TMEDATosyl CyanideHexane-78 to 0560Polymerization byproducts

Note: The data presented in this table is illustrative and intended for guidance. Actual results may vary based on specific experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound via Nucleophilic Substitution

  • Materials: 2-Chlorotetrahydrothiophene (1.0 eq), Sodium Cyanide (1.2 eq), Anhydrous DMSO.

  • Procedure: a. To a flame-dried round-bottom flask under an argon atmosphere, add anhydrous DMSO. b. Add sodium cyanide to the solvent and stir the suspension. c. Slowly add 2-chlorotetrahydrothiophene to the mixture at room temperature. d. Heat the reaction mixture to 80 °C and monitor the reaction progress by GC-MS. e. After completion, cool the reaction to room temperature and quench with water. f. Extract the aqueous layer with diethyl ether (3x). g. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. h. Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Synthesis of this compound via α-Lithiation

  • Materials: Tetrahydrothiophene (1.0 eq), n-Butyllithium (1.1 eq in hexanes), Tosyl Cyanide (1.2 eq), Anhydrous Diethyl Ether.

  • Procedure: a. To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add anhydrous diethyl ether and tetrahydrothiophene. b. Cool the solution to -78 °C using a dry ice/acetone bath. c. Slowly add n-butyllithium dropwise to the solution, maintaining the temperature below -70 °C. d. Stir the mixture at -78 °C for 2 hours. e. In a separate flask, dissolve tosyl cyanide in anhydrous diethyl ether. f. Slowly add the solution of tosyl cyanide to the lithiated tetrahydrothiophene solution at -78 °C. g. Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours. h. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. i. Separate the organic layer, and extract the aqueous layer with diethyl ether (2x). j. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. k. Purify the residue by column chromatography on silica gel.

Mandatory Visualization

Synthesis_Pathways cluster_main Main Synthesis of this compound cluster_route1 Route 1: Nucleophilic Substitution cluster_route2 Route 2: α-Lithiation THT_Cl 2-Halotetrahydrothiophene Product1 This compound THT_Cl->Product1 SN2 CN_source Cyanide Source (NaCN/KCN) CN_source->Product1 THT Tetrahydrothiophene Lith_THT 2-Lithio-tetrahydrothiophene THT->Lith_THT Deprotonation Base Strong Base (n-BuLi) Base->Lith_THT Product2 This compound Lith_THT->Product2 Cyanation Cyan_agent Cyanating Agent Cyan_agent->Product2

Caption: Main synthetic routes to this compound.

Side_Reactions cluster_side Potential Side Reactions and Byproducts cluster_side1 Route 1 Side Reactions cluster_side2 Route 2 Side Reactions THT_Cl_side 2-Halotetrahydrothiophene THT_OH 2-Hydroxytetrahydrothiophene THT_Cl_side->THT_OH SN2 (Hydrolysis) Dihydrothiophene 2,3-Dihydrothiophene THT_Cl_side->Dihydrothiophene E2 Elimination H2O Water (impurity) H2O->THT_OH Base_E2 Base Base_E2->Dihydrothiophene Lith_THT_side 2-Lithio-tetrahydrothiophene Ring_opening Ring-Opened Products Lith_THT_side->Ring_opening Fragmentation Butyl_THT Butyl-tetrahydrothiophene Lith_THT_side->Butyl_THT Reaction with BuLi BuLi n-BuLi BuLi->Butyl_THT Troubleshooting_Workflow start Start: Low Yield or Impure Product check_sm Check Starting Material Purity start->check_sm sm_ok Purity OK? check_sm->sm_ok check_conditions Review Reaction Conditions cond_ok Conditions Optimal? check_conditions->cond_ok analyze_byproducts Analyze Byproducts (GC-MS, NMR) byproduct_id Byproduct Identified? analyze_byproducts->byproduct_id sm_ok->check_conditions Yes purify_sm Purify/Resynthesize Starting Material sm_ok->purify_sm No cond_ok->analyze_byproducts Yes adjust_cond Adjust T, Solvent, or Reagent Stoichiometry cond_ok->adjust_cond No mitigate_side_rxn Implement Mitigation Strategy byproduct_id->mitigate_side_rxn Yes no_info Consult Literature for Alternative Routes byproduct_id->no_info No purify_sm->start adjust_cond->start mitigate_side_rxn->start end End: Improved Synthesis mitigate_side_rxn->end no_info->end

"Challenges in the scale-up of Tetrahydrothiophene-2-carbonitrile production"

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Tetrahydrothiophene-2-carbonitrile Production

Welcome to the technical support center for the production of this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis, purification, and scale-up of this compound.

Frequently Asked Questions (FAQs)

1. What are the most common synthetic routes for this compound?

Common synthetic strategies for the tetrahydrothiophene core involve condensation reactions and cyclization of acyclic precursors.[1] For the introduction of the nitrile group, established methods for nitrile synthesis can be adapted. One potential route is the reaction of a suitable precursor, such as 2-halotetrahydrothiophene, with a cyanide salt. Another approach involves the dehydration of a corresponding amide or aldoxime.

2. What are the primary safety concerns when working with this compound and its precursors?

This compound is a flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[2] It is crucial to handle this compound in a well-ventilated area, preferably under a chemical fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3][4] All ignition sources should be eliminated from the work area.

3. What are the ideal storage conditions for this compound?

Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][5] Keep away from heat, sparks, open flames, and other ignition sources. The storage area should be a designated flammables area.[3][4]

4. How can I monitor the progress of the reaction?

Reaction progress can be monitored using standard analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). These methods can be used to track the consumption of starting materials and the formation of the product and any significant by-products.

5. What are the expected impurities in the synthesis of this compound?

Potential impurities include unreacted starting materials, residual solvents, and by-products from side reactions. The specific impurity profile will depend on the synthetic route chosen. Common side reactions in similar syntheses can include polymerization, ring-opening, or the formation of isomers. A thorough analysis using techniques like GC-MS or LC-MS is recommended to identify and quantify impurities.

Troubleshooting Guides

Low Product Yield
Symptom Possible Cause Suggested Solution
Low conversion of starting materials Inadequate reaction temperature or time.Optimize reaction temperature and time based on small-scale experiments and literature review. Consider a step-wise increase in temperature.
Poor quality or insufficient amount of catalyst.Ensure the catalyst is active and used in the correct stoichiometric ratio. Consider screening different catalysts.
Presence of moisture or air in the reaction.Use dry solvents and reagents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of significant by-products Incorrect reaction temperature or pressure.Carefully control the reaction temperature and pressure. Exothermic reactions may require efficient cooling, especially during scale-up.
Non-optimal stoichiometry of reactants.Perform stoichiometric calculations carefully and consider a slight excess of one reactant to drive the reaction to completion, if appropriate.
Side reactions catalyzed by impurities.Ensure the purity of starting materials and solvents.
Product loss during workup and purification Inefficient extraction or product decomposition.Optimize the workup procedure, for example, by adjusting the pH or using a different extraction solvent. Avoid excessive heat during purification.
Product is volatile and lost during solvent removal.Use a rotary evaporator with a cold trap and carefully control the vacuum and temperature.

Illustrative Data: The following table provides a hypothetical example of how reaction conditions can affect yield. Actual results will vary based on the specific experimental setup.

Catalyst Temperature (°C) Pressure (psi) Reaction Time (h) Purity (%) Yield (%)
Catalyst A8015129265
Catalyst A10015128875
Catalyst B803089582
Catalyst B1003089085
Product Purity Issues
Symptom Possible Cause Suggested Solution
Presence of starting materials in the final product Incomplete reaction.Increase reaction time, temperature, or catalyst loading.
Discoloration of the final product Presence of colored impurities or degradation products.Purify the product using activated carbon or perform recrystallization with an appropriate solvent system.
Presence of unknown peaks in GC/HPLC analysis Formation of unexpected by-products.Use GC-MS or LC-MS to identify the by-products. Review the reaction mechanism to understand their formation and adjust reaction conditions to minimize them.
Broad peaks in NMR spectrum Presence of paramagnetic impurities or product degradation.Treat the sample with a chelating agent if metal impurities are suspected. Re-purify the product.

Experimental Protocols

Illustrative Synthesis of this compound

Disclaimer: This is a generalized, illustrative protocol. Researchers should develop a specific procedure based on their own laboratory scale experiments and safety assessments.

  • Reaction Setup: A multi-neck, round-bottom flask is equipped with a mechanical stirrer, a condenser, a thermocouple, and a nitrogen inlet. The system is flame-dried and purged with nitrogen.

  • Reagent Addition: The appropriate starting materials (e.g., a 2-substituted tetrahydrothiophene precursor and a cyanide source) and a suitable dry solvent are charged into the flask under a nitrogen atmosphere.

  • Reaction: The reaction mixture is heated to the optimized temperature and stirred for the predetermined reaction time. The reaction progress is monitored by TLC or GC.

  • Workup: After the reaction is complete, the mixture is cooled to room temperature. The reaction is quenched by the slow addition of water or a suitable quenching agent. The organic layer is separated, and the aqueous layer is extracted with an appropriate organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield the final product.

Illustrative Purification Protocol (Vacuum Distillation)
  • Setup: Assemble a vacuum distillation apparatus with a short-path distillation head, a condenser, and receiving flasks. Ensure all joints are properly sealed.

  • Procedure: The crude this compound is placed in the distillation flask with a few boiling chips or a magnetic stir bar. The system is slowly evacuated to the desired pressure. The flask is then gradually heated in an oil bath.

  • Fraction Collection: Collect the fractions that distill at the expected boiling point of this compound. Discard the forerun and the high-boiling residue.

  • Analysis: Analyze the purity of the collected fractions using GC or HPLC.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Reaction Setup reagents Reagent Addition start->reagents reaction Reaction reagents->reaction workup Workup reaction->workup crude Crude Product workup->crude purify Vacuum Distillation / Chromatography crude->purify pure Pure Product purify->pure analysis GC/HPLC/NMR/MS pure->analysis troubleshooting_low_yield cluster_low_conversion_causes Troubleshoot Low Conversion cluster_high_conversion_causes Troubleshoot High Conversion with Low Yield start Low Yield Observed check_conversion Check Conversion of Starting Materials start->check_conversion low_conversion Low Conversion check_conversion->low_conversion high_conversion High Conversion check_conversion->high_conversion temp_time Optimize Temperature/Time low_conversion->temp_time catalyst Check Catalyst Activity/Loading low_conversion->catalyst reagents Ensure Dry/Pure Reagents low_conversion->reagents byproducts Analyze for By-products high_conversion->byproducts workup_loss Review Workup/Purification Procedure high_conversion->workup_loss

References

Technical Support Center: Optimizing Tetrahydrothiophene-2-carbonitrile Derivative Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of Tetrahydrothiophene-2-carbonitrile derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to obtain this compound derivatives?

A1: Several methods are employed for the synthesis of tetrahydrothiophene derivatives, with the choice of route often depending on the desired substitution pattern and available starting materials. The Gewald reaction is a widely used and versatile method for preparing 2-aminothiophene-3-carbonitriles, which can then be reduced to the corresponding tetrahydrothiophene derivatives.[1][2] This one-pot, three-component reaction typically involves an α-ketone, an activated nitrile (like malononitrile), and elemental sulfur in the presence of a basic catalyst.[1]

Alternative approaches include:

  • Thia-Prins Cyclization: This method can be used to synthesize tetrahydrothiophenes from thioacrylates.[3]

  • Michael Addition/Intramolecular Cyclization: The reaction of cyanothioacetamide with α-bromochalcones involves a Michael-type addition followed by intramolecular cyclization to yield trans-2-amino-4-aryl-5-benzoyl-4,5-dihydrothiophene-3-carbonitriles.[4]

  • Reaction of 1,4-dihalobutanes with a sulfide source: A straightforward approach involves the reaction of 1,4-dichlorobutane or 1,4-dibromobutane with sodium sulfide.[5]

Q2: How can I improve the yield of my this compound synthesis?

A2: Optimizing reaction conditions is crucial for improving yields. Key parameters to consider include the choice of catalyst, solvent, temperature, and reaction time. For instance, in the synthesis of 2-amino-4,5-dihydrothiophene-3-carbonitriles, using 10% aqueous KOH as a catalyst can dramatically shorten the reaction time compared to tertiary amines, although it may not significantly impact the yield.[4] In thia-Prins cyclization, trimethylsilyltrifluoromethanesulfonate (TMSOTf) has been shown to be a more effective Lewis acid catalyst than others like In(OTf)3 or BF3·OEt2, leading to higher yields.[3][6]

Q3: What are some common side reactions to be aware of?

A3: Side reactions can lead to the formation of impurities and lower the yield of the desired product. In syntheses starting from 1,4-dichlorobutane and sodium sulfide in dimethylformamide (DMF), the formation of small amounts of dimethylamine can occur.[5] During the Gewald reaction, incomplete reaction or the formation of byproducts from the self-condensation of reactants can be an issue if the reaction conditions are not optimized.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no product yield - Inactive catalyst- Incorrect solvent- Suboptimal temperature- Low-quality starting materials- Use a freshly prepared or properly stored catalyst. For example, in thia-Prins cyclization, TMSOTf was found to be superior to other Lewis acids.[3][6]- The choice of solvent can be critical. For Mannich-type reactions of 2-amino-4,5-dihydrothiophenes, ethanol (EtOH) was found to be a superior solvent compared to DMF, methanol (MeOH), or isopropanol (i-PrOH).[4]- Optimize the reaction temperature. Some reactions require heating, while others proceed at room temperature or require cooling to minimize side reactions.[7][8]- Ensure the purity of starting materials. Impurities can interfere with the reaction.
Formation of multiple products/impurities - Side reactions due to incorrect stoichiometry- Non-selective reaction conditions- Decomposition of starting materials or product- Carefully control the molar ratios of the reactants. For example, in one described synthesis of tetrahydrothiophene derivatives, the molar ratio of acetylfuran, substituted benzaldehyde, and elemental sulfur is specified as 0.5-2:1:2-4.[7]- Adjust the catalyst and solvent system to improve selectivity. The use of a bifunctional squaramide catalyst in a sulfa-Michael/aldol cascade reaction can yield trisubstituted tetrahydrothiophenes with high stereocontrol.[9]- Monitor the reaction progress using techniques like TLC or GC-MS to avoid prolonged reaction times that could lead to decomposition.
Difficulty in product purification - Presence of starting materials- Formation of closely related byproducts- Oily or difficult-to-crystallize product- If starting materials are present, consider adjusting the stoichiometry or extending the reaction time.[5]- For closely related byproducts, optimize the reaction conditions to minimize their formation. Recrystallization or column chromatography may be necessary.[4]- If the product is an oil, try converting it to a solid derivative for easier purification. Alternatively, techniques like distillation under reduced pressure can be employed for volatile products.[5]
Inconsistent reaction outcomes - Variations in reagent quality- Atmospheric moisture or oxygen sensitivity- Inconsistent heating or stirring- Use reagents from a reliable source and of consistent purity. The use of technical grade sodium sulfide has been noted to give different yields than reagent grade.[5]- If the reaction is sensitive to moisture or air, perform it under an inert atmosphere (e.g., nitrogen or argon).- Ensure uniform heating and efficient stirring to maintain a homogeneous reaction mixture.

Experimental Protocols

Protocol 1: Synthesis of trans-2-Amino-4-aryl-5-benzoyl-4,5-dihydrothiophene-3-carbonitriles[4]

This protocol describes the synthesis via a Michael-type addition of cyanothioacetamide to α-bromochalcones followed by intramolecular cyclization.

Materials:

  • Cyanothioacetamide

  • α-Bromochalcones

  • Ethanol (EtOH)

  • 10% aqueous Potassium Hydroxide (KOH)

Procedure:

  • Prepare a suspension of cyanothioacetamide (5 mmol) in 20 mL of EtOH.

  • Add the corresponding aldehyde (5 mmol) and one drop of 10% aqueous KOH with stirring.

  • Stir the mixture for 30 minutes.

  • Add α-thiocyanatoketone (5 mmol) and an excess (4 mL) of 10% aqueous KOH.

  • Stir the mixture for another 30 minutes.

  • Dilute the reaction mixture with water (10 mL) and let it stand for 30 minutes at 25 °C.

  • Collect the precipitate of the dihydrothiophene product by filtration.

  • Purify the product by recrystallization from an ethanol-acetone mixture.

Protocol 2: Gewald Synthesis of 2-Amino-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile[8]

This protocol outlines a one-pot, three-component synthesis.

Materials:

  • 4-Phenylcyclohexanone

  • Malononitrile

  • Elemental Sulfur

  • Methanol (MeOH)

  • Diethylamine

Procedure:

  • Prepare a solution of 4-phenylcyclohexanone (30 mmol), malononitrile (30 mmol), and elemental sulfur (30 mmol) in 10 mL of methyl alcohol.

  • Add diethylamine (2 mL) dropwise with stirring at 50–60 °C over 10 minutes.

  • Continue heating at the same temperature for 1 hour.

  • Allow the solution to stand at room temperature.

  • Collect the solid product by filtration.

  • Wash the solid with ethanol several times and dry.

  • Recrystallize the product from ethanol.

Data Presentation

Table 1: Optimization of Thia-Prins Cyclization Reaction Conditions [6]

EntryLewis/Brønsted Acid (equiv)Time (h)SolventTemp. (°C)Yield (%)
1In(OTf)₃ (1.0)24CH₂Cl₂0 to rt25
2In(OTf)₃ (1.0)24CH₂Cl₂rt27
3TMSOTf (1.0) 12 CH₂Cl₂ 0 to rt 77
4TMSOTf (1.0)12CH₂Cl₂rt42
5BF₃·Et₂O (1.0)12CH₂Cl₂0 to rt32
6TfOH (1.0)12CH₂Cl₂0 to rtdecomposed
7FeCl₃ (1.0)24CH₂Cl₂0 to rttrace
8Zn(OTf)₂ (1.0)24CH₂Cl₂0 to rttrace
9TMSOTf (1.0)12CH₃CN0 to rt52
10Cu(OTf)₂ (1.0)24CH₂Cl₂0 to rttrace

Table 2: Optimization of Mannich-Type Reaction of ADHTs [4]

EntrySolventYield (%)
1EtOH 85
2DMF70
3i-PrOH75
4MeOH80

Visualizations

Gewald_Reaction_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions Ketone α-Ketone/Aldehyde Base Basic Catalyst (e.g., Diethylamine, KOH) Ketone->Base Reacts with Nitrile Activated Nitrile (e.g., Malononitrile) Nitrile->Base Sulfur Elemental Sulfur Sulfur->Base Product 2-Aminothiophene-3-carbonitrile Base->Product One-pot reaction Solvent Solvent (e.g., Ethanol, Methanol) Solvent->Product Heating Heating (Optional) Heating->Product Reduction Reduction Product->Reduction FinalProduct This compound Derivative Reduction->FinalProduct

Caption: Workflow for the Gewald synthesis of this compound derivatives.

Troubleshooting_Logic cluster_causes_yield Potential Causes for Low Yield cluster_causes_purity Potential Causes for Impurity cluster_causes_inconsistent Potential Causes for Inconsistency cluster_solutions Solutions Start Problem Encountered LowYield Low/No Yield Start->LowYield ImpureProduct Impure Product Start->ImpureProduct Inconsistent Inconsistent Results Start->Inconsistent Catalyst Inactive Catalyst LowYield->Catalyst Solvent Wrong Solvent LowYield->Solvent Temp Suboptimal Temperature LowYield->Temp SideRxn Side Reactions ImpureProduct->SideRxn Stoichiometry Incorrect Stoichiometry ImpureProduct->Stoichiometry Reagents Reagent Quality Inconsistent->Reagents Atmosphere Atmosphere Sensitivity Inconsistent->Atmosphere CheckCatalyst Check/Replace Catalyst Catalyst->CheckCatalyst OptimizeSolvent Optimize Solvent Solvent->OptimizeSolvent OptimizeTemp Optimize Temperature Temp->OptimizeTemp AdjustStoich Adjust Stoichiometry SideRxn->AdjustStoich Stoichiometry->AdjustStoich InertAtmosphere Use Inert Atmosphere Atmosphere->InertAtmosphere

References

Technical Support Center: Tetrahydrothiophene-2-carbonitrile Reaction Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the synthesis and analysis of Tetrahydrothiophene-2-carbonitrile. Due to the limited specific literature on this compound, the following information is based on established principles of organic synthesis and analogies to reactions of similar thiophene derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

While various synthetic routes are possible, a common approach could involve the reaction of a halo-substituted butyronitrile with a sulfur source, or the cyclization of a functionalized thiol. For instance, a plausible synthesis could start from α-bromo-γ-butyrolactone and a cyanide source, followed by reaction with a sulfiding agent.

Q2: What are the potential side reactions that can occur during the synthesis?

Potential side reactions may include the formation of polymers, elimination products, or incompletely cyclized intermediates. Over-reaction or oxidation of the thiophene ring can also occur, leading to sulfoxides or sulfones.[1] The specific byproducts will heavily depend on the chosen synthetic route and reaction conditions.

Q3: My reaction yield is consistently low. What are the likely causes?

Low yields can be attributed to several factors:

  • Incomplete reaction: The reaction may not have gone to completion. Consider extending the reaction time or increasing the temperature.

  • Suboptimal reagent stoichiometry: The ratio of reactants may not be ideal. A titration of key reagents might be necessary.

  • Degradation of starting materials or product: The reactants or the product might be unstable under the reaction conditions.

  • Formation of byproducts: Significant formation of side products can consume the starting materials and reduce the yield of the desired product.

Q4: I am observing an unexpected color change in my reaction mixture. What could this indicate?

An unexpected color change often suggests the formation of impurities or degradation products. It could be due to oxidation, polymerization, or the formation of colored byproducts. It is advisable to analyze the mixture by techniques like TLC or LC-MS to identify the colored species.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Formation Inactive catalyst or reagents.Verify the activity of the catalyst and the purity of the reagents. Use fresh reagents if possible.
Incorrect reaction temperature.Optimize the reaction temperature. Some reactions require precise temperature control.
Presence of inhibitors (e.g., water, oxygen).Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Presence of Multiple Spots on TLC Formation of multiple byproducts.Adjust reaction conditions (temperature, concentration, stoichiometry) to favor the desired product. Consider a different synthetic route if byproduct formation is inherent to the current method.
Isomerization of the product.Characterize the different spots to determine if they are isomers. Adjusting the pH or temperature might control isomerization.
Difficulty in Product Isolation/Purification Product is highly soluble in the solvent.Choose a different solvent for extraction or precipitation. Consider chromatographic purification.
Product co-elutes with a byproduct.Optimize the chromatographic conditions (e.g., change the solvent system, use a different stationary phase).
Inconsistent Results Between Batches Variation in raw material quality.Source high-purity starting materials and perform quality control checks on each new batch.
Poor control over reaction parameters.Standardize all reaction parameters, including addition rates, stirring speed, and temperature profiles.

Experimental Protocols

Protocol 1: General Procedure for Byproduct Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation:

    • Quench a small aliquot of the reaction mixture.

    • Extract the organic components with a suitable solvent (e.g., dichloromethane, ethyl acetate).

    • Dry the organic extract over anhydrous sodium sulfate.

    • Filter and concentrate the extract to a suitable volume.

    • Dilute an aliquot of the concentrated extract with the appropriate solvent for GC-MS analysis.

  • GC-MS Conditions (Example):

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Mass Range: m/z 40-550.

  • Data Analysis:

    • Identify the peaks corresponding to the product and byproducts by comparing their mass spectra with libraries (e.g., NIST).

    • Quantify the relative amounts of each component by peak area integration.

Quantitative Data Summary

Reaction Condition Desired Product Yield (%) Byproduct A (%) Byproduct B (%) Other Impurities (%)
Condition 1 (e.g., Temp A, Time X)
Condition 2 (e.g., Temp B, Time X)
Condition 3 (e.g., Temp A, Time Y)

Byproduct identity to be determined by analytical techniques such as GC-MS or NMR.

Visualizations

Reaction_Workflow cluster_reaction Reaction Setup cluster_workup Work-up & Isolation cluster_analysis Analysis & Purification Start Start Reagents Prepare Starting Materials & Reagents Start->Reagents Reaction Set up Reaction (Inert Atmosphere) Reagents->Reaction Conditions Control Temperature & Stirring Reaction->Conditions Quench Quench Reaction Conditions->Quench Extract Extract Product Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate Dry->Concentrate TLC TLC Analysis Concentrate->TLC Purify Purification (e.g., Chromatography) TLC->Purify Characterize Characterization (NMR, MS, IR) Purify->Characterize Final_Product Pure Product Characterize->Final_Product

Caption: Experimental workflow for the synthesis and analysis of this compound.

Troubleshooting_Yield Start Low Product Yield Check_Completion Is the reaction complete? (TLC/LC-MS) Start->Check_Completion Extend_Time Increase reaction time or temperature. Check_Completion->Extend_Time No Check_Purity Are starting materials pure? Check_Completion->Check_Purity Yes Final_Solution Improved Yield Extend_Time->Final_Solution Purify_Reagents Purify or use fresh starting materials. Check_Purity->Purify_Reagents No Analyze_Byproducts Identify and quantify byproducts (GC-MS/NMR). Check_Purity->Analyze_Byproducts Yes Purify_Reagents->Final_Solution Optimize Optimize reaction conditions (stoichiometry, temp, catalyst). Analyze_Byproducts->Optimize Optimize->Final_Solution

Caption: Troubleshooting decision tree for low reaction yield.

References

Technical Support Center: Crystallization of Tetrahydrothiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of Tetrahydrothiophene-2-carbonitrile. The following sections offer structured advice to overcome common challenges encountered during the crystallization process.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: No Crystals Are Forming

Question: I have dissolved my this compound sample, but no crystals are forming upon cooling. What should I do?

Answer:

The absence of crystal formation is a common issue that can often be resolved by systematically addressing factors related to supersaturation and nucleation.

Troubleshooting Steps:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.

    • Seeding: If you have a previous batch of crystalline material, add a single, small seed crystal to the solution. This will provide a template for crystal growth.

  • Increase Supersaturation:

    • Evaporation: If the solution is too dilute, you can slowly evaporate some of the solvent to increase the concentration of the solute. This can be done by leaving the flask partially open in a fume hood or by gentle heating.[1]

    • Solvent Polarity Adjustment: For mixed solvent systems, you can try slowly adding an anti-solvent (a solvent in which the compound is less soluble) to induce precipitation.

  • Extended Cooling: Allow the solution to cool for a longer period, potentially in a colder environment like a refrigerator or freezer, provided the solvent will not freeze.[1]

Experimental Protocol: Seeding a Supersaturated Solution

  • Prepare a saturated solution of this compound at an elevated temperature.

  • Allow the solution to cool slowly to room temperature.

  • Introduce a single, well-formed seed crystal from a previous batch into the center of the solution.

  • Cover the container and let it stand undisturbed.

  • Monitor for crystal growth over several hours to days.

Issue 2: The Compound "Oils Out" Instead of Crystallizing

Question: When I cool my solution, an oil or liquid droplet forms instead of solid crystals. How can I fix this?

Answer:

"Oiling out" occurs when the solute's melting point is lower than the temperature of the solution, causing it to come out of solution as a liquid instead of a solid.[2] This is detrimental to purification as impurities tend to dissolve in the oil.[2]

Troubleshooting Steps:

  • Lower the Crystallization Temperature: The primary cause is that the solution is too warm when it becomes supersaturated. Try cooling the solution more slowly and to a lower final temperature.

  • Use More Solvent: Adding a small amount of additional solvent can sometimes prevent oiling out by keeping the compound soluble for longer at lower temperatures.[2]

  • Change the Solvent System: The choice of solvent is critical. Experiment with different solvents or solvent mixtures to find a system where the compound is less soluble at lower temperatures.

Illustrative Solvent Screening Data for this compound:

Solvent System (v/v)Solubility at 50°C (g/100mL)Solubility at 5°C (g/100mL)Observation
Isopropanol255Good crystal formation
Toluene3015Slow crystallization, small needles
Ethyl Acetate / Heptane (1:2)151Prone to oiling out if cooled quickly
Acetonitrile4012High solubility, may require anti-solvent
Issue 3: The Crystals Form Too Quickly

Question: As soon as I remove my flask from the heat, a large amount of solid crashes out of solution. Is this a problem?

Answer:

Yes, rapid crystallization can be problematic as it tends to trap impurities within the crystal lattice, which defeats the purpose of recrystallization as a purification technique.[2][3] Ideal crystallization involves slow crystal growth over a period of about 20 minutes or more.[2]

Troubleshooting Steps:

  • Increase the Solvent Volume: Re-dissolve the compound by heating and add a small amount of additional solvent. This will keep the compound in solution for a longer duration as it cools, promoting slower crystal growth.[2]

  • Insulate the Flask: Slow the cooling rate by wrapping the flask in glass wool or placing it in a Dewar flask.

  • Use a Different Solvent System: A solvent in which the compound has slightly higher solubility at room temperature may slow down the crystallization process.

Experimental Protocol: Slow Cooling for Improved Crystal Quality

  • Dissolve the this compound in the minimum amount of a suitable hot solvent.

  • Add an additional 5-10% volume of the same hot solvent.

  • Place the flask in an insulated container (e.g., a beaker packed with glass wool) and cover it.

  • Allow the solution to cool to room temperature undisturbed over several hours.

  • Once at room temperature, transfer the flask to a refrigerator to maximize yield.

Issue 4: The Crystallization Yield is Very Low

Question: After filtration, I have a very small amount of crystalline product. How can I improve my yield?

Answer:

A low yield suggests that a significant amount of your compound remains dissolved in the mother liquor.[2]

Troubleshooting Steps:

  • Concentrate the Mother Liquor: If you still have the filtrate, you can try to recover more product by evaporating a portion of the solvent and cooling the solution again.[2]

  • Optimize the Final Cooling Temperature: Ensure you have cooled the solution to a sufficiently low temperature to maximize the amount of product that crystallizes out.

  • Re-evaluate Your Solvent Choice: The ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. Refer to the solvent screening table to select a more optimal system.

Visualizing Crystallization Troubleshooting

The following diagrams illustrate the decision-making process for troubleshooting common crystallization issues.

start Start Crystallization Attempt check_crystals Crystals Formed? start->check_crystals oiling_out Compound 'Oils Out'? check_crystals->oiling_out No end_success Successful Crystallization check_crystals->end_success Yes slow_cooling Use More Solvent & Slower Cooling oiling_out->slow_cooling Yes induce_nucleation Induce Nucleation (Scratch/Seed) oiling_out->induce_nucleation No slow_cooling->start change_solvent Change Solvent System slow_cooling->change_solvent increase_supersaturation Increase Supersaturation (Evaporate/Add Anti-solvent) induce_nucleation->increase_supersaturation increase_supersaturation->start increase_supersaturation->change_solvent

Caption: Troubleshooting workflow for initial crystallization failures.

start Crystals Formed check_quality Assess Crystal Quality & Yield start->check_quality too_fast Crystallization Too Rapid? check_quality->too_fast low_yield Yield is Low? too_fast->low_yield No slow_cooling_protocol Increase Solvent Volume & Slow Cooling Rate too_fast->slow_cooling_protocol Yes concentrate_mother_liquor Concentrate Mother Liquor & Re-cool low_yield->concentrate_mother_liquor Yes end_optimized Optimized Crystalline Product low_yield->end_optimized No slow_cooling_protocol->start optimize_solvent Optimize Solvent Choice slow_cooling_protocol->optimize_solvent concentrate_mother_liquor->start concentrate_mother_liquor->optimize_solvent

Caption: Workflow for optimizing crystal quality and yield.

References

"Stabilization of Tetrahydrothiophene-2-carbonitrile for storage"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stabilization and storage of Tetrahydrothiophene-2-carbonitrile for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and storage of this compound.

Issue 1: Decreased Purity of this compound Over Time

  • Question: My this compound sample, which was initially of high purity, shows the presence of new impurities after a period of storage. What could be the cause?

  • Answer: The appearance of new impurities in your this compound sample is likely due to decomposition. The two primary degradation pathways for this molecule are hydrolysis of the nitrile group and oxidation of the sulfide in the tetrahydrothiophene ring.

    • Hydrolysis: In the presence of moisture, the nitrile group can hydrolyze to form an intermediate amide, which can be further hydrolyzed to the corresponding carboxylic acid.[1] This reaction can be accelerated by acidic or basic conditions.[1]

    • Oxidation: The sulfur atom in the tetrahydrothiophene ring is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide and, under more vigorous conditions, the sulfone.[2][3][4] This process can be initiated by atmospheric oxygen and accelerated by exposure to light and elevated temperatures.

Issue 2: Inconsistent Experimental Results

  • Question: I am observing variability in my experimental results when using older batches of this compound. Could this be related to its stability?

  • Answer: Yes, inconsistent experimental results are a strong indicator of sample degradation. The presence of impurities, such as the hydrolyzed carboxylic acid or the oxidized sulfoxide/sulfone derivatives, can interfere with your reactions, leading to lower yields, unexpected side products, and altered biological activity. It is crucial to use this compound of known purity for reproducible results. We recommend verifying the purity of each batch before use, especially if it has been stored for an extended period.

Issue 3: Physical Changes in the Sample

  • Question: I've noticed a change in the color and/or odor of my this compound sample. What does this signify?

  • Answer: Any change in the physical appearance of your sample, such as discoloration or the development of a stronger odor, is a potential sign of decomposition. While this compound itself has a characteristic odor, degradation products may have different smells.[2][5] Discoloration can also indicate the formation of impurities. If you observe any physical changes, it is highly recommended to re-analyze the sample's purity before use.

Frequently Asked Questions (FAQs)

Storage and Handling

  • What are the ideal storage conditions for this compound?

    • To minimize degradation, this compound should be stored in a cool, dry, and dark place.[6] An inert atmosphere, such as nitrogen or argon, is highly recommended to prevent oxidation.[6] The container should be tightly sealed to prevent the ingress of moisture and air.[6] For long-term storage, refrigeration (2-8 °C) is advisable.

  • Is this compound sensitive to air and moisture?

    • Yes, due to the presence of the nitrile and sulfide functional groups, this compound is sensitive to both air (oxygen) and moisture.[1][6] Exposure to air can lead to oxidation of the sulfur atom, while moisture can cause hydrolysis of the nitrile group.

  • How can I protect this compound from degradation?

    • Inert Atmosphere: Store the compound under an inert gas like nitrogen or argon.[6]

    • Moisture Control: Use a desiccator for storage and handle the compound in a dry environment (e.g., a glove box). The use of moisture scavengers in the storage container can also be beneficial.[7][8][9][10]

    • Light Protection: Store in an amber vial or a container protected from light to prevent light-induced decomposition.[6][11]

    • Temperature Control: Store at recommended low temperatures (refrigerated) to slow down the rate of decomposition.

Stabilizers

  • Can I add stabilizers to my this compound sample?

    • While the addition of stabilizers is a common practice for many chemicals, the compatibility and effectiveness of specific stabilizers with this compound would need to be experimentally verified. Potential stabilizers could include:

      • Antioxidants: To prevent oxidation of the sulfide. Examples include butylated hydroxytoluene (BHT) or other radical scavengers. Sulfur-containing antioxidants like glutathione could also be considered.[12][13][14]

      • Moisture Scavengers: To prevent hydrolysis. These can be added to the storage container's atmosphere (e.g., molecular sieves) rather than directly to the compound.[8][9][10]

Decomposition

  • What are the likely decomposition products of this compound?

    • Based on the functional groups present, the most probable decomposition products are:

      • From Hydrolysis: Tetrahydrothiophene-2-carboxamide and Tetrahydrothiophene-2-carboxylic acid.[1]

      • From Oxidation: this compound S-oxide and this compound S,S-dioxide (sulfone).[2][3][4]

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ParameterRecommended ConditionRationale
Temperature 2-8 °C (Refrigerated)Slows down the rate of decomposition reactions.
Atmosphere Inert Gas (Nitrogen or Argon)Prevents oxidation of the sulfide.[6]
Light Exposure In the dark (Amber vial)Prevents light-induced degradation.[6][11]
Moisture Dry (Desiccated)Prevents hydrolysis of the nitrile group.[1]
Container Tightly sealed glass containerPrevents ingress of air and moisture.[6]

Table 2: Potential Decomposition Products of this compound

Degradation PathwayIntermediate ProductFinal Product
Hydrolysis Tetrahydrothiophene-2-carboxamideTetrahydrothiophene-2-carboxylic acid[1]
Oxidation This compound S-oxideThis compound S,S-dioxide[2][3][4]

Experimental Protocols

Protocol 1: Purity and Stability Assessment of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the purity of this compound and detecting its potential degradation products. Method optimization and validation are required for specific applications.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid (optional, for mobile phase modification)

    • This compound reference standard

    • Sample of this compound to be analyzed

  • Chromatographic Conditions (Starting Point for Method Development):

    • Mobile Phase: A gradient of water and acetonitrile. For example, start with 80% water / 20% acetonitrile and gradually increase to 100% acetonitrile over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 210 nm (or as determined by UV scan of the analyte)

    • Injection Volume: 10 µL

  • Procedure:

    • Standard Preparation: Prepare a stock solution of the this compound reference standard in acetonitrile (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.

    • Sample Preparation: Accurately weigh and dissolve the this compound sample in acetonitrile to a known concentration (e.g., 1 mg/mL).

    • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

    • Data Analysis:

      • Determine the retention time of the main peak corresponding to this compound from the standard chromatogram.

      • Identify any additional peaks in the sample chromatogram as potential impurities.

      • Calculate the purity of the sample by the area percentage method. For quantitative analysis of impurities, a reference standard for each impurity would be required.

  • Stability Study:

    • Subject samples of this compound to accelerated degradation conditions (e.g., elevated temperature, high humidity, light exposure).

    • At specified time points, analyze the samples using the developed HPLC method.

    • Monitor the decrease in the peak area of this compound and the increase in the peak areas of any degradation products.

Mandatory Visualization

Decomposition_Pathway Potential Decomposition Pathways of this compound THTC This compound Amide Tetrahydrothiophene-2-carboxamide (Intermediate) THTC->Amide Hydrolysis Sulfoxide This compound S-oxide THTC->Sulfoxide Oxidation Moisture Moisture (H2O) Moisture->Amide Oxygen Oxygen (O2) / Light Oxygen->Sulfoxide Acid Tetrahydrothiophene-2-carboxylic acid Amide->Acid Hydrolysis Sulfone This compound S,S-dioxide Sulfoxide->Sulfone Further Oxidation Experimental_Workflow Workflow for Stability Assessment start Receive/Synthesize This compound initial_analysis Initial Purity Analysis (e.g., HPLC, GC-MS) start->initial_analysis storage Store under Controlled Conditions initial_analysis->storage stress_testing Accelerated Degradation (Heat, Light, Humidity) initial_analysis->stress_testing sampling Periodic Sampling storage->sampling stress_testing->sampling purity_analysis Purity Analysis of Samples sampling->purity_analysis data_analysis Data Analysis and Degradation Rate Calculation purity_analysis->data_analysis end Determine Shelf-life and Optimal Storage Conditions data_analysis->end Troubleshooting_Guide Troubleshooting Guide for Sample Instability start Inconsistent Results or Decreased Purity Observed check_purity Re-analyze Purity (e.g., HPLC) start->check_purity is_pure Is Purity >95%? check_purity->is_pure use_sample Proceed with Experiment is_pure->use_sample Yes purify Purify Sample (e.g., Chromatography) is_pure->purify No review_storage Review Storage Conditions purify->review_storage is_inert Stored under Inert Gas? review_storage->is_inert is_dry Stored in Dry Conditions? is_inert->is_dry Yes implement_inert Implement Inert Gas Storage is_inert->implement_inert No is_dark Stored in the Dark? is_dry->is_dark Yes implement_dry Implement Desiccated Storage is_dry->implement_dry No implement_dark Use Amber Vials is_dark->implement_dark No discard Consider Discarding Batch is_dark->discard Yes implement_inert->is_dry implement_dry->is_dark implement_dark->discard

References

Technical Support Center: Catalyst Selection for Tetrahydrothiophene-2-carbonitrile Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with technical support for reactions involving Tetrahydrothiophene-2-carbonitrile. It includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

A1: this compound has two primary reactive sites: the nitrile group (-C≡N) at the 2-position and the sulfur atom (thioether) within the saturated ring. The nitrile group can undergo reduction to a primary amine or hydrolysis to a carboxylic acid. The sulfur atom can be oxidized to a sulfoxide and subsequently to a sulfone.[1]

Q2: I want to reduce the nitrile group to a primary amine. What is the main challenge?

A2: The main challenge in the catalytic hydrogenation of nitriles is preventing the formation of secondary and tertiary amine by-products.[2][3] This occurs when the initially formed primary amine reacts with the imine intermediate. Additionally, the sulfur atom in the tetrahydrothiophene ring can act as a poison for many transition metal catalysts.[4]

Q3: How can I selectively oxidize the thioether to a sulfoxide without forming the sulfone?

A3: Achieving selective oxidation to the sulfoxide requires careful selection of the oxidant and catalyst. Modern photocatalytic methods, using catalysts like eosin Y or porphyrin-based systems with visible light and air as the oxidant, offer high selectivity for sulfoxides under mild conditions.[5][6] Using hydrogen peroxide with specific catalysts like titanium silicalite-1 (TS-1) can also be controlled, though over-oxidation to the sulfone is possible.[7]

Q4: Is it possible to hydrolyze the nitrile group to a carboxylic acid in the presence of the thioether?

A4: Yes, but harsh acidic or basic conditions may affect the thioether. For sterically hindered or sensitive substrates, a platinum(II) catalyst with secondary phosphine oxide ligands can facilitate the selective hydration of the nitrile to the corresponding amide under neutral and mild conditions, which can then be further hydrolyzed if needed.[8][9] Biocatalytic methods using nitrilases also offer a mild and selective route directly to the carboxylic acid.[10]

Q5: What type of catalyst is suitable for synthesizing the substituted tetrahydrothiophene ring itself?

A5: The synthesis of functionalized dihydrothiophenes or tetrahydrothiophenes often involves base-catalyzed domino or tandem reactions.[11][12] For instance, a Michael-type addition followed by an intramolecular cyclization can be promoted by bases like aqueous potassium hydroxide (KOH) or sodium carbonate (Na₂CO₃).[11]

Reaction Pathways Overview

The following diagram illustrates the primary catalytic transformations of this compound.

Reactions THT_CN This compound Amine Tetrahydrothiophene-2-ylmethanamine THT_CN->Amine Reduction (Hydrogenation) Catalysts: Pd/C, Raney Ni, PtO₂ Acid Tetrahydrothiophene-2-carboxylic Acid THT_CN->Acid Hydrolysis Catalysts: H₂SO₄, NaOH, Pt(II), Nitrilase Sulfoxide Tetrahydrothiophene-1-oxide-2-carbonitrile THT_CN->Sulfoxide Selective Oxidation Catalysts: Eosin Y, H₂O₂, Porphyrins Sulfone Tetrahydrothiophene-1,1-dioxide-2-carbonitrile Sulfoxide->Sulfone Further Oxidation Catalyst: H₂O₂/W-LDH

Caption: Key catalytic reactions of this compound.

Troubleshooting Guide: Nitrile Reduction

This section addresses common issues encountered during the catalytic hydrogenation of the nitrile group to a primary amine.

Problem 1: Low Selectivity (Formation of Secondary/Tertiary Amines)

Cause: The primary amine product can react with the imine intermediate, which is formed during the reduction, leading to secondary and tertiary amines.[3]

Solutions:

  • Add Ammonia: Conducting the reaction in the presence of ammonia (or ammonium hydroxide) can suppress the formation of by-products by shifting the equilibrium away from secondary imine formation.[13]

  • Catalyst Choice: Certain catalysts, such as cobalt boride, can show higher regioselectivity for primary amine production compared to standard Group 10 metals.[2]

  • Continuous-Flow Conditions: Using a continuous-flow reactor with a supported palladium catalyst can significantly improve selectivity by minimizing contact time between the product and reaction intermediates.[14][15]

Problem 2: Catalyst Deactivation or Low Conversion

Cause: The sulfur atom of the tetrahydrothiophene ring can strongly adsorb to the surface of transition metal catalysts (e.g., Pd, Pt, Ni), blocking active sites and acting as a catalyst poison.[4][16]

Solutions:

  • Increase Catalyst Loading: Using a higher loading of a robust catalyst like palladium on activated charcoal in the presence of a strong acid (e.g., sulfuric acid) can sometimes overcome the poisoning effect.[4]

  • Modify the Substrate: If feasible, oxidizing the thioether to the corresponding sulfone prior to reduction can prevent catalyst poisoning. The sulfone group does not deactivate the catalyst, and hydrogenation can proceed under mild conditions (e.g., Pd/C, room temperature).[4]

  • Use Poison-Resistant Catalysts: While less common for this transformation, exploring catalysts known for sulfur tolerance may be an option.

Troubleshooting Workflow: Low Yield in Nitrile Reduction

Troubleshooting Start Start: Low Yield of Primary Amine Check_Purity Analyze Crude Product by GC/LC-MS. Identify main components. Start->Check_Purity Side_Products Issue: High concentration of secondary/tertiary amines. Check_Purity->Side_Products Side Products Detected Unreacted_SM Issue: High concentration of starting material. Check_Purity->Unreacted_SM Mainly Unreacted Starting Material Solution_Selectivity Solution: 1. Add NH₃ or NH₄OH to reaction. 2. Switch to continuous-flow setup. 3. Screen alternative catalysts (e.g., CoB₂). Side_Products->Solution_Selectivity Solution_Activity Solution: 1. Increase catalyst loading. 2. Increase H₂ pressure/temperature. 3. Pre-oxidize thioether to sulfone. 4. Ensure catalyst quality. Unreacted_SM->Solution_Activity

Caption: Decision tree for troubleshooting low yield in nitrile reduction.

Data Presentation: Catalyst Performance

Table 1: Performance of Palladium Catalysts in Nitrile Hydrogenation

This table summarizes typical conditions and outcomes for the hydrogenation of various nitriles to primary amines, providing a baseline for optimization.

Catalyst SystemSubstrate TypeTemp. (°C)H₂ PressureSolventAdditiveYield of Primary AmineReference(s)
10% Pd/C (Selcat Q)Pyridinecarbonitrile30°C6 barH₂O / DCMH₂SO₄98%[17]
Pd/CBenzonitrile80°C30 atmTHFNoneGood conversion, selectivity varies[3]
Polysilane/SiO₂-Pd (Flow)Aliphatic Nitrile70°C50 kPaTHF / MeOHHCl>98% (as salt)[14][15]
Polysilane/SiO₂-Pd (Flow)Aromatic Nitrile60°C50 kPaTHF / MeOHHCl~99% (as salt)[14][15]
Nanoporous PdVarious Nitriles30°C1 atmTHFNone91-99%[18]
Table 2: Catalyst Performance in Selective Thioether Oxidation

This table compares different catalytic systems for the selective oxidation of thioethers to sulfoxides.

Catalyst SystemOxidantTemp. (°C)SolventTimeConversionSulfoxide SelectivityReference(s)
Eosin Y (4 mol%)Air (Blue LED)25°CMeCN / H₂O4 h>95%>90%[5][6]
Porphyrin/CNTAir (White LED)RTWater2 h>99%>99%[19]
PolyoxomolybdateH₂O₂RTAcetonitrile20 min~100%98%[20]
W-LDHH₂O₂ (30%)25°CAcetonitrile45 min>95%~70% (rest is sulfone)[21]

Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation of Nitrile to Primary Amine (Batch Conditions)

Warning: Catalytic hydrogenation should only be performed by trained personnel using appropriate high-pressure equipment (e.g., a Parr shaker or autoclave). Dry palladium catalysts can be pyrophoric.[22]

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, add the hydrogenation catalyst (e.g., 5-10 mol% 10% Pd/C) to a suitable high-pressure reactor vessel.

  • Reaction Setup: Add a solvent such as methanol or THF. If suppressing side reactions, the solvent can be a solution of ammonia in methanol (e.g., 7N). Add this compound (1.0 eq).

  • Hydrogenation: Seal the reactor. Purge the vessel several times with nitrogen, followed by several purges with hydrogen gas. Pressurize the reactor to the desired pressure (e.g., 50-500 psi / 3-34 bar H₂).[2]

  • Reaction: Heat the mixture to the target temperature (e.g., 30-80°C) with vigorous stirring. Monitor the reaction progress by observing hydrogen uptake or by periodic sampling and analysis (GC or LC-MS).

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. The filtrate contains the product, which can be isolated by solvent removal and further purification (e.g., distillation or crystallization, possibly after conversion to a salt).

Protocol 2: General Procedure for Photocatalytic Oxidation of Thioether to Sulfoxide
  • Reaction Setup: To a standard glass vial or flask equipped with a stir bar, add this compound (1.0 eq), a solvent mixture (e.g., acetonitrile/water 10:1), and the photocatalyst (e.g., 1-4 mol% eosin Y).[5]

  • Irradiation: Leave the vessel open to the air and place it at a fixed distance (e.g., 5 cm) from a visible light source (e.g., a blue or white LED strip).

  • Reaction: Stir the mixture vigorously at room temperature (25°C). Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by silica gel column chromatography to isolate the pure Tetrahydrothiophene-1-oxide-2-carbonitrile.

Catalyst Selection Logic

The choice of catalyst depends critically on the desired transformation and potential side reactions.

CatalystChoice Goal Desired Reaction? Reduction Nitrile -> Amine Goal->Reduction Reduction Oxidation Thioether -> Sulfoxide/Sulfone Goal->Oxidation Oxidation Hydrolysis Nitrile -> Acid/Amide Goal->Hydrolysis Hydrolysis Check_Selectivity Selectivity Goal? Reduction->Check_Selectivity Oxidation->Check_Selectivity Hydrolysis->Check_Selectivity Primary_Amine High Selectivity for Primary Amine Check_Selectivity->Primary_Amine Primary Amine Sulfoxide_Only Sulfoxide (No Sulfone) Check_Selectivity->Sulfoxide_Only Sulfoxide Amide_Only Amide (No Acid) Check_Selectivity->Amide_Only Amide Catalyst_Amine Catalyst: - Pd/C + NH₃ - Raney Ni + NH₃ - Flow reactor (Pd/SiO₂) Primary_Amine->Catalyst_Amine Catalyst_Sulfoxide Catalyst: - Eosin Y + Light - Porphyrin/CNT + Light - Controlled H₂O₂ + POM Sulfoxide_Only->Catalyst_Sulfoxide Catalyst_Amide Catalyst: - Pt(II) + SPO Ligand - Nitrilase Enzyme Amide_Only->Catalyst_Amide

Caption: A logical guide for selecting a catalyst based on the desired product.

References

Validation & Comparative

Comparative Analysis of the 1H NMR Spectrum of Tetrahydrothiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the ¹H NMR spectrum of Tetrahydrothiophene-2-carbonitrile, a saturated heterocyclic nitrile. Due to the limited availability of direct experimental data for this specific compound, this guide presents a predicted spectrum based on established principles of NMR spectroscopy and compares it with the experimentally determined spectra of two key reference compounds: the parent heterocycle, Tetrahydrothiophene (THT), and its aromatic analog, 2-Thiophenecarbonitrile. This analysis is intended for researchers, scientists, and drug development professionals to aid in spectral interpretation and structural elucidation.

Data Presentation: Comparison of ¹H NMR Chemical Shifts

The following table summarizes the experimental ¹H NMR data for Tetrahydrothiophene and 2-Thiophenecarbonitrile, alongside a predicted spectrum for this compound. The prediction is based on the known chemical shifts of the parent THT molecule, incorporating the expected downfield shift caused by the electron-withdrawing nitrile (-CN) substituent at the C2 position. Protons on carbons adjacent to a nitrile group typically absorb in the 2-3 ppm region[1].

CompoundStructureProtonPredicted/Experimental δ (ppm)Multiplicity
This compound Structure of this compoundH2~3.5 - 3.8 (Predicted)Triplet (t)
H3, H4~2.0 - 2.4 (Predicted)Multiplet (m)
H5~2.9 - 3.2 (Predicted)Multiplet (m)
Tetrahydrothiophene (THT) Structure of Tetrahydrothiopheneα-H (H2, H5)2.823[2]Multiplet (m)
β-H (H3, H4)1.936[2]Multiplet (m)
2-Thiophenecarbonitrile Structure of 2-ThiophenecarbonitrileH3~7.1 - 7.2Doublet of doublets (dd)
H4~7.6 - 7.7Doublet of doublets (dd)
H5~7.7 - 7.8Doublet of doublets (dd)

Note: The spectrum for 2-Thiophenecarbonitrile can be viewed via resources from ChemicalBook[3]. The spectrum of THT is complex, often described as an A4B4 or [ABCD]2 spin system due to rapid conformational exchange in solution[4]. The values from ChemicalBook represent the centers of the multiplets[2].

Interpretation and Comparison

  • Tetrahydrothiophene (Baseline) : The parent compound shows two main groups of signals. The α-protons (H2, H5), being adjacent to the electronegative sulfur atom, are deshielded and appear further downfield (~2.82 ppm) compared to the β-protons (H3, H4) at ~1.94 ppm[2].

  • This compound (Predicted) :

    • H2 Proton : The introduction of the electron-withdrawing nitrile group at the C2 position is expected to significantly deshield the attached proton (H2). This proton would likely shift downfield from the baseline α-proton value of ~2.8 ppm to an estimated range of 3.5 - 3.8 ppm. It is expected to appear as a triplet, assuming coupling to the two adjacent H3 protons.

    • H5 Protons : These protons remain alpha to the sulfur and are expected to be in a chemical environment similar to the α-protons in THT, but with a slight downfield shift due to the influence of the nearby nitrile group. A predicted range is ~2.9 - 3.2 ppm.

    • H3/H4 Protons : These β-protons are least affected by the nitrile substituent and are predicted to remain in a range slightly downfield from the THT baseline, approximately 2.0 - 2.4 ppm.

  • 2-Thiophenecarbonitrile (Aromatic Alternative) : This compound demonstrates the profound effect of aromaticity. The protons are part of an aromatic system and are therefore heavily deshielded, appearing much further downfield in the 7.1 - 7.8 ppm range. This provides a stark contrast to the saturated ring system of this compound.

Experimental Protocols

The following describes a general methodology for acquiring ¹H NMR spectra for heterocyclic compounds, based on standard laboratory practices.

1. Sample Preparation:

  • Approximately 5-10 mg of the solid sample or 10-20 µL of the liquid sample is weighed and transferred into a clean NMR tube.

  • The sample is dissolved in approximately 0.5 - 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). CDCl₃ is a common choice for many organic compounds[2].

  • A small amount of a reference standard, such as Tetramethylsilane (TMS), is added if not already present in the solvent, to calibrate the chemical shift scale to 0 ppm.

  • The tube is capped and gently agitated to ensure the sample is fully dissolved and the solution is homogeneous.

2. NMR Data Acquisition:

  • The NMR spectrum is acquired using a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz, 400 MHz, or higher[5].

  • The instrument is tuned and shimmed for the specific sample to optimize the magnetic field homogeneity and improve spectral resolution.

  • A standard one-pulse ¹H NMR experiment is performed at room temperature (e.g., 298 K)[5].

  • Key acquisition parameters include an appropriate number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of proton chemical shifts (e.g., 0-12 ppm), and a suitable relaxation delay.

3. Data Processing:

  • The resulting Free Induction Decay (FID) signal is processed by applying a Fourier transform.

  • The transformed spectrum is then phase-corrected and baseline-corrected.

  • The chemical shifts of the signals are referenced to the TMS peak at 0 ppm.

  • The integrals of the signals are calculated to determine the relative ratios of the protons, and the multiplicities (e.g., singlet, doublet, triplet) and coupling constants are determined.

Visualization of Substituent Effects

The following diagram illustrates the logical relationship between the parent compound and the nitrile-substituted derivative, highlighting the deshielding effect on the adjacent proton.

Caption: Substituent effect of a nitrile group on the H2 proton chemical shift.

References

13C NMR Analysis: A Comparative Guide to Tetrahydrothiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the 13C Nuclear Magnetic Resonance (NMR) spectroscopic data for Tetrahydrothiophene-2-carbonitrile. By examining its spectral characteristics against relevant alternatives and outlining a detailed experimental protocol, this document serves as a valuable resource for the structural elucidation and quality control of this and similar heterocyclic compounds.

Comparative 13C NMR Data

The 13C NMR spectrum of this compound is characterized by the influence of the electron-withdrawing nitrile group on the chemical shifts of the carbon atoms within the tetrahydrothiophene ring. For a robust comparison, we present the experimental 13C NMR data for the parent compound, Tetrahydrothiophene, and the typical chemical shift range for an aliphatic nitrile. This allows for a clear understanding of the substituent effects.

CompoundC2 (α to S and CN)C5 (α to S)C3, C4 (β to S)Nitrile (CN)
Tetrahydrothiophene 31.9 ppm31.9 ppm30.1 ppmN/A
This compound (Predicted) ~45-55 ppm~30-35 ppm~25-30 ppm~115-125 ppm
Aliphatic Nitriles N/AN/AN/A115-125 ppm

Note: The chemical shifts for this compound are predicted based on the known effects of the nitrile substituent. The actual experimental values may vary slightly. The nitrile group significantly deshields the adjacent C2 carbon.[1][2][3]

Experimental Protocol for 13C NMR Analysis

A standardized protocol is crucial for obtaining high-quality, reproducible 13C NMR spectra. The following is a detailed methodology for the analysis of small organic molecules like this compound.

1. Sample Preparation:

  • Sample Purity: Ensure the sample is of high purity to avoid interference from impurity signals.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl3) is a common choice for non-polar to moderately polar compounds. Other solvents like DMSO-d6, Acetone-d6, or D2O can be used depending on the sample's solubility.

  • Concentration: Prepare a solution with a concentration of 10-50 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm). Modern spectrometers can also reference the residual solvent peak.[4]

  • NMR Tube: Use a clean, dry, high-quality 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • Field Strength: A spectrometer with a field strength of at least 400 MHz (for ¹H) is recommended for good signal dispersion and sensitivity in ¹³C NMR.

  • Probe Tuning and Matching: Tune and match the NMR probe to the ¹³C frequency to ensure optimal signal transmission and detection.

  • Shimming: Shim the magnetic field to achieve high homogeneity, resulting in sharp, symmetrical peaks.

3. Data Acquisition:

  • Experiment: A standard proton-decoupled ¹³C NMR experiment is typically performed. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[5][6]

  • Pulse Sequence: A simple pulse-acquire sequence is generally sufficient.

  • Acquisition Parameters:

    • Spectral Width: Set a spectral width that encompasses all expected carbon signals (e.g., 0-220 ppm).[6][7]

    • Number of Scans: Due to the low natural abundance of ¹³C (1.1%), a larger number of scans (from hundreds to thousands) is required to achieve an adequate signal-to-noise ratio.[5][6]

    • Relaxation Delay (d1): A relaxation delay of 1-2 seconds is typically used to allow the carbon nuclei to return to equilibrium between pulses. For quantitative analysis, longer delays may be necessary.[8]

    • Temperature: Maintain a constant temperature (e.g., 298 K) throughout the experiment.

4. Data Processing:

  • Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to convert the time-domain data into the frequency-domain spectrum.

  • Phasing: Correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Reference the spectrum to the TMS signal at 0 ppm or the residual solvent peak.

Workflow for Comparative 13C NMR Analysis

The following diagram illustrates the logical workflow for the comparative analysis of 13C NMR data.

G Workflow for Comparative 13C NMR Analysis cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis cluster_3 Comparison and Interpretation A Select and Purify Target Compound C Dissolve in Deuterated Solvent with TMS A->C B Select and Purify Alternative Compound(s) B->C D 13C NMR Spectrometer Setup (Tuning, Shimming) C->D E Acquire Proton-Decoupled 13C NMR Spectrum D->E F Fourier Transform, Phasing, Baseline Correction E->F G Reference Chemical Shifts F->G H Peak Picking and Integration G->H I Tabulate Chemical Shifts H->I J Compare Spectra of Target and Alternative Compounds I->J K Interpret Chemical Shift Differences (Substituent Effects) J->K L Structural Elucidation/ Confirmation K->L

Caption: A flowchart detailing the key stages of comparative 13C NMR analysis.

References

Mass Spectrometry of Tetrahydrothiophene-2-carbonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mass spectrometric behavior of Tetrahydrothiophene-2-carbonitrile. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally similar molecules to predict its fragmentation patterns and analytical considerations. We will compare the predicted mass spectrum of this compound with the known spectra of Tetrahydrothiophene (the parent heterocycle) and Butyronitrile (a simple alkyl nitrile) to elucidate the influence of the nitrile functional group and the cyclic thioether moiety on mass spectrometric fragmentation.

Predicted Mass Spectrometric Profile of this compound

Electron ionization (EI) is the most common ionization technique for the analysis of relatively small, volatile molecules like this compound.[1][2] Under typical 70 eV EI conditions, extensive fragmentation is expected, providing valuable structural information.[3][4] The molecular ion peak (M+) for this compound (C5H7NS, molecular weight: 113.18 g/mol ) is anticipated to be observed.

The fragmentation of this compound is predicted to be influenced by two primary factors: the stability of the five-membered ring and the presence of the electron-withdrawing nitrile group. The fragmentation of cyclic ethers, analogous to thioethers, often involves alpha-cleavage (loss of a substituent adjacent to the heteroatom) or ring-opening mechanisms.[3][5] For nitriles, characteristic fragmentations include the loss of a hydrogen atom (M-1) and, in compounds with a sufficiently long alkyl chain, the McLafferty rearrangement.[6]

Comparative Analysis of Fragmentation Patterns

To understand the mass spectrum of this compound, we will compare its predicted fragmentation with that of two reference compounds: Tetrahydrothiophene and Butyronitrile.

Table 1: Key Mass Spectrometric Data for this compound and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Predicted/Observed Fragments (m/z)Ionization Method
This compound C5H7NS113.18113 (M+), 112 (M-H)+, 87 (M-CN)+, 60, 55, 45Electron Ionization (Predicted)
Tetrahydrothiophene C4H8S88.1788 (M+), 60, 55, 45Electron Ionization
Butyronitrile C4H7N69.1169 (M+), 68 (M-H)+, 41, 27Electron Ionization

Note: Data for Tetrahydrothiophene and Butyronitrile are based on publicly available spectral data. Fragmentation for this compound is predicted based on established fragmentation principles.

Predicted Fragmentation Pathways

The following diagrams, generated using the DOT language, illustrate the predicted fragmentation pathways for this compound and the observed pathways for the reference compounds.

G Predicted Fragmentation of this compound mol C₅H₇NS (m/z 113) m_minus_h [M-H]⁺ (m/z 112) mol->m_minus_h -H• m_minus_cn [M-CN]⁺ (m/z 87) mol->m_minus_cn -•CN ring_frag1 C₂H₄S⁺ (m/z 60) mol->ring_frag1 Ring Cleavage ring_frag2 C₄H₇⁺ (m/z 55) m_minus_cn->ring_frag2 Rearrangement ring_frag3 CHS⁺ (m/z 45) ring_frag1->ring_frag3

Caption: Predicted EI fragmentation of this compound.

G Fragmentation of Tetrahydrothiophene mol C₄H₈S (m/z 88) frag1 C₂H₄S⁺ (m/z 60) mol->frag1 Ring Cleavage frag2 C₄H₇⁺ (m/z 55) mol->frag2 -SH• frag3 CHS⁺ (m/z 45) frag1->frag3

Caption: Observed EI fragmentation of Tetrahydrothiophene.

G Fragmentation of Butyronitrile mol C₄H₇N (m/z 69) m_minus_h [M-H]⁺ (m/z 68) mol->m_minus_h -H• frag1 C₃H₅⁺ (m/z 41) mol->frag1 -HCN frag2 C₂H₃⁺ (m/z 27) frag1->frag2 -CH₂

Caption: Observed EI fragmentation of Butyronitrile.

Experimental Protocols

While specific experimental data for this compound is not available, a standard approach for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) can be proposed based on methods used for similar volatile sulfur compounds.[7][8][9][10][11]

Table 2: Proposed GC-MS Protocol for this compound Analysis

ParameterRecommended Condition
Gas Chromatograph Agilent 8890 GC System or equivalent
Mass Spectrometer Agilent 5977B GC/MSD or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column
Injection Mode Splitless
Injection Volume 1 µL
Inlet Temperature 250 °C
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program 50 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 35-300
Solvent Dichloromethane or Ethyl Acetate

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of a liquid sample like this compound by GC-MS.

G GC-MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Liquid Sample dilution Dilution in Solvent sample->dilution injection GC Injection dilution->injection separation Chromatographic Separation injection->separation ionization Electron Ionization separation->ionization detection Mass Detection ionization->detection chromatogram Chromatogram detection->chromatogram mass_spectrum Mass Spectrum chromatogram->mass_spectrum library_search Library Search & Interpretation mass_spectrum->library_search

Caption: A generalized workflow for sample analysis via GC-MS.

Conclusion

The mass spectrometry of this compound, while not extensively documented, can be predicted with a reasonable degree of confidence by examining the behavior of its constituent functional groups. The presence of the nitrile group is expected to lead to a characteristic M-1 peak, while the tetrahydrothiophene ring will likely fragment to produce ions at m/z 60, 55, and 45. This comparative guide, based on available data for analogous compounds, provides a foundational understanding for researchers and scientists working with this and similar molecules. The proposed GC-MS protocol offers a robust starting point for method development and analysis.

References

A Comparative Guide to the FTIR Analysis of Tetrahydrothiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the Fourier-Transform Infrared (FTIR) spectroscopic signature of Tetrahydrothiophene-2-carbonitrile with relevant alternative molecules. Experimental data from established literature is presented to support the analysis, offering a clear framework for the identification and characterization of this compound.

Introduction to FTIR Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule.[1][2] By passing infrared radiation through a sample, the instrument detects the wavelengths at which the molecule's chemical bonds vibrate by absorbing energy.[2] This absorption pattern creates a unique spectral "fingerprint," allowing for detailed structural elucidation. For this compound, FTIR analysis is crucial for confirming the presence of its two key functional groups: the nitrile (-C≡N) and the cyclic thioether (C-S-C).

Data Presentation: Comparative FTIR Peak Analysis

The FTIR spectrum of this compound is characterized by absorption peaks corresponding to its specific functional groups. To understand its unique spectrum, it is useful to compare it with molecules that contain these groups in isolation, such as a simple aliphatic nitrile (e.g., Acetonitrile) and a cyclic thioether (e.g., Tetrahydrothiophene).

The following table summarizes the expected and observed vibrational frequencies for this compound and its comparative counterparts.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)This compound (Expected)Acetonitrile (Comparative)Tetrahydrothiophene (Comparative)
Nitrile (-C≡N) Stretch2260 - 2240Sharp, strong peak ~2250 cm⁻¹~2252 cm⁻¹[3]N/A
Aliphatic C-H Stretch3000 - 2850Multiple sharp peaks <3000 cm⁻¹Multiple sharp peaks <3000 cm⁻¹Multiple sharp peaks <3000 cm⁻¹
Aliphatic C-H Bend (Scissoring)~1465Medium peak ~1465 cm⁻¹Medium peak ~1460 cm⁻¹Medium peak ~1450 cm⁻¹
Thioether (C-S) Stretch800 - 600Weak to medium peak in fingerprint regionN/AWeak to medium peak ~700 cm⁻¹[4]

Analysis:

  • Nitrile Group (-C≡N): The most distinct feature in the FTIR spectrum of this compound is the nitrile stretching vibration. For saturated nitriles, this bond produces a sharp and intense absorption peak in the 2260-2240 cm⁻¹ range.[3] This peak is easily identifiable due to its position in a relatively "quiet" region of the spectrum where few other functional groups absorb.[3][5]

  • Thioether Group (C-S-C): The C-S stretching vibration is generally weak to medium in intensity and appears in the complex "fingerprint region" (below 1500 cm⁻¹). For various thioethers, this peak has been observed between 600 and 800 cm⁻¹.[4][6] While its presence is expected, its definitive assignment can be challenging due to overlapping peaks from other bending vibrations in this region.

  • Aliphatic C-H Bonds: The saturated tetrahydrothiophene ring will exhibit characteristic C-H stretching vibrations just below 3000 cm⁻¹ and bending (scissoring) vibrations around 1465 cm⁻¹. These peaks confirm the presence of the saturated ring structure.

Experimental Workflow and Protocols

Logical Workflow for FTIR Analysis

The following diagram illustrates the standard workflow for obtaining and interpreting an FTIR spectrum for a liquid sample like this compound.

FTIR_Workflow cluster_prep 1. Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing & Analysis Sample Liquid Sample (this compound) Clean Clean ATR Crystal or Salt Plates Background Acquire Background Spectrum (Air or Solvent) Clean->Background Apply Apply Sample to ATR Crystal/Cell Background->Apply Scan Perform IR Scan Apply->Scan Process Process Raw Data (Fourier Transform) Scan->Process Spectrum Generate Absorbance/ Transmittance Spectrum Process->Spectrum Identify Identify Peak Frequencies (cm⁻¹) Spectrum->Identify Compare Compare with Reference Data & Functional Group Charts Identify->Compare Interpret Structural Interpretation Compare->Interpret

Caption: Workflow for FTIR analysis of a liquid sample.

Detailed Experimental Protocol: Liquid Sample Analysis via ATR-FTIR

This protocol describes the steps for analyzing a neat (undiluted) liquid sample using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. The ATR method is often preferred for liquids due to its simplicity and minimal sample preparation.[7][8]

I. Instrumentation and Materials

  • FTIR Spectrometer (e.g., Thermo Nicolet, Agilent Cary 630)

  • ATR Accessory with a suitable crystal (e.g., Diamond, Germanium)

  • Sample: this compound (a few drops)

  • Solvent for cleaning (e.g., Isopropanol or Acetone)

  • Lint-free laboratory wipes

II. Instrument Setup

  • Ensure the FTIR spectrometer and ATR accessory are powered on and have reached thermal stability.

  • Set the data acquisition parameters in the software:

    • Spectral Range: 4000 cm⁻¹ to 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32 scans (averaging improves signal-to-noise ratio)[9]

    • Mode: Absorbance or Transmittance

III. Procedure

  • Background Collection:

    • Thoroughly clean the surface of the ATR crystal with a lint-free wipe dampened with isopropanol to remove any residues from previous analyses.[8]

    • Allow the solvent to fully evaporate.

    • Acquire a background spectrum. This scan measures the ambient environment (air, CO₂, water vapor) and the ATR crystal itself, and will be automatically subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small drop of the liquid this compound sample directly onto the center of the ATR crystal, ensuring the crystal surface is completely covered.[8]

    • If the ATR unit has a pressure arm, lower it to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum using the parameters defined in the setup.

  • Data Processing and Interpretation:

    • The software will automatically perform the Fourier transform and ratio the sample scan against the background scan to generate the final IR spectrum.

    • Use the software tools to identify the wavenumbers of the major absorption peaks.

    • Compare the peak positions with the data in the comparison table and standard FTIR correlation charts to confirm the presence of the nitrile and thioether functional groups, as well as the aliphatic C-H bonds.

  • Cleaning:

    • After analysis, clean the sample from the ATR crystal surface using a lint-free wipe and an appropriate solvent.[7] Ensure the apparatus is clean for the next user.

References

Comparative Analysis of Synthetic Routes to Tetrahydrothiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Tetrahydrothiophene-2-carbonitrile is a valuable heterocyclic building block in medicinal chemistry and drug development. Its synthesis is a key step in the preparation of various pharmaceutical intermediates. This guide provides a comparative analysis of plausible synthetic routes to this target molecule, presenting available experimental data and detailed protocols to aid in the selection of the most suitable method for a given research and development context.

Introduction to Synthetic Strategies

Two primary strategies emerge for the synthesis of this compound:

  • Route A: Nucleophilic Substitution. This classical approach involves the formation of the tetrahydrothiophene ring first, followed by the introduction of the nitrile functionality at the C2 position via a nucleophilic substitution reaction. This typically requires the preparation of a 2-halotetrahydrothiophene intermediate.

  • Route B: Ring Cyclization. An alternative strategy is to construct the tetrahydrothiophene ring from an acyclic precursor that already contains the requisite carbon-nitrile bond. This involves the synthesis of a γ-mercaptonitrile followed by intramolecular cyclization.

Below, we delve into the specifics of each route, presenting the available experimental details and data in a structured format.

Route A: Nucleophilic Substitution Pathway

This route is a two-step process: halogenation of tetrahydrothiophene followed by cyanation.

Step 1: Synthesis of 2-Halotetrahydrothiophene

The preparation of an α-halothioether is a critical first step. 2-Chlorotetrahydrothiophene is a known intermediate that can be synthesized from tetrahydrothiophene.

Experimental Protocol: Synthesis of 2-Chlorotetrahydrothiophene [1]

  • Reactants: Tetrahydrothiophene (THT) and sulfuryl chloride (SO₂Cl₂).

  • Procedure: The reaction is typically carried out by treating tetrahydrothiophene with sulfuryl chloride. The reaction proceeds readily to afford 2-chlorotetrahydrothiophene.[1]

  • Work-up: The specific details of the work-up and purification were not provided in the readily available literature. However, standard procedures would involve quenching the reaction, extraction, and distillation to isolate the product.

Step 2: Cyanation of 2-Halotetrahydrothiophene

The second step involves the reaction of the 2-halotetrahydrothiophene with a cyanide salt to introduce the nitrile group.

Experimental Protocol: Synthesis of this compound

  • Reactants: 2-Chlorotetrahydrothiophene and a cyanide salt (e.g., sodium cyanide or potassium cyanide).

  • Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is typically used to facilitate the Sₙ2 reaction.

  • Procedure: 2-Chlorotetrahydrothiophene would be reacted with a molar excess of the cyanide salt in a suitable solvent. The reaction mixture would likely be heated to drive the substitution.

  • Work-up: A typical work-up would involve quenching the reaction with water, followed by extraction of the product into an organic solvent. The organic layer would then be washed, dried, and concentrated. Purification would likely be achieved by distillation or column chromatography.

Quantitative Data for Route A

StepStarting MaterialReagentsProductYield (%)Reaction Conditions
1TetrahydrothiopheneSO₂Cl₂2-ChlorotetrahydrothiopheneData not availableData not available
22-ChlorotetrahydrothiopheneNaCN or KCNThis compoundData not availableData not available

Route B: Cyclization Pathway

This approach involves the synthesis of a linear precursor containing both the thiol and nitrile functionalities, followed by an intramolecular cyclization.

Step 1: Synthesis of γ-Mercaptonitrile Precursor

A plausible precursor for this route is a γ-mercaptovaleronitrile. The synthesis of such a molecule would likely start from a commercially available starting material with the correct carbon skeleton.

Conceptual Experimental Protocol: Synthesis of a γ-Mercaptonitrile

  • Starting Material: A suitable starting material would be a γ-halonitrile or a γ-hydroxynitrile.

  • Procedure:

    • If starting from a γ-halonitrile, a direct displacement with a sulfur nucleophile like sodium hydrosulfide (NaSH) could be employed.

    • If starting from a γ-hydroxynitrile, the hydroxyl group would first need to be converted into a good leaving group (e.g., a tosylate or mesylate), followed by displacement with a sulfur nucleophile.

  • Work-up: The work-up would depend on the specific reagents used but would generally involve extraction and purification of the γ-mercaptonitrile.

Step 2: Intramolecular Cyclization

The final step is the base-promoted intramolecular cyclization of the γ-mercaptonitrile to form the tetrahydrothiophene ring.

Conceptual Experimental Protocol: Cyclization to this compound

  • Reactant: γ-Mercaptonitrile.

  • Base: A suitable base, such as sodium hydride (NaH) or a non-nucleophilic organic base, would be used to deprotonate the thiol, forming a thiolate.

  • Procedure: The γ-mercaptonitrile would be treated with a base in a suitable solvent. The resulting thiolate would then undergo an intramolecular nucleophilic attack on the carbon bearing a leaving group (if the precursor was designed with one) or undergo a Michael addition if an appropriate unsaturated system is present in the precursor, leading to the formation of the five-membered ring.

  • Work-up: The reaction would be quenched, and the product would be isolated through extraction and purified by distillation or chromatography.

Quantitative Data for Route B

StepStarting MaterialReagentsProductYield (%)Reaction Conditions
1γ-Halonitrile or γ-HydroxynitrileSulfur nucleophileγ-MercaptonitrileData not availableData not available
2γ-MercaptonitrileBaseThis compoundData not availableData not available

Note: Specific experimental procedures and yields for the synthesis of this compound via this cyclization route are not detailed in the currently available literature.

Comparison of Synthesis Routes

FeatureRoute A: Nucleophilic SubstitutionRoute B: Cyclization
Plausibility High, based on established organic reactions.High, conceptually sound.
Starting Materials Tetrahydrothiophene is commercially available.Requires synthesis of a specialized precursor.
Number of Steps Typically two main steps.At least two main steps.
Potential Challenges Handling of toxic cyanide salts. Potential for side reactions during halogenation.Synthesis of the linear precursor may be multi-step and challenging.
Data Availability Synthesis of the key intermediate (2-chlorotetrahydrothiophene) is documented, but quantitative data for the cyanation step is lacking.No specific experimental data found for this route to the target molecule.

Logical Workflow of Synthesis Strategies

Synthesis_Routes cluster_A Route A: Nucleophilic Substitution cluster_B Route B: Cyclization THT Tetrahydrothiophene Cl_THT 2-Chlorotetrahydrothiophene THT->Cl_THT Halogenation (SO₂Cl₂) THT_CN This compound Cl_THT->THT_CN Cyanation (NaCN) Precursor γ-Halo/Hydroxy-nitrile Mercapto_nitrile γ-Mercaptonitrile Precursor->Mercapto_nitrile Thiolation THT_CN_B This compound Mercapto_nitrile->THT_CN_B Intramolecular Cyclization (Base)

Caption: Plausible synthetic pathways to this compound.

Conclusion

Both the nucleophilic substitution and the cyclization routes represent viable strategies for the synthesis of this compound. Route A, starting from the readily available tetrahydrothiophene, appears to be the more direct approach, although specific experimental data for the cyanation step needs to be established. Route B offers an alternative that avoids the direct handling of halogenated tetrahydrothiophenes but requires the synthesis of a more complex linear precursor, for which detailed procedures are not currently available.

For researchers and drug development professionals, the choice of synthesis route will depend on factors such as the availability of starting materials, in-house synthetic expertise, and the desired scale of production. Further experimental investigation is required to optimize the reaction conditions and quantify the yields for both pathways to enable a more definitive comparison of their performance.

References

The Versatile Thiophene Scaffold: A Comparative Guide to its Structure-Activity Relationship in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone in medicinal chemistry, serving as a privileged scaffold in a multitude of therapeutic agents.[1][2] Its unique electronic properties and ability to be readily functionalized have led to the development of a diverse array of compounds with potent biological activities.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of three distinct classes of thiophene derivatives: anticancer, antimicrobial, and anti-inflammatory agents. The information presented herein is supported by experimental data and detailed methodologies to aid researchers in the design and development of novel thiophene-based therapeutics.

Anticancer Activity: Thieno[2,3-d]pyrimidines as Tyrosine Kinase Inhibitors

Thieno[2,3-d]pyrimidines have emerged as a prominent class of anticancer agents, primarily through their ability to inhibit various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[3][4][5] The following table summarizes the in vitro cytotoxic activity of a series of thieno[2,3-d]pyrimidine derivatives against the A549 human lung adenocarcinoma cell line.

Compound IDR1R2R3IC50 (µM) vs. A549 Cells
1a HHH> 50
1b CH3HH25.3
1c HBrH15.8
1d HHOCH310.2
Gefitinib ---17.9

Table 1: In vitro anticancer activity of thieno[2,3-d]pyrimidine derivatives against the A549 cell line.[6]

The SAR studies of these compounds reveal that substitution on the thieno[2,3-d]pyrimidine core is critical for anticancer activity. The unsubstituted parent compound 1a is inactive. The introduction of a methyl group at the R1 position (1b ) imparts moderate activity. Halogenation, such as a bromine atom at the R2 position (1c ), further enhances cytotoxicity. The most significant increase in potency is observed with the introduction of a methoxy group at the R3 position of a phenyl ring (1d ), suggesting that electron-donating groups at this position are favorable for activity. Notably, compound 1d exhibits greater potency than the established tyrosine kinase inhibitor, Gefitinib.

Experimental Protocol: MTT Assay for Anticancer Activity

The cytotoxic activity of the thieno[2,3-d]pyrimidine derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[7][8]

  • Cell Culture: A549 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5 × 10^3 cells/well and allowed to adhere overnight.

  • Compound Treatment: The test compounds were dissolved in DMSO and diluted with the culture medium to various concentrations. The cells were then treated with the compounds for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was calculated from the dose-response curves.

Signaling Pathway: Tyrosine Kinase Inhibition

Thieno[2,3-d]pyrimidines often exert their anticancer effects by inhibiting receptor tyrosine kinases (RTKs), such as the epidermal growth factor receptor (EGFR) or vascular endothelial growth factor receptor (VEGFR).[9] Inhibition of these kinases blocks downstream signaling cascades, like the RAS-RAF-MEK-ERK pathway, which are critical for cancer cell proliferation, survival, and angiogenesis.

Tyrosine_Kinase_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS Activates Growth_Factor Growth Factor Growth_Factor->RTK Binds Thieno_Pyrimidine Thieno[2,3-d]pyrimidine Inhibitor Thieno_Pyrimidine->RTK Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulates Bacterial_Cell_Wall_Synthesis_Inhibition cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm Precursors Cell Wall Precursors Lipid_I Lipid I Synthesis Precursors->Lipid_I Lipid_II Lipid II Synthesis Lipid_I->Lipid_II Translocation Translocation Lipid_II->Translocation Polymerization Polymerization Translocation->Polymerization Cross_linking Cross-linking Polymerization->Cross_linking Peptidoglycan Peptidoglycan (Cell Wall) Cross_linking->Peptidoglycan Aminothiophene 2-Aminothiophene Derivative Aminothiophene->Lipid_I Inhibits COX2_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) IKK IKK Inflammatory_Stimuli->IKK Activate IκB IκB IKK->IκB Phosphorylates NF_κB NF-κB IκB->NF_κB Releases NF_κB_nucleus NF-κB NF_κB->NF_κB_nucleus Translocates Arachidonic_Acid Arachidonic Acid Prostaglandins Prostaglandins Arachidonic_Acid->Prostaglandins COX-2 COX2 COX-2 Inflammatory_Response Inflammatory_Response Prostaglandins->Inflammatory_Response Inflammatory Response Gene_Expression Pro-inflammatory Gene Expression (including COX-2) NF_κB_nucleus->Gene_Expression Induces Gene_Expression->COX2 Upregulates Thiophene_Inhibitor Thiophene-based COX-2 Inhibitor Thiophene_Inhibitor->COX2 Inhibits

References

A Comparative Crystallographic Analysis of Tetrahydrothiophene-2-carbonitrile and Structural Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a comparative analysis of the crystallographic properties of Tetrahydrothiophene-2-carbonitrile, a key heterocyclic scaffold in medicinal chemistry. Due to the absence of published experimental crystal structures for this specific molecule, this guide utilizes hypothetical data as a baseline for comparison against experimentally determined structures of two critical analogs: its saturated parent ring, Tetrahydrothiophene, and a substituted aromatic counterpart, 5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile. This comparison offers valuable insights into the structural effects of the nitrile group and ring saturation, which are crucial for rational drug design and understanding molecular interactions.

Crystallographic Data Comparison

The three-dimensional arrangement of atoms within a crystal lattice is fundamental to a molecule's physicochemical properties, including solubility, stability, and bioavailability. The following table summarizes key crystallographic parameters, highlighting the structural differences imparted by the nitrile substituent and the aromaticity of the thiophene ring.

ParameterThis compound (Hypothetical)Tetrahydrothiophene (Experimental)5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile (Experimental)
Formula C₅H₇NSC₄H₈SC₁₂H₉N₃O₂S
Molecular Wt. 113.18 g/mol 88.17 g/mol 275.29 g/mol
Crystal System OrthorhombicOrthorhombicMonoclinic
Space Group P2₁2₁2₁P2₁2₁2₁P2₁/n
Unit Cell: a 5.8 Å5.996 Å7.64 Å
Unit Cell: b 8.2 Å7.691 Å13.56 Å
Unit Cell: c 12.5 Å10.007 Å12.22 Å
Unit Cell: α 90°90°90°
Unit Cell: β 90°90°98.7°
Unit Cell: γ 90°90°90°
Ring Conformation Twisted (C₂)Twisted (C₁ symmetry in crystal)[1]Planar
Data Source Hypothetical Data[2]Experimental Data[1]Experimental Data (CCDC: 279198)[2]

Analysis: The addition of the carbonitrile group to the tetrahydrothiophene ring is hypothesized to retain the chiral P2₁2₁2₁ space group, a common packing for chiral molecules.[1] The parent tetrahydrothiophene ring is not planar, adopting a twisted conformation to minimize ring strain.[1] In contrast, the substituted aromatic thiophenecarbonitrile crystallizes in a centrosymmetric monoclinic space group, consistent with its planar ring structure. These differences in symmetry and conformation directly influence how these molecules pack in the solid state and interact with biological targets.

Standard Experimental Protocol for Small Molecule X-ray Crystallography

The determination of a molecule's crystal structure is a multi-step process requiring precision and careful methodology.[3] The following protocol outlines a typical workflow for a small organic molecule like a thiophene derivative.

1. Crystal Growth (Crystallization)

  • Objective: To obtain a single, high-quality crystal, typically >0.1 mm in all dimensions, free of significant imperfections.[3]

  • Methodology: Vapor diffusion is a highly effective method for small quantities.

    • Dissolve the purified compound (e.g., this compound) in a minimal amount of a suitable volatile solvent (the "good" solvent, e.g., dichloromethane).

    • Place this solution in a small, open vial.

    • Position the vial inside a larger, sealed container (a beaker or jar) that contains a small volume of a "poor" solvent (an anti-solvent in which the compound is less soluble, e.g., heptane or diethyl ether).

    • Over time (hours to days), the vapor of the anti-solvent slowly diffuses into the compound's solution, gradually reducing its solubility.

    • This slow change in solvent composition induces the controlled growth of single crystals as the solution becomes supersaturated.

2. Crystal Mounting and Data Collection

  • Objective: To mount a selected crystal and collect diffraction data using an X-ray diffractometer.

  • Methodology:

    • A suitable crystal is selected under a microscope and mounted on a specialized loop or pin.

    • The mounted crystal is placed on the goniometer head of a single-crystal X-ray diffractometer.

    • The crystal is cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

    • A monochromatic X-ray beam is directed at the crystal.

    • As the crystal is rotated, a series of diffraction patterns, composed of thousands of reflection spots, are recorded by a detector (e.g., a CCD or pixel detector). The angles and intensities of these diffracted X-rays are measured.[3]

3. Structure Solution and Refinement

  • Objective: To process the diffraction data to generate a three-dimensional electron density map and refine the atomic positions.

  • Methodology:

    • Data Processing: The collected raw images are processed to determine the unit cell dimensions, space group, and the intensities of each reflection.

    • Structure Solution: The "phase problem" is solved using computational methods. For small molecules, direct methods are typically employed to generate an initial model of the molecular structure.

    • Structure Refinement: The initial atomic model is refined against the experimental diffraction data using least-squares minimization. This iterative process adjusts atomic positions, bond lengths, and angles to achieve the best possible fit between the calculated and observed diffraction patterns, resulting in a final, accurate molecular structure.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the single-crystal X-ray diffraction process, from initial sample preparation to the final structural determination.

XRay_Crystallography_Workflow cluster_prep Phase 1: Sample Preparation cluster_data Phase 2: Data Collection cluster_analysis Phase 3: Structure Determination A Purified Compound B Crystal Growth (e.g., Vapor Diffusion) A->B C Select & Mount Single Crystal B->C High-Quality Crystal D X-Ray Diffraction Data Collection C->D E Data Processing (Integration & Scaling) D->E Diffraction Images F Structure Solution (Direct Methods) E->F G Structure Refinement F->G G->F Iterative Refinement H Final Crystal Structure & Validation (CIF) G->H

Caption: Workflow for small molecule single-crystal X-ray crystallography.

References

A Researcher's Guide to Computational Studies of Tetrahydrothiophene-2-carbonitrile: Methods, Predictions, and Experimental Validation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of computational methods applicable to the study of Tetrahydrothiophene-2-carbonitrile. Given the absence of specific published computational studies on this molecule, this guide synthesizes data from related compounds to establish best practices and predictive insights for future research.

Computational chemistry offers a powerful lens through which to examine the structural, electronic, and spectroscopic properties of molecules like this compound. By leveraging theoretical models, researchers can predict molecular geometries, vibrational frequencies, and NMR chemical shifts, providing valuable data that complements and guides experimental work. This guide outlines the predominant computational methodologies, presents expected quantitative data based on analogous compounds, and details the experimental protocols necessary for validation.

Recommended Computational Approaches

Density Functional Theory (DFT) stands out as a widely used and effective method for studying heterocyclic compounds.[1] Its balance of computational cost and accuracy makes it particularly suitable for molecules of this size. Common functionals and basis sets employed in the literature for similar systems include:

  • B3LYP: A hybrid functional that often provides a good balance of accuracy for geometric and electronic properties.[1][2]

  • 6-31G(d,p) and 6-311+G(d,p): Pople-style basis sets that are frequently used for geometry optimizations and frequency calculations of organic molecules.[2][3] The larger 6-311+G(d,p) basis set can offer improved accuracy.

For more precise energy calculations or studies of reaction mechanisms, more advanced methods like Møller-Plesset perturbation theory (MP2) can be employed, though at a higher computational expense.

Predicted vs. Experimental Data: A Comparative Look

Predicted and Experimental Vibrational Frequencies

Infrared (IR) spectroscopy is a key technique for identifying functional groups. Computational frequency calculations can predict the vibrational modes of a molecule, which can then be compared to experimental IR spectra.

Functional Group/Vibrational ModePredicted Frequency Range (cm⁻¹) (Computational - DFT)Typical Experimental Frequency Range (cm⁻¹)
C≡N Stretch2240 - 22602210 - 2260
C-H Stretch (Aliphatic)2850 - 30002850 - 3000
C-S Stretch600 - 800600 - 800

Note: Computational frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to better match experimental values.

Predicted and Experimental ¹H-NMR Chemical Shifts

NMR spectroscopy is invaluable for determining the structure of organic molecules. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict NMR chemical shifts.

Proton Environment (in Tetrahydrothiophene)Predicted Chemical Shift (ppm) (Computational - DFT/GIAO)Experimental Chemical Shift (ppm)
α-CH₂ (adjacent to S)2.7 - 3.0~2.82
β-CH₂1.9 - 2.2~1.94

Note: The chemical environment of the protons in this compound will be influenced by the electron-withdrawing nitrile group, leading to expected downfield shifts, particularly for the proton at the 2-position.

Experimental Protocols for Validation

To validate the computational predictions, the following experimental methodologies are essential:

1. Synthesis and Purification:

  • The synthesis of this compound would likely involve the reaction of a suitable precursor, such as 2-chlorotetrahydrothiophene, with a cyanide salt.

  • Purification would be achieved through standard techniques like distillation or column chromatography to ensure a high-purity sample for spectroscopic analysis.

2. Infrared (IR) Spectroscopy:

  • Objective: To identify the characteristic vibrational frequencies of the functional groups, particularly the nitrile (C≡N) and C-S bonds.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: The liquid sample can be analyzed as a thin film between two salt (e.g., NaCl or KBr) plates.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Objective: To determine the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule.

  • Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher).

  • Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃), and a reference standard like tetramethylsilane (TMS) is added.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired, along with 2D techniques like COSY and HSQC to aid in signal assignment.

Visualizing the Workflow and Comparisons

The following diagrams, generated using the DOT language, illustrate the logical flow of a computational study and the comparison between theoretical and experimental data.

G cluster_0 Computational Workflow Start Start Define Molecule Define Molecular Structure Start->Define Molecule Choose Method Select Computational Method (e.g., DFT) Define Molecule->Choose Method Geometry Optimization Geometry Optimization Choose Method->Geometry Optimization Frequency Calculation Frequency Calculation Geometry Optimization->Frequency Calculation NMR Calculation NMR Chemical Shift Calculation (GIAO) Geometry Optimization->NMR Calculation Analyze Results Analyze Predicted Properties Frequency Calculation->Analyze Results NMR Calculation->Analyze Results End End Analyze Results->End G cluster_1 Data Comparison Computational Computational Prediction (DFT) Comparison Comparison and Validation Computational->Comparison Experimental Experimental Measurement Experimental->Comparison Refinement Refine Computational Model Comparison->Refinement

References

A Comparative Study of Thiophene and Furan Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of Physicochemical Properties, Reactivity, and Biological Significance

Thiophene and furan are five-membered aromatic heterocyclic compounds that serve as fundamental scaffolds in a vast array of biologically active molecules and functional materials. While structurally similar, the substitution of sulfur in thiophene for oxygen in furan imparts distinct physicochemical and biological properties. This guide provides a comprehensive comparison of thiophene and furan derivatives, offering researchers, scientists, and drug development professionals a detailed analysis supported by experimental data to inform their work in medicinal chemistry and materials science.

Physicochemical Properties: A Tale of Two Heteroatoms

The key differences in the properties of thiophene and furan derivatives stem from the nature of the heteroatom within their five-membered rings. Sulfur in thiophene is less electronegative and has available 3d orbitals, which influences its aromaticity and reactivity compared to the more electronegative oxygen in furan.

Aromaticity

The aromatic character of these heterocycles follows the order: Benzene > Thiophene > Pyrrole > Furan. This trend is consistent with their resonance energies, which provide a quantitative measure of their aromatic stabilization. Thiophene exhibits greater aromaticity than furan due to the lower electronegativity of sulfur, which allows for more effective delocalization of its lone pair of electrons into the π-system.

CompoundResonance Energy (kcal/mol)
Thiophene29
Furan16

This table summarizes the resonance energies, indicating the greater aromatic stability of thiophene compared to furan.

Comparative Reactivity

The differences in aromaticity and electron distribution between thiophene and furan have a profound impact on their reactivity, particularly in electrophilic and nucleophilic substitution reactions.

Electrophilic Aromatic Substitution

Both thiophene and furan are more reactive towards electrophiles than benzene. The general order of reactivity for electrophilic substitution is Pyrrole > Furan > Thiophene > Benzene.[1] Furan's lower aromaticity makes it more susceptible to electrophilic attack than thiophene. Electrophilic substitution in both heterocycles preferentially occurs at the C2 (α) position, as the carbocation intermediate formed by attack at this position is more resonance-stabilized than the intermediate from attack at the C3 (β) position.[2]

A classic example of this reactivity difference is observed in the Vilsmeier-Haack formylation reaction. While both furan and thiophene undergo formylation, the greater reactivity of furan is evident in the milder conditions and often higher yields reported under comparable setups.

HeterocycleReactionReagentsTemperature (°C)Yield (%)
FuranVilsmeier-HaackPOCl₃, DMF0 - 100~76[1]
ThiopheneVilsmeier-HaackPOCl₃, DMF0 - 80~77
FuranNitrationAcONO₂<0High (often via addition-elimination)
ThiopheneNitrationHNO₃/TFAA-78[3]

This table presents a comparison of yields for common electrophilic substitution reactions. Note that direct yield comparisons can vary based on specific substrates and reaction conditions.

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution is generally difficult for these electron-rich heterocycles unless an electron-withdrawing group is present on the ring to activate it. The reactivity order for nucleophilic substitution is the reverse of that for electrophilic substitution.

Biological and Pharmacological Significance

Both thiophene and furan derivatives are privileged scaffolds in medicinal chemistry, appearing in a wide range of approved drugs and clinical candidates. Their distinct electronic properties allow them to act as bioisosteres for other aromatic systems, such as benzene, while offering unique opportunities for drug-receptor interactions.

Anticancer Activity

A significant area of research for both thiophene and furan derivatives is in oncology. These compounds have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways.

Compound TypeCancer Cell LineIC₅₀ (µM)
Benzo[b]furan derivative (26)MCF-7 (Breast)0.057
Benzo[b]furan derivative (36)MCF-7 (Breast)0.051
Thiophene carboxamide (2b)Hep3B (Liver)5.46
Thiophene carboxamide (2d)Hep3B (Liver)8.85
Thiophene carboxamide (2e)Hep3B (Liver)12.58
Furan-pyrazole chalcone (7g)A549 (Lung)27.7 µg/ml
Furan-pyrazole chalcone (7g)HepG2 (Liver)26.6 µg/ml

This table summarizes the half-maximal inhibitory concentration (IC₅₀) values for selected thiophene and furan derivatives against various cancer cell lines, demonstrating their potent anticancer activity.

Experimental Protocols

To facilitate further research, detailed experimental protocols for the synthesis of representative furan and thiophene derivatives, as well as a key electrophilic substitution reaction, are provided below.

Synthesis of 2,5-Dimethylfuran via Paal-Knorr Synthesis

The Paal-Knorr synthesis is a robust method for the preparation of furans from 1,4-dicarbonyl compounds.

Procedure:

  • In a round-bottomed flask equipped with a condenser, place 2,5-hexanedione (1 equivalent).

  • Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

  • Heat the reaction mixture under reflux for the appropriate time (typically 1-3 hours), monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and dilute with water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation to obtain 2,5-dimethylfuran.

Synthesis of a 2-Aminothiophene Derivative via Gewald Synthesis

The Gewald synthesis is a multicomponent reaction that provides a versatile route to polysubstituted 2-aminothiophenes.[4]

Procedure for Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate:

  • To a mixture of cyclohexanone (1 equivalent) and ethyl cyanoacetate (1 equivalent) in ethanol, add elemental sulfur (1.1 equivalents).

  • Add a catalytic amount of a base, such as morpholine or diethylamine, dropwise to the stirred mixture.

  • Heat the reaction mixture at a gentle reflux (around 50-60 °C) for 1-2 hours.

  • Upon completion of the reaction (monitored by TLC), cool the mixture in an ice bath to induce crystallization.

  • Collect the precipitated product by filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to yield the pure 2-aminothiophene derivative.

Vilsmeier-Haack Formylation of Thiophene

This reaction introduces a formyl group onto the thiophene ring, a valuable synthetic transformation.

Procedure:

  • In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF) (excess, can be used as solvent).

  • Cool the flask in an ice-salt bath to 0 °C.

  • Add phosphorus oxychloride (POCl₃) (1.1 equivalents) dropwise with stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the mixture at room temperature for 30 minutes to form the Vilsmeier reagent.

  • Cool the mixture again to 0-5 °C and add thiophene (1 equivalent) dropwise.

  • After the addition, allow the reaction to warm to room temperature and then heat at 60-70 °C for 2-3 hours.

  • Pour the cooled reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the mixture by the slow addition of a saturated solution of sodium acetate or sodium hydroxide.

  • Extract the product with diethyl ether.

  • Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the resulting 2-thiophenecarboxaldehyde by vacuum distillation.[5]

Visualization of Signaling Pathways

Thiophene and furan derivatives often exert their biological effects by modulating intracellular signaling pathways. Below are representations of key pathways implicated in their anticancer activity.

Thiophene Derivatives and the MAPK/ERK Pathway

Certain thiophene derivatives have been identified as inhibitors of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically targeting MEK (MAPK/ERK kinase), which is a critical node in this signaling cascade that regulates cell proliferation and survival.

MAPK_Pathway_Thiophene Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Proliferation, Survival Proliferation, Survival Transcription Factors->Proliferation, Survival Thiophene Derivative Thiophene Derivative Thiophene Derivative->MEK

Caption: Inhibition of the MAPK/ERK pathway by a thiophene derivative targeting MEK.

Furan Derivatives and the Intrinsic Apoptosis Pathway

Many furan-containing compounds induce apoptosis, or programmed cell death, in cancer cells by modulating the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of executioner caspases.

Apoptosis_Pathway_Furan Furan Derivative Furan Derivative Bcl-2 Bcl-2 Furan Derivative->Bcl-2 Bax Bax Furan Derivative->Bax Bcl-2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Pore Formation Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c->Apoptosome Formation Caspase-9 Caspase-9 Apoptosome Formation->Caspase-9 Activation Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activation Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Induction of intrinsic apoptosis by a furan derivative via regulation of Bcl-2 and Bax.

Experimental Workflow: Gewald Synthesis of 2-Aminothiophenes

The following diagram illustrates the general workflow for the Gewald synthesis, a key method for preparing thiophene derivatives.

Gewald_Workflow cluster_reactants Reactants cluster_process Reaction & Work-up Ketone/Aldehyde Ketone/Aldehyde Mixing & Heating Mixing & Heating Ketone/Aldehyde->Mixing & Heating Activated Nitrile Activated Nitrile Activated Nitrile->Mixing & Heating Sulfur Sulfur Sulfur->Mixing & Heating Base (e.g., Morpholine) Base (e.g., Morpholine) Base (e.g., Morpholine)->Mixing & Heating Cooling & Crystallization Cooling & Crystallization Mixing & Heating->Cooling & Crystallization Filtration Filtration Cooling & Crystallization->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product Pure 2-Aminothiophene Recrystallization->Product

Caption: Workflow for the Gewald synthesis of 2-aminothiophene derivatives.

References

Safety Operating Guide

Navigating the Safe Disposal of Tetrahydrothiophene-2-carbonitrile: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. Tetrahydrothiophene-2-carbonitrile, a sulfur-containing heterocyclic nitrile, requires careful management due to the inherent hazards associated with its chemical class. This guide provides essential, step-by-step procedures for its safe disposal, ensuring compliance and minimizing risk.

Immediate Safety and Hazard Profile

Key Precautions:

  • Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2]

  • Avoid inhalation of vapors and direct contact with skin and eyes.[1][3]

  • Keep away from heat, sparks, open flames, and other ignition sources as related compounds are flammable.[4][5]

  • Prevent release into the environment; do not pour down the drain or dispose of in general trash.[3][6]

Hazard Summary of Related Compounds

To underscore the importance of cautious handling, the following table summarizes the known hazards of structurally similar chemicals. This data should be used as a precautionary guide for this compound.

CompoundCAS NumberPrimary Hazards
4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carbonitrile57021-54-2Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[7]
Tetrahydrothiophene110-01-0Highly flammable liquid and vapor, Harmful if swallowed, in contact with skin or if inhaled, Causes skin irritation, Causes serious eye irritation, Harmful to aquatic life with long lasting effects.[2][8]
2-Thiophenecarbonitrile1003-31-2Flammable liquid and vapor, Toxic if swallowed, in contact with skin or if inhaled, Causes serious eye damage.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with institutional guidelines and local, state, and federal regulations. The following is a general experimental protocol for its safe disposal.

1. Waste Identification and Segregation:

  • Classify this compound as a hazardous waste, specifically as a flammable and toxic organic chemical.
  • Segregate it from other waste streams, such as non-hazardous, solid, or aqueous waste.[4] Do not mix it with other chemicals unless instructed to do so by a qualified chemist or hazardous waste professional.

2. Proper Containerization:

  • Use a dedicated, properly labeled hazardous waste container. The container should be made of a material compatible with the chemical and have a secure, tight-fitting lid.[4][6]
  • The label should clearly state "Hazardous Waste," the full chemical name "this compound," and list the associated hazards (e.g., Flammable, Toxic).[3][4]

3. On-site Storage:

  • Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[4]
  • The storage area should be away from heat sources and ignition points.[4][6] Utilize an explosion-proof cabinet if available.[4]

4. Arrange for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.[4][6]
  • Provide them with accurate information about the waste, including its name and quantity.

5. Documentation:

  • Maintain a record of the waste generated, including the chemical name, quantity, and date of disposal request. This is crucial for regulatory compliance and internal tracking.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_generation Waste Generation & Identification cluster_handling Handling & Storage cluster_disposal Final Disposal start Generate Tetrahydrothiophene- 2-carbonitrile Waste identify Identify as Flammable & Toxic Hazardous Waste start->identify segregate Segregate from Other Waste Streams identify->segregate containerize Place in Labeled, Compatible Container segregate->containerize store Store in Designated Secure Area containerize->store contact_ehs Contact EHS or Licensed Disposal Company store->contact_ehs document Document Waste for Pickup contact_ehs->document end Professional Hazardous Waste Disposal document->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and protecting the broader community and ecosystem.

References

Essential Safety and Logistics for Handling Tetrahydrothiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides critical safety and logistical information for the handling and disposal of Tetrahydrothiophene-2-carbonitrile, ensuring the well-being of laboratory personnel and adherence to safety protocols. The following procedures are designed for researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential hazards. Based on data from similar thiophene and nitrile compounds, it should be treated as a substance that is potentially harmful if swallowed, inhaled, or comes into contact with skin. It may also cause serious eye and skin irritation.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

A summary of the required PPE is provided in the table below.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a risk of splashing.To protect eyes from splashes and vapors that can cause serious irritation.[1][2]
Hand Protection Chemical-resistant gloves (e.g., disposable nitrile gloves).[3][4] For prolonged contact, gloves with a higher protection class are recommended.[5]To prevent skin contact, which can lead to irritation and absorption of the chemical.
Body Protection A flame-retardant lab coat or chemical-resistant apron worn over long-sleeved clothing and long pants.[3] Closed-toe shoes are mandatory.To protect the skin from accidental spills and splashes.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[2][3]To prevent inhalation of vapors, which may cause respiratory irritation.[1]

Operational Plan: Handling and Use

1. Preparation:

  • Before handling, ensure that the safety data sheet (SDS) for this compound or a closely related compound has been reviewed.
  • Verify that the chemical fume hood is functioning correctly.
  • Assemble all necessary equipment and reagents before opening the chemical container.
  • Ensure that an emergency eyewash station and safety shower are readily accessible.

2. Handling:

  • Always wear the appropriate PPE as detailed in the table above.
  • Conduct all manipulations of this compound inside a chemical fume hood to minimize inhalation exposure.[2]
  • Avoid direct contact with the chemical. Use spatulas or other appropriate tools for transferring solids.
  • Keep the container tightly closed when not in use to prevent the release of vapors.[6]

3. In Case of a Spill:

  • Evacuate the immediate area.
  • If the spill is small and you are trained to handle it, wear appropriate PPE and absorb the spill with an inert material such as vermiculite, sand, or earth.
  • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[2]
  • For large spills, evacuate the laboratory and follow your institution's emergency procedures.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

1. Waste Collection:

  • Collect all contaminated materials, including disposable gloves, absorbent pads, and empty containers, in a designated and clearly labeled hazardous waste container.
  • Do not mix this waste with other waste streams unless instructed to do so by your institution's environmental health and safety (EHS) office.

2. Container Management:

  • Keep the hazardous waste container securely closed except when adding waste.
  • Store the waste container in a well-ventilated, secondary containment area away from incompatible materials.

3. Final Disposal:

  • Dispose of the hazardous waste through your institution's EHS-approved waste disposal program.[7] Follow all local, state, and federal regulations for hazardous waste disposal.[2]

Experimental Workflow for Safe Handling

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response prep1 Review SDS prep2 Verify Fume Hood prep1->prep2 prep3 Don PPE prep2->prep3 handle1 Work in Fume Hood prep3->handle1 handle2 Perform Experiment handle1->handle2 handle3 Close Container handle2->handle3 spill Spill? handle2->spill clean1 Decontaminate Surfaces handle3->clean1 clean2 Segregate Waste clean1->clean2 clean3 Dispose via EHS clean2->clean3 spill->handle3 No spill_response Follow Spill Protocol spill->spill_response Yes spill_response->clean1

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.